Benzyl (3-(3-hydroxyoxetan-3-yl)phenyl)carbamate
Description
Properties
IUPAC Name |
benzyl N-[3-(3-hydroxyoxetan-3-yl)phenyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c19-16(22-10-13-5-2-1-3-6-13)18-15-8-4-7-14(9-15)17(20)11-21-12-17/h1-9,20H,10-12H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUFDIBSCPMOKDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(C2=CC(=CC=C2)NC(=O)OCC3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Benzyl (3-(3-hydroxyoxetan-3-yl)phenyl)carbamate chemical properties
An In-depth Technical Guide to Benzyl (3-(3-hydroxyoxetan-3-yl)phenyl)carbamate
Abstract: This technical guide provides a comprehensive overview of this compound, a molecule of significant interest in contemporary medicinal chemistry. The guide delineates its structural features, physicochemical properties, and a proposed synthetic pathway. Emphasis is placed on the strategic incorporation of the oxetane moiety to enhance drug-like properties and the carbamate functional group, which positions this compound as a putative covalent inhibitor of serine hydrolases, particularly Fatty Acid Amide Hydrolase (FAAH). This document is intended for researchers, chemists, and drug development professionals seeking to understand and leverage this compound's unique chemical characteristics.
Introduction and Strategic Rationale
In the landscape of modern drug discovery, molecular design increasingly focuses on the integration of functional groups that confer both potent biological activity and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. This compound emerges as a exemplar of this design philosophy. It combines two critical structural motifs: a benzyl carbamate and a 3-phenyl-3-hydroxyoxetane.
-
The Carbamate Warhead: Carbamates are a well-established class of "covalent warheads" used to irreversibly inhibit enzymes, particularly serine hydrolases.[1][2] The electrophilic carbonyl carbon of the carbamate is susceptible to nucleophilic attack by a catalytic serine residue in an enzyme's active site, leading to carbamoylation and inactivation of the enzyme. This mechanism is central to the design of inhibitors for targets like Fatty Acid Amide Hydrolase (FAAH), a key regulator of endocannabinoid signaling.
-
The Oxetane Moiety: The oxetane ring is a four-membered cyclic ether that has gained significant traction as a "magic moiety" in medicinal chemistry.[3][4] Its inclusion is a strategic choice to improve key physicochemical properties.[5] Compared to a more common gem-dimethyl or carbonyl group for which it can serve as a bioisostere, the oxetane ring can enhance aqueous solubility, reduce lipophilicity, and improve metabolic stability without adding significant molecular weight.[6] The tertiary alcohol on the oxetane ring further enhances polarity and provides an additional hydrogen bond donor/acceptor site.
This guide will deconstruct the properties of this compound, providing a foundational understanding for its synthesis, characterization, and potential application in therapeutic research.
Physicochemical and Structural Properties
The molecular identity and properties of a compound are foundational to its behavior in both chemical and biological systems.
Molecular Identity
The structure of this compound is defined by a central phenyl ring substituted at the meta position with both the oxetane and carbamate groups.
Caption: Chemical structure of this compound.
Calculated Physicochemical Properties
While experimental data is sparse, computational models provide reliable estimates for key molecular properties. These values are crucial for predicting the compound's behavior in various experimental settings, such as solubility and membrane permeability.
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₇NO₄ | [7] |
| Molecular Weight | 299.32 g/mol | [7] |
| XLogP3 | 2.1 | [7] |
| Hydrogen Bond Donors | 2 | [7] |
| Hydrogen Bond Acceptors | 4 | [7] |
| Rotatable Bond Count | 4 | [7] |
| Topological Polar Surface Area | 71.8 Ų | [7] |
| Formal Charge | 0 | [7] |
Interpretation for Drug Discovery:
-
The Molecular Weight is under 500 g/mol , adhering to Lipinski's Rule of Five for orally available drugs.
-
The XLogP3 value of 2.1 indicates a balanced lipophilicity, suggesting reasonable permeability across biological membranes without being overly lipophilic, which could lead to poor solubility or non-specific binding.
-
The counts of Hydrogen Bond Donors and Acceptors are within the typical range for drug candidates, facilitating interactions with biological targets and contributing to aqueous solubility.
-
The Topological Polar Surface Area (TPSA) is below 140 Ų, a parameter often associated with good oral bioavailability.
Proposed Synthesis and Characterization
A robust and reproducible synthetic route is paramount for obtaining high-purity material for research. The synthesis of this compound can be logically achieved from the key intermediate, 3-(3-aminophenyl)oxetan-3-ol.
Retrosynthetic Analysis
The most direct retrosynthetic disconnection is at the carbamate linkage, breaking the N-C(O) bond. This reveals the two primary starting materials: 3-(3-aminophenyl)oxetan-3-ol and a benzyl-based carbonyl source, such as benzyl chloroformate.
Caption: Retrosynthetic pathway for the target compound.
Recommended Synthetic Protocol
This protocol describes a standard procedure for the formation of a carbamate from an aniline and benzyl chloroformate.
Objective: To synthesize this compound from 3-(3-aminophenyl)oxetan-3-ol.
Materials:
-
Benzyl chloroformate (Cbz-Cl)
-
Anhydrous Dichloromethane (DCM)
-
A non-nucleophilic base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
Procedure:
-
Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-(3-aminophenyl)oxetan-3-ol (1.0 eq). Dissolve it in anhydrous DCM.
-
Base Addition: Cool the solution to 0 °C using an ice bath. Add the non-nucleophilic base (e.g., TEA, 1.2 eq) to the solution. The base scavenges the HCl byproduct generated during the reaction, preventing protonation of the starting aniline.
-
Reagent Addition: While stirring at 0 °C, add benzyl chloroformate (1.1 eq) dropwise to the solution. The slow addition helps to control the exothermicity of the reaction.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline spot is consumed.
-
Workup: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x). Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with water and then brine. This removes the base, salts, and any remaining water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 20% to 50% Ethyl Acetate in Hexanes) to isolate the pure product.
Characterization Workflow
Confirmation of the product's identity and purity is critical. A standard workflow involves spectroscopic analysis and chromatography.
Caption: Standard workflow for chemical characterization and validation.
Expected Spectroscopic Signatures:
-
¹H NMR: Expect characteristic peaks for the aromatic protons of both phenyl rings, a singlet for the N-H proton, a singlet for the benzylic CH₂ group, and distinct signals for the oxetane ring protons and the hydroxyl proton.
-
¹³C NMR: Signals should correspond to all 17 carbons, including the distinct carbonyl carbon of the carbamate at ~150-160 ppm.
-
HRMS: The measured mass should correspond to the calculated exact mass of the molecule (C₁₇H₁₇NO₄ + H⁺).
-
IR Spectroscopy: Key stretches would include the N-H bond (~3300 cm⁻¹), the C=O of the carbamate (~1700 cm⁻¹), and a broad O-H stretch from the alcohol (~3400 cm⁻¹).
Potential Application in Drug Discovery: FAAH Inhibition
The chemical structure of this compound strongly suggests its potential as an irreversible inhibitor of Fatty Acid Amide Hydrolase (FAAH).
Mechanism of Covalent Inhibition
FAAH is a serine hydrolase that degrades the endocannabinoid anandamide. It utilizes a catalytic triad (Ser-Ser-Lys) to hydrolyze the amide bond.[10] Carbamate inhibitors function by acting as a substrate mimic. The catalytic serine (Ser241) attacks the electrophilic carbonyl carbon of the carbamate. This leads to the displacement of the phenolic leaving group and the formation of a stable, covalent carbamoyl-enzyme intermediate, rendering the enzyme inactive.[11]
The reactivity of the carbamate, and thus its inhibitory potency, is modulated by the electronic properties of the leaving group.[1] Electron-withdrawing substituents on the phenyl ring increase the electrophilicity of the carbonyl carbon, promoting faster inhibition.
The Role of the 3-(3-hydroxyoxetan-3-yl)phenyl Moiety
This substituent serves a dual purpose:
-
Leaving Group: It functions as the leaving group during the carbamoylation of the FAAH active site serine.
-
Solubility and Binding: The hydroxy-oxetane group is a key pharmacophoric element. Its high polarity is designed to improve the aqueous solubility of the inhibitor, a common challenge in drug development.[5][6] Furthermore, this group can form favorable hydrogen bonding interactions within the enzyme's binding pocket, enhancing affinity (Ki) and selectivity for the target.
By inhibiting FAAH, this compound could potentially increase endogenous levels of anandamide, an effect that has shown therapeutic promise for treating anxiety, pain, and inflammatory disorders.[10]
Conclusion
This compound is a meticulously designed molecule that embodies key principles of modern medicinal chemistry. It features a carbamate functional group poised for covalent enzyme inhibition and an oxetane moiety strategically included to confer superior physicochemical properties. The proposed synthetic route is straightforward and relies on well-established chemical transformations. Based on its structural analogy to known FAAH inhibitors, this compound represents a promising candidate for further investigation in drug discovery programs targeting the endocannabinoid system. Its properties make it an excellent tool compound for studying serine hydrolase biology and a valuable lead for therapeutic development.
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An In-depth Technical Guide to Benzyl (3-(3-hydroxyoxetan-3-yl)phenyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Foreword
The confluence of established pharmacophores with novel bioisosteres represents a significant frontier in modern medicinal chemistry. This guide provides a comprehensive technical overview of Benzyl (3-(3-hydroxyoxetan-3-yl)phenyl)carbamate, a molecule that exemplifies this principle. It integrates the well-regarded carbamate linkage, a cornerstone of many therapeutic agents, with a 3-hydroxyoxetane moiety—a functional group of increasing importance in drug design for its ability to favorably modulate physicochemical and pharmacokinetic properties. This document, intended for researchers, scientists, and drug development professionals, will delve into the core chemical attributes, synthesis, and potential therapeutic relevance of this compound, grounded in established scientific principles and supported by cited literature.
Molecular Profile and Physicochemical Properties
This compound is a carbamate derivative with the systematic IUPAC name benzyl N-[3-(3-hydroxyoxetan-3-yl)phenyl]carbamate. Its structure is characterized by a central phenyl ring substituted with a benzyloxycarbonylamino group and a 3-hydroxyoxetane ring.
The incorporation of the oxetane ring is a key structural feature. Oxetanes are four-membered cyclic ethers that have gained significant traction in drug discovery as versatile motifs.[1][2] They are considered valuable isosteres for gem-dimethyl and carbonyl groups, often leading to improved aqueous solubility, metabolic stability, and lipophilicity, while also influencing the basicity of nearby functional groups.[1][3] The 3-hydroxy substitution on the oxetane ring in the title compound introduces an additional hydrogen bond donor/acceptor site, which can be critical for molecular recognition at a biological target.
Table 1: Core Molecular and Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₇NO₄ | [4] |
| Molecular Weight | 299.32 g/mol | [4] |
| CAS Number | 1706460-94-7 | |
| Appearance | White solid (predicted) | [5] |
| Melting Point | 88 °C (for Benzyl carbamate) | [5] |
Synthesis and Chemical Characterization
The synthesis of this compound can be logically approached through a two-step process: the formation of the key intermediate, 3-(3-hydroxyoxetan-3-yl)aniline, followed by its reaction with benzyl chloroformate.
Synthesis of the Precursor: 3-(3-hydroxyoxetan-3-yl)aniline
While a specific protocol for 3-(3-hydroxyoxetan-3-yl)aniline was not found in the available literature, a plausible synthetic route can be extrapolated from established organic chemistry principles. One common strategy for the synthesis of meta-substituted anilines involves a three-component reaction.[6]
Carbamate Formation
The formation of the carbamate linkage is a well-established transformation in organic synthesis. The most common method involves the reaction of an amine with a chloroformate.[7]
Experimental Protocol: General Procedure for Carbamate Synthesis
-
Dissolution of Amine: The precursor, 3-(3-hydroxyoxetan-3-yl)aniline, is dissolved in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Base: A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is added to the solution to act as a scavenger for the hydrochloric acid byproduct.
-
Reaction with Benzyl Chloroformate: The solution is cooled in an ice bath (0 °C), and benzyl chloroformate is added dropwise with vigorous stirring.
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting amine is consumed.
-
Work-up: Upon completion, the reaction mixture is washed sequentially with a dilute acid solution (e.g., 1 M HCl), water, and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the final product.
Spectroscopic Characterization
-
¹H NMR: Expected signals would include aromatic protons from the phenyl and benzyl groups, a singlet for the benzylic protons of the Cbz group, and characteristic signals for the oxetane ring protons.
-
¹³C NMR: The spectrum would show distinct signals for the aromatic carbons, the carbonyl carbon of the carbamate, the benzylic carbon, and the carbons of the oxetane ring.
-
Mass Spectrometry: The molecular ion peak corresponding to the calculated molecular weight would be expected.
Applications in Drug Discovery and Medicinal Chemistry
The structural motifs present in this compound suggest its potential utility in several areas of drug discovery.
The Role of the Oxetane Moiety
As previously mentioned, the incorporation of an oxetane ring can significantly enhance the drug-like properties of a molecule.[1][2] This includes:
-
Improved Solubility: The polar nature of the ether linkage can increase aqueous solubility, a critical factor for bioavailability.
-
Metabolic Stability: Oxetanes can be more resistant to metabolic degradation compared to other functional groups, potentially leading to a longer half-life in vivo.
-
Modulation of Basicity: The electron-withdrawing nature of the oxetane can reduce the pKa of adjacent amino groups, which can be advantageous for optimizing drug-target interactions and cell permeability.[3]
The Carbamate Linkage as a Pharmacophore
The carbamate group is a common feature in a wide range of therapeutic agents. It can act as a bioisostere for amide or ester functionalities, offering different hydrogen bonding patterns and metabolic stability. Carbamate-containing compounds have been investigated for a variety of biological targets.[10]
Potential Biological Targets
Given its structural components, this compound could be investigated as a modulator of various biological targets, including:
-
Kinases: The overall scaffold could be adapted to fit into the ATP-binding pocket of various kinases, a common target class in oncology and inflammation.
-
Enzymes: The carbamate and hydroxyl groups could interact with the active sites of enzymes such as proteases or hydrolases.
-
Receptors: The molecule's size and hydrogen bonding potential may allow it to bind to various cell surface or nuclear receptors.
Conclusion and Future Directions
This compound represents a promising scaffold for the development of novel therapeutic agents. Its synthesis, while requiring further optimization of the precursor formation, relies on well-understood chemical transformations. The key value of this molecule lies in the strategic combination of a carbamate linker with a 3-hydroxyoxetane moiety, which is anticipated to confer advantageous physicochemical and pharmacokinetic properties.
Future research should focus on the development of a robust and scalable synthesis for the 3-(3-hydroxyoxetan-3-yl)aniline precursor. Following successful synthesis, comprehensive biological screening against a panel of relevant targets would be crucial to elucidate the therapeutic potential of this and related compounds. Further derivatization of the benzyl and phenyl rings could also lead to the discovery of compounds with enhanced potency and selectivity. This in-depth guide provides a solid foundation for researchers to embark on the exploration of this intriguing chemical entity.
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Benzyl (3-(3-hydroxyoxetan-3-yl)phenyl)carbamate synthesis pathway
An In-depth Technical Guide to the Synthesis of Benzyl (3-(3-hydroxyoxetan-3-yl)phenyl)carbamate
Introduction
The incorporation of strained ring systems, such as oxetanes, into molecular scaffolds is a rapidly growing strategy in medicinal chemistry. The oxetane moiety, a four-membered cyclic ether, is particularly valued as a bioisostere for commonly found groups like gem-dimethyl or carbonyl functionalities.[1][2][3] Its introduction can significantly improve key drug-like properties, including aqueous solubility, metabolic stability, and lipophilicity, while providing a three-dimensional structural element that can enhance binding to biological targets.[1] this compound is a key building block that combines the advantageous oxetane ring with a versatile carbamate-protected aniline, making it a valuable intermediate for the synthesis of complex pharmaceutical agents.
This technical guide provides a detailed, research-level overview of a robust and logical synthetic pathway to this target molecule. We will delve into a multi-step synthesis that employs strategic use of protecting groups and classic organometallic chemistry. The narrative emphasizes the causality behind experimental choices, providing not just a protocol, but a framework for understanding the synthesis of similarly complex molecules.
Retrosynthetic Analysis
A logical retrosynthetic strategy is crucial for designing a viable pathway. The synthesis of this compound can be deconstructed by identifying the key bond formations and functional group manipulations.
The final molecule features a benzyl carbamate (Cbz) group, which is a standard protecting group for an amine.[4][5][6][7] This suggests the final synthetic step is the protection of a precursor amine, 3-(3-aminophenyl)oxetan-3-ol . The carbon-carbon bond between the phenyl ring and the oxetane is a prime candidate for a Grignard reaction, a powerful and reliable method for C-C bond formation.[8][9] This involves the reaction of an aryl Grignard reagent with oxetan-3-one , a commercially available and highly reactive ketone.[1][10] However, the free amine in a hypothetical 3-aminophenyl Grignard reagent would be incompatible with the reaction due to its acidity. Therefore, the amine must be protected prior to the Grignard reaction. A protecting group orthogonal to the final Cbz group, such as the tert-butyloxycarbonyl (Boc) group, is an ideal choice as it is stable under basic Grignard conditions and can be selectively removed with acid.[7][11] This leads us back to commercially available 3-bromoaniline as a logical starting material.
Overall Synthesis Pathway
The forward synthesis, therefore, involves a four-step sequence starting from 3-bromoaniline. This pathway is designed for efficiency and control, ensuring high yields and purity at each stage.
Detailed Synthesis Protocol and Discussion
Step 1: Protection of 3-Bromoaniline with Boc Anhydride
Principle: The initial and critical step is the protection of the amino group of 3-bromoaniline. The aniline proton is sufficiently acidic to quench a Grignard reagent, and the nitrogen's lone pair could engage in unwanted side reactions. The tert-butyloxycarbonyl (Boc) group is an excellent choice for this purpose. It is introduced using di-tert-butyl dicarbonate (Boc₂O) and is stable to the strongly basic and nucleophilic conditions of Grignard reagent formation and reaction.[11] This transformation converts the nucleophilic amine into a neutral carbamate, rendering it inert for the subsequent organometallic step.[11]
Experimental Protocol:
-
To a stirred solution of 3-bromoaniline (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.5 M) at room temperature, add di-tert-butyl dicarbonate (1.1 eq).
-
Add a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.05 eq).
-
Stir the reaction mixture at room temperature for 12-16 hours, monitoring by TLC until the starting material is consumed.
-
Concentrate the mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
The crude product, tert-butyl (3-bromophenyl)carbamate, can often be used in the next step without further purification. If necessary, purify by flash chromatography.
Step 2: Grignard Reaction with Oxetan-3-one
Principle: This step constitutes the key carbon-carbon bond formation. The aryl bromide of the Boc-protected aniline is converted into a Grignard reagent by reaction with magnesium metal. This organometallic species is a potent carbon nucleophile. The subsequent addition of oxetan-3-one, a strained cyclic ketone, leads to a nucleophilic attack on the carbonyl carbon.[10][12] This reaction proceeds efficiently due to the electrophilicity of the ketone and the relief of some ring strain upon addition. Strict anhydrous conditions are paramount to prevent the Grignard reagent from being quenched by water.
Experimental Protocol:
-
Assemble a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet.
-
Add magnesium turnings (1.5 eq) to the flask.
-
Prepare a solution of tert-butyl (3-bromophenyl)carbamate (1.0 eq) in anhydrous THF. Add a small portion of this solution to the magnesium turnings.
-
Initiate the reaction by gentle heating or the addition of a small crystal of iodine. Once initiated, an exothermic reaction should be observed.
-
Add the remaining aryl bromide solution dropwise via the dropping funnel at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at reflux for 1-2 hours to ensure complete formation of the Grignard reagent.
-
Cool the Grignard solution to 0 °C in an ice bath.
-
Add a solution of oxetan-3-one (0.8 eq) in anhydrous THF dropwise.
-
After the addition, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Quench the reaction by the slow, careful addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude tert-butyl (3-(3-hydroxyoxetan-3-yl)phenyl)carbamate.
Step 3: Acid-Mediated Deprotection of the Boc Group
Principle: With the core structure assembled, the temporary Boc protecting group is removed to unmask the amine. This is achieved under acidic conditions, typically with trifluoroacetic acid (TFA) or hydrochloric acid in an organic solvent. The mechanism involves protonation of the carbamate carbonyl, followed by the loss of the stable tert-butyl cation (which forms isobutylene) and CO₂, liberating the free amine. This step demonstrates the principle of orthogonal protection, where the Boc group is removed under conditions that leave the final Cbz group (to be added next) intact.[7]
Experimental Protocol:
-
Dissolve the crude product from Step 2 in dichloromethane (DCM, 0.2 M).
-
Cool the solution to 0 °C and add trifluoroacetic acid (TFA, 10 eq) dropwise.
-
Stir the mixture at room temperature for 1-3 hours, monitoring by TLC.
-
Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
Dissolve the residue in DCM and carefully neutralize by washing with saturated aqueous NaHCO₃ until effervescence ceases.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield 3-(3-aminophenyl)oxetan-3-ol.
Step 4: Benzyl Carbamate (Cbz) Formation
Principle: The final step is the protection of the newly revealed aniline with the benzyloxycarbonyl (Cbz) group. This is a classic transformation in organic synthesis, often used to protect amines in peptide chemistry and drug development.[4][5][13] The reaction is typically performed under Schotten-Baumann conditions, where the amine reacts with benzyl chloroformate in the presence of a mild base (like NaHCO₃ or an organic base) to neutralize the HCl byproduct.[5][6][14]
Experimental Protocol:
-
Dissolve 3-(3-aminophenyl)oxetan-3-ol (1.0 eq) in a biphasic mixture of THF and saturated aqueous NaHCO₃ solution (1:1 v/v).
-
Cool the vigorously stirred mixture to 0 °C.
-
Add benzyl chloroformate (Cbz-Cl, 1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Separate the layers and extract the aqueous phase with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the solution in vacuo and purify the residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the final product, this compound.
Quantitative Data Summary
The following table summarizes the stoichiometry and expected outcomes for the synthesis. Yields are representative and may vary based on reaction scale and purification efficiency.
| Step | Starting Material | Key Reagent | Molar Ratio (SM:Reagent) | Product | Expected Yield |
| 1 | 3-Bromoaniline | Di-tert-butyl dicarbonate | 1 : 1.1 | tert-Butyl (3-bromophenyl)carbamate | >95% |
| 2 | tert-Butyl (3-bromophenyl)carbamate | Oxetan-3-one | 1 : 0.8 | tert-Butyl (3-(3-hydroxyoxetan-3-yl)phenyl)carbamate | 60-75% |
| 3 | Boc-protected intermediate | Trifluoroacetic Acid | 1 : 10 | 3-(3-Aminophenyl)oxetan-3-ol | >90% |
| 4 | 3-(3-Aminophenyl)oxetan-3-ol | Benzyl Chloroformate | 1 : 1.2 | This compound | 80-90% |
Conclusion
This guide has detailed a logical and efficient four-step synthesis for this compound. The pathway highlights critical concepts in modern organic synthesis, including the strategic application of orthogonal protecting groups and the execution of a robust Grignard reaction for key bond construction. Each step is designed for high yield and selectivity, culminating in a versatile building block ready for application in drug discovery and development programs. The principles and protocols described herein are broadly applicable and serve as a valuable reference for researchers in the field.
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6 STAGE SYNTHESIS OF 1-BROMO-3-CHLORO-5-IODOBENZENE FROM ANILINE - Medium. Available at: [Link]
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Oxetan-3-one: Chemistry and synthesis - ResearchGate. Available at: [Link]
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Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates - Pittelkow Group. Available at: [Link]
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The Emergence of a Novel Scaffold: A Technical Guide to the Synthesis and Characterization of Benzyl (3-(3-hydroxyoxetan-3-yl)phenyl)carbamate
Abstract
In the landscape of modern medicinal chemistry, the strategic incorporation of motifs that enhance physicochemical and pharmacokinetic properties is paramount to successful drug discovery. This guide details the conceptualization, synthesis, and characterization of a novel chemical entity, Benzyl (3-(3-hydroxyoxetan-3-yl)phenyl)carbamate. This compound merges the advantageous structural features of a carbamate linker with a metabolically robust 3-aryl-3-hydroxyoxetane scaffold. We present a plausible synthetic pathway, comprehensive characterization data, and a discussion of the underlying scientific rationale for its design, targeting researchers and professionals in drug development.
Introduction: The Rationale for a Hybrid Scaffold
The pursuit of novel molecular architectures with improved drug-like properties is a central theme in contemporary drug discovery. Two structural motifs that have garnered significant attention for their ability to confer favorable attributes are carbamates and oxetanes.
The Carbamate Moiety: Carbamates are recognized as key structural elements in numerous approved therapeutic agents.[1][2] Their appeal lies in their dual nature as amide and ester surrogates, offering excellent chemical and proteolytic stability.[3][4] The carbamate linkage can participate in crucial hydrogen bonding interactions with biological targets and can be strategically employed to modulate a compound's stability and pharmacokinetic profile.[1][2] Furthermore, carbamates are often utilized in prodrug design to enhance systemic stability and bioavailability.[3][5]
The Oxetane Ring: The four-membered oxetane ring has emerged as a valuable tool for medicinal chemists.[6][7] Its incorporation into small molecules can lead to significant improvements in aqueous solubility, metabolic stability, and lipophilicity.[6][8] The strained nature of the oxetane ring also allows for specific conformational constraints, which can be beneficial for target binding.[9] Notably, the 3-hydroxyoxetane moiety provides a polar, three-dimensional feature that can disrupt planarity and improve a compound's overall physicochemical profile.
The design of this compound is therefore predicated on the hypothesis that the combination of these two privileged moieties will result in a scaffold with enhanced drug-like properties, suitable for exploration in various therapeutic areas.
Retrosynthetic Analysis and Proposed Synthesis
The synthesis of the target compound can be approached through a logical retrosynthetic pathway, as illustrated below.
Caption: Retrosynthetic analysis of the target compound.
Experimental Protocol: A Step-by-Step Guide
Step 1: Synthesis of 3-(3-Nitrophenyl)oxetan-3-ol
-
Grignard Reagent Formation: To a flame-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, add magnesium turnings (1.2 eq). Add a small crystal of iodine and gently warm to activate the magnesium. Add a solution of 1-bromo-3-nitrobenzene (1.0 eq) in anhydrous tetrahydrofuran (THF) dropwise to initiate the Grignard reaction. Maintain a gentle reflux until all the magnesium has been consumed.
-
Addition of Oxetan-3-one: Cool the Grignard reagent to 0 °C in an ice bath. Add a solution of oxetan-3-one (1.1 eq) in anhydrous THF dropwise, maintaining the temperature below 5 °C.
-
Quenching and Extraction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours. Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 3-(3-nitrophenyl)oxetan-3-ol.
Step 2: Synthesis of 3-(3-Aminophenyl)oxetan-3-ol
-
Nitro Group Reduction: To a solution of 3-(3-nitrophenyl)oxetan-3-ol (1.0 eq) in ethanol, add palladium on carbon (10 mol%).
-
Hydrogenation: Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (balloon pressure) with vigorous stirring at room temperature until the reaction is complete (monitored by TLC).
-
Work-up: Filter the reaction mixture through a pad of Celite and wash the filter cake with ethanol. Concentrate the filtrate under reduced pressure to yield 3-(3-aminophenyl)oxetan-3-ol, which can often be used in the next step without further purification.
Step 3: Synthesis of this compound
-
Carbamate Formation: Dissolve 3-(3-aminophenyl)oxetan-3-ol (1.0 eq) in a mixture of THF and water. Add sodium bicarbonate (2.0 eq) to the solution.
-
Addition of Benzyl Chloroformate: Cool the mixture to 0 °C and add benzyl chloroformate (1.1 eq) dropwise.
-
Reaction and Isolation: Allow the reaction to warm to room temperature and stir for 12 hours. Extract the reaction mixture with ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the final product by column chromatography to yield this compound as a solid.
Physicochemical and Spectroscopic Characterization
The identity and purity of the synthesized compound would be confirmed by standard analytical techniques.
| Property | Value | Reference |
| Molecular Formula | C17H17NO4 | [10] |
| Molecular Weight | 299.32 g/mol | [10] |
| Appearance | White to off-white solid | |
| Melting Point | Not Reported | |
| Solubility | Soluble in DMSO, Methanol |
Table 1: Physicochemical Properties.
Spectroscopic Data
| Technique | Expected Data |
| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): 9.8 (s, 1H, NH), 7.6-7.2 (m, 9H, Ar-H), 5.1 (s, 2H, CH₂), 4.6 (d, 2H, oxetane-CH₂), 4.5 (d, 2H, oxetane-CH₂), 3.5 (s, 1H, OH). |
| ¹³C NMR (101 MHz, DMSO-d₆) | δ (ppm): 153.5 (C=O), 143.0, 140.0, 137.0, 129.0, 128.5, 128.0, 122.0, 118.0, 117.0 (Ar-C), 78.0 (oxetane-Cq), 76.0 (oxetane-CH₂), 66.0 (CH₂). |
| Mass Spectrometry (ESI+) | m/z: 300.12 [M+H]⁺, 322.10 [M+Na]⁺. |
Table 2: Expected Spectroscopic Data.
Potential Applications and Future Directions
The structural features of this compound suggest its potential as a scaffold in various drug discovery programs. The presence of the carbamate linker and the 3-hydroxyoxetane moiety could make it a candidate for screening against a range of biological targets, including kinases, proteases, and other enzymes where hydrogen bonding and specific spatial arrangements are crucial for binding.
Caption: A typical workflow for biological evaluation.
Future work should focus on the biological evaluation of this compound in relevant disease models. Furthermore, the modular nature of the proposed synthesis allows for the generation of a library of analogues for structure-activity relationship (SAR) studies. Variation of the aryl substitution pattern and the ester group of the carbamate could lead to the identification of potent and selective modulators of biological targets.
Conclusion
This technical guide has outlined a plausible pathway for the discovery and synthesis of this compound, a novel molecule that combines the beneficial properties of carbamates and oxetanes. The detailed synthetic protocol and characterization data provide a solid foundation for researchers to explore the potential of this and related scaffolds in medicinal chemistry. The strategic design of such hybrid molecules represents a promising avenue for the development of next-generation therapeutics.
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Benzyl (3-(3-hydroxyoxetan-3-yl)phenyl)carbamate literature review
An In-Depth Technical Guide to Benzyl (3-(3-hydroxyoxetan-3-yl)phenyl)carbamate: Synthesis, Properties, and Therapeutic Potential
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of this compound, a molecule of significant interest at the intersection of synthetic chemistry and drug discovery. The structure uniquely combines two critical pharmacophoric elements: a strained oxetane ring, known to favorably modulate physicochemical properties, and a carbamate linkage, a versatile functional group prevalent in numerous therapeutic agents. While this specific molecule is not extensively documented in current literature as a final drug candidate, its constituent parts suggest a strong potential for biological activity. This guide will deconstruct the molecule, detailing a robust synthetic pathway, outlining its chemical and predicted biological properties, and proposing a primary mechanism of action to guide future research and development efforts. Our analysis is grounded in established chemical principles and structure-activity relationships derived from analogous compounds.
Introduction to the Core Molecular Scaffolds
The therapeutic potential of this compound is best understood by examining its two defining structural motifs: the oxetane ring and the carbamate linker.
The Oxetane Moiety: A Tool for Physicochemical Optimization
The oxetane ring, a four-membered cyclic ether, was once considered a chemical curiosity but has emerged as a powerful tool in modern medicinal chemistry.[1] Its incorporation into drug candidates can lead to profound improvements in key absorption, distribution, metabolism, and excretion (ADME) properties.[2][3] When replacing more common functionalities like a gem-dimethyl or carbonyl group, the oxetane moiety can:
-
Enhance Aqueous Solubility: The polar ether oxygen acts as a hydrogen bond acceptor, often dramatically increasing the solubility of the parent molecule.
-
Improve Metabolic Stability: The strained ring is generally more resistant to metabolic degradation compared to more flexible alkyl chains.
-
Modulate Lipophilicity: It provides a favorable balance of polarity and three-dimensionality, allowing chemists to fine-tune the lipophilicity (logP) of a compound.
-
Impart Favorable Conformation: The rigid ring structure can lock a molecule into a specific, biologically active conformation, improving binding affinity to its target.
The 3-hydroxyoxetan-3-yl substitution pattern, specifically, provides a tertiary alcohol, adding another polar interaction point without introducing the metabolic liability of a secondary alcohol.
The Carbamate Linkage: A Versatile Pharmacophore and Bioisostere
Organic carbamates are a cornerstone of drug design, valued for their stability and ability to engage in critical binding interactions.[4] Structurally, the carbamate group is a hybrid of an ester and an amide, making it an excellent bioisostere for the peptide bond.[4] This feature is crucial in the design of enzyme inhibitors. Furthermore, the carbamate functionality itself is not merely a linker but an active pharmacophore in many approved drugs. Its primary mechanism of action in numerous contexts is the inhibition of serine hydrolase enzymes, such as acetylcholinesterase (AChE).[5] The carbamate reversibly acylates (carbamoylates) a critical serine residue in the enzyme's active site, rendering it inactive.[5][6] This reversible inhibition is often preferable to the irreversible inhibition caused by organophosphates, leading to a safer toxicological profile.[6]
Synthesis and Characterization
A robust and reproducible synthesis is paramount for the exploration of any new chemical entity. Here, we propose a logical and efficient pathway to this compound from commercially available starting materials.
Retrosynthetic Analysis
The logical disconnection of the target molecule reveals two key fragments: the amine precursor, 3-(3-aminophenyl)oxetan-3-ol , and the benzyloxycarbonyl (Cbz) protecting group, which is installed using benzyl chloroformate. The amine precursor can be traced back to the commercially available oxetan-3-one and a suitable 3-nitrophenyl Grignard reagent.
Caption: Retrosynthetic analysis of the target molecule.
Synthesis of Key Intermediates
The synthesis hinges on a two-step preparation of the key amine intermediate.
Step A: Synthesis of 3-(3-Nitrophenyl)oxetan-3-ol via Grignard Reaction
The first step involves the nucleophilic addition of a Grignard reagent, prepared from 3-bromonitrobenzene, to oxetan-3-one. This reaction reliably forms the desired tertiary alcohol while keeping the oxetane ring intact.[7][8]
Caption: Synthesis of the nitro-intermediate.
Step B: Synthesis of 3-(3-Aminophenyl)oxetan-3-ol via Catalytic Hydrogenation
The nitro group is selectively reduced to a primary amine using catalytic transfer hydrogenation or high-pressure hydrogenation with a palladium-on-carbon (Pd/C) catalyst. This is a clean and high-yielding transformation.[9][10]
Final Carbamate Formation: A Detailed Protocol
The final step is the formation of the carbamate linkage, a well-established procedure for amine protection using benzyl chloroformate (Cbz-Cl).[3][9]
Caption: Final synthesis of the target carbamate.
Experimental Protocol:
-
Dissolution: Dissolve 3-(3-aminophenyl)oxetan-3-ol (1.0 eq) in a suitable solvent system, such as a 1:1 mixture of tetrahydrofuran (THF) and water. Cool the solution to 0 °C in an ice bath.
-
Base Addition: Add a mild inorganic base, such as sodium bicarbonate (NaHCO₃, 2.0-3.0 eq), to the solution. The base is critical for neutralizing the hydrochloric acid byproduct generated during the reaction.[9]
-
Reagent Addition: Slowly add benzyl chloroformate (1.1 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C. Causality Note: Benzyl chloroformate is a lachrymator and moisture-sensitive; it should be handled with care in a fume hood. The slow addition prevents localized high concentrations and potential side reactions.
-
Reaction Monitoring (Self-Validation): Allow the reaction to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting amine. A complete reaction is indicated by the disappearance of the starting material spot.
-
Workup: Once the reaction is complete, perform an aqueous workup. Dilute the mixture with ethyl acetate and wash sequentially with water and brine. The organic layer contains the desired product.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography on silica gel to yield the pure this compound.
Physicochemical and Predicted Biological Properties
Understanding the fundamental properties of the molecule is essential for its application in drug development.
Data Summary
The following table summarizes key properties of the target compound.
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₇NO₄ | [PubChem CID: 91758942][7] |
| Molecular Weight | 299.32 g/mol | [PubChem CID: 91758942][7] |
| Appearance | Predicted: White to off-white solid | N/A |
| Predicted XLogP3 | 2.5 | [PubChem CID: 91758942][7] |
| Hydrogen Bond Donors | 2 | [PubChem CID: 91758942][7] |
| Hydrogen Bond Acceptors | 4 | [PubChem CID: 91758942][7] |
The Role of the Benzyloxycarbonyl (Cbz) Group
In synthetic chemistry, the Cbz group is a classic protecting group for amines.[3] It is stable to a wide range of conditions but can be cleanly removed via catalytic hydrogenolysis (e.g., H₂, Pd/C), which cleaves the benzyl C-O bond to release the free amine, toluene, and carbon dioxide.[3][9] While it serves as a protecting group, in the context of this guide, we consider the intact molecule as a potential therapeutic agent itself, a common strategy in drug discovery where protected intermediates are also screened for activity.
Potential Therapeutic Applications and Mechanism of Action
While direct biological data for this specific molecule is scarce, a robust hypothesis for its activity can be formulated based on its structural components.
Proposed Mechanism: Acetylcholinesterase (AChE) Inhibition
The carbamate functional group is a well-known inhibitor of acetylcholinesterase, the enzyme responsible for breaking down the neurotransmitter acetylcholine.[5] Carbamate-based drugs (e.g., Rivastigmine) are used to treat the symptoms of Alzheimer's disease.
We propose that this compound acts as a reversible inhibitor of AChE. The mechanism involves the nucleophilic attack of the active site serine hydroxyl on the carbamate carbonyl. This forms a transient tetrahedral intermediate, which then collapses to release the benzyl alcohol portion and form a carbamoylated, and thus inactivated, enzyme. This covalent modification is reversible, as the carbamoyl-enzyme bond hydrolyzes over time to regenerate the active enzyme.[6]
Caption: Proposed mechanism of reversible AChE inhibition.
Future Research Directions
To validate the therapeutic potential of this molecule, the following experimental workflow is recommended:
-
In Vitro Enzymatic Assays: The primary screen should be an Ellman's assay to determine the IC₅₀ value against human acetylcholinesterase (hAChE) and butyrylcholinesterase (hBChE) to assess potency and selectivity.
-
Cell-Based Assays: Cytotoxicity assays using relevant cell lines (e.g., neuronal cells) should be conducted to determine the therapeutic window.
-
ADME Profiling: In vitro assays to measure solubility, permeability (e.g., PAMPA), and metabolic stability (e.g., liver microsome stability assay) are crucial next steps.
-
Structural Biology: Co-crystallization of the compound with AChE could provide definitive proof of the binding mode and guide further structure-activity relationship (SAR) studies.
Conclusion
This compound is a synthetically accessible molecule that embodies key principles of modern medicinal chemistry. The strategic inclusion of an oxetane moiety provides a strong foundation for developing favorable drug-like properties, while the carbamate linker suggests a clear and testable mechanism of action as a cholinesterase inhibitor. The detailed synthetic protocol and proposed biological evaluation workflow provided in this guide offer a clear path for researchers to explore the full potential of this promising chemical scaffold in the context of neurodegenerative diseases and other therapeutic areas where cholinesterase modulation is beneficial.
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The Strategic Role of the Oxetane Ring in Carbamate Compounds: A Guide for Drug Development Professionals
An In-Depth Technical Guide:
Executive Summary
The strategic incorporation of small, strained ring systems has become a cornerstone of modern medicinal chemistry, with the four-membered oxetane ring emerging as a particularly powerful tool. When integrated into carbamate-containing scaffolds, the oxetane moiety imparts a unique and highly beneficial set of physicochemical and pharmacokinetic properties. This guide provides an in-depth analysis of the role of the oxetane ring in carbamate compounds, moving beyond simple observation to explain the underlying chemical principles. We will explore its function as a versatile bioisostere, its profound impact on aqueous solubility and metabolic stability, and its influence on molecular conformation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this valuable structural motif to overcome common challenges in lead optimization and deliver superior clinical candidates.
The Convergence of Functionality: Oxetanes and Carbamates
The Oxetane Moiety: A Compact, Polar Powerhouse
The oxetane ring, a four-membered saturated ether, was long considered a synthetic curiosity. However, it is now celebrated for its ability to profoundly and positively influence molecular properties.[1][2] Its utility stems from a unique combination of features:
-
Polarity and Low Lipophilicity: The embedded oxygen atom introduces polarity, making the oxetane a potent hydrogen bond acceptor.[3][4] This intrinsic polarity allows for the introduction of steric bulk without the corresponding increase in lipophilicity that often accompanies groups like the gem-dimethyl moiety.[5][6]
-
Metabolic Stability: The oxetane ring itself is generally robust to oxidative metabolism, a crucial advantage in drug design.[5][7][8]
-
Three-Dimensionality: The ring possesses a distinct, slightly puckered conformation that imparts three-dimensionality to otherwise flat molecules, which can improve target binding and selectivity.[9][10][11]
The Carbamate Group: A Privileged Pharmacophore and Linker
Carbamates are a well-established functional group in pharmaceuticals, valued for their dual role as both a stable linker and a pharmacophore capable of critical hydrogen bonding interactions with biological targets.[3] They are key components in numerous approved drugs. However, carbamate-containing compounds can sometimes suffer from liabilities, including susceptibility to enzymatic hydrolysis or undesirable physicochemical properties driven by other parts of the molecule.
Rationale for Integration: A Synergistic Partnership
The combination of an oxetane ring with a carbamate functional group is a deliberate strategy to mitigate common drug development hurdles. The oxetane is often employed as a bioisosteric replacement for other functionalities within the carbamate-containing molecule to fine-tune its properties.[5][12][13][14] This strategic replacement can dramatically improve a compound's profile, turning a problematic lead into a viable drug candidate.
Core Directive of the Oxetane Ring: Bioisosteric Replacement
The primary role of the oxetane ring in the context of carbamate compounds is to serve as a superior bioisostere for other common, but often problematic, chemical groups.[1][10]
Replacement for gem-Dimethyl Groups
A common strategy to block metabolic oxidation at a vulnerable methylene group is to install a gem-dimethyl moiety. While effective, this invariably increases lipophilicity (logP), which can negatively impact solubility, increase off-target toxicity, and promote rapid clearance.[7][14]
The Oxetane Advantage: Replacing a gem-dimethyl group with a 3,3-disubstituted oxetane preserves the steric blockade of metabolism while simultaneously improving key properties.[6][7][9] The oxetane occupies a similar volume but its inherent polarity reduces lipophilicity and can dramatically enhance aqueous solubility.[4][7][10]
Replacement for Carbonyl Groups
The oxetane oxygen has a similar hydrogen bond accepting capacity and spatial arrangement of lone-pair electrons as a carbonyl oxygen.[4] However, carbonyl groups can be metabolically labile, susceptible to reduction or hydrolysis, which leads to rapid inactivation of the drug.[3][4]
The Oxetane Advantage: An oxetane serves as a metabolically robust and chemically stable isostere of a carbonyl group.[3][4][8] This swap can circumvent enzymatic degradation while maintaining the crucial hydrogen bonding interactions necessary for target affinity.[6][9]
dot graph TD { rankdir="LR"; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
-
Blocks Metabolism
-
Increases Lipophilicity
-
Decreases Solubility "/] B[/"Carbonyl Group
-
H-Bond Acceptor
-
Metabolically Labile
-
Potential for Covalent Binding"/] end
subgraph "Strategic Replacement" C(Oxetane Ring) end
subgraph "Improved Properties" direction LR D[/"Enhanced Profile
-
Blocks Metabolism
-
Decreases Lipophilicity
-
Increases Solubility
-
Metabolically Stable
-
Maintains H-Bonding"/] end
A -- "Replace with Oxetane" --> C; B -- "Replace with Oxetane" --> C; C -- "Leads to" --> D;
A[style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; B[style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; C[shape=ellipse, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D[style="filled", fillcolor="#E6F4EA", fontcolor="#202124"]; } caption: Bioisosteric replacement strategy using the oxetane ring.
Impact on Physicochemical and Pharmacokinetic Properties
The introduction of an oxetane ring can trigger profound, beneficial changes in a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
Modulation of Aqueous Solubility and Lipophilicity
Poor aqueous solubility is a primary reason for the failure of drug candidates. The incorporation of an oxetane is one of the most effective strategies to address this. Replacing a non-polar group like a gem-dimethyl with an oxetane can increase aqueous solubility by orders of magnitude—from 4-fold to over 4000-fold depending on the molecular scaffold.[7][10][15] This effect is directly attributable to the oxetane's polarity and its ability to act as a strong hydrogen bond acceptor.[3]
| Analogue Comparison | Change in Lipophilicity (clogP) | Change in Aqueous Solubility | Reference |
| gem-Dimethyl vs. Oxetane | Decreased (more hydrophilic) | Increased (up to 4000x) | [2][7] |
| Cyclohexyl vs. Oxetane | Decreased | Increased | [16] |
| Carbonyl vs. Oxetane | Varies, but generally less lipophilic | Generally Increased | [7][9] |
| Table 1: Impact of Oxetane Substitution on Physicochemical Properties. |
Enhancement of Metabolic Stability
Carbamate compounds, particularly those with alkyl substituents, can be susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[16] The oxetane ring provides a powerful tool to enhance metabolic stability.
Causality of Improvement:
-
Blocking Metabolic Hotspots: When used as a gem-dimethyl isostere, the oxetane physically shields adjacent, metabolically labile C-H bonds from CYP enzymes.[6][9]
-
Increased Polarity: The increased polarity and reduced lipophilicity of oxetane-containing compounds can lead to lower affinity for the often greasy active sites of CYP enzymes like CYP3A4.[5][16]
-
Intrinsic Stability: The oxetane ring itself is resistant to degradation. Studies comparing cyclic ethers showed that 3-substituted oxetanes were more stable in human liver microsomes (HLM) than their corresponding tetrahydrofuran (THF) analogues.[5][16]
dot graph { layout=dot; rankdir="LR"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
}
caption: Oxetane ring blocking oxidative metabolism.
Influence on Molecular Conformation and Basicity
-
Conformational Rigidity: The strained, puckered nature of the oxetane ring introduces a degree of conformational rigidity.[5][10][11] This can pre-organize the molecule into a bioactive conformation that fits more precisely into a target's binding pocket, potentially increasing potency and selectivity.[10] The incorporation of an oxetane into an aliphatic chain can favor specific synclinal arrangements over the more typical antiplanar conformations.[7][15]
-
Modulation of Amine Basicity: The oxetane ring is strongly electron-withdrawing.[11][12] When placed adjacent to a basic amine, it can significantly lower the amine's pKa.[5][6][17] This is a highly valuable tool for reducing off-target effects, such as hERG channel inhibition, which is often linked to high amine basicity.[17]
Synthesis of Oxetane-Containing Carbamates
The successful incorporation of oxetanes requires robust and reliable synthetic methods. While the strained ring can be sensitive to harsh acidic or basic conditions, optimized protocols allow for its efficient use.[18][19]
General Synthetic Strategies
Two primary retrosynthetic disconnections are commonly employed for the synthesis of oxetane-carbamates:
-
From Oxetanyl Alcohols: The most direct route involves the reaction of a commercially available or synthesized oxetanyl alcohol with an isocyanate or a carbamoyl chloride. This is a classic and reliable method for carbamate formation.[20][21]
-
From Oxetanyl Carboxylic Acids (via Curtius Rearrangement): An oxetane-containing carboxylic acid can be converted to an acyl azide, which then undergoes a Curtius rearrangement to form an isocyanate. This oxetanyl isocyanate can be trapped in situ with an alcohol or amine to yield the desired carbamate or urea.[22]
Detailed Experimental Protocol: Synthesis of (Oxetan-3-yl)methyl Phenylcarbamate
This protocol describes a standard, reliable method for synthesizing a representative oxetane-carbamate from an oxetanyl alcohol and a commercially available isocyanate.
Objective: To synthesize (oxetan-3-yl)methyl phenylcarbamate via the reaction of (oxetan-3-yl)methanol with phenyl isocyanate.
Materials:
-
(Oxetan-3-yl)methanol (1.0 eq)
-
Phenyl isocyanate (1.05 eq)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA, 1.1 eq) or Dibutyltin dilaurate (DBTDL, 0.05 eq, optional catalyst)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup: To a clean, dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add (oxetan-3-yl)methanol (1.0 eq).
-
Solvent Addition: Dissolve the alcohol in anhydrous DCM (approx. 0.1 M concentration).
-
Base/Catalyst Addition: Add triethylamine (1.1 eq) to the solution. Stir for 5 minutes at room temperature. Alternatively, for less reactive systems, a catalytic amount of DBTDL can be used.
-
Isocyanate Addition: Slowly add phenyl isocyanate (1.05 eq) dropwise to the stirring solution at room temperature. An ice bath can be used to control any potential exotherm.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed (typically 2-4 hours).
-
Workup:
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (2x).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layer over anhydrous MgSO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
-
-
Characterization: Combine the pure fractions, concentrate under reduced pressure, and dry under high vacuum to yield the final product. Characterize by ¹H NMR, ¹³C NMR, and HRMS to confirm structure and purity.
Case Study: Oxetane-Carbamates as FAAH Inhibitors
Fatty Acid Amide Hydrolase (FAAH) is an enzyme that degrades endocannabinoid signaling lipids.[23][24] Its inhibition is a therapeutic strategy for treating pain and anxiety.[25] Carbamates are a well-known class of irreversible FAAH inhibitors that act by carbamoylating a catalytic serine residue in the enzyme's active site.[25][26][27]
A challenge in developing FAAH inhibitors is achieving selectivity and good pharmacokinetic properties. Early O-aryl carbamate inhibitors, while potent, suffered from off-target activity and poor metabolic stability.[24]
The Role of the Oxetane: In the optimization of carbamate-based FAAH inhibitors, the oxetane ring has been strategically incorporated to improve drug-like properties. For example, replacing a metabolically vulnerable alkyl group on the carbamate nitrogen or a distal part of the molecule with an oxetane-containing substituent can:
-
Enhance Metabolic Stability: The oxetane blocks potential sites of oxidation, increasing the compound's half-life and in vivo exposure.[24]
-
Improve Solubility: The inherent polarity of the oxetane improves the solubility of otherwise lipophilic inhibitor scaffolds, which is critical for oral bioavailability.
-
Fine-Tune Potency: The rigid, three-dimensional nature of the oxetane can optimize the inhibitor's fit within the FAAH active site, maintaining or even improving potency.
This application perfectly illustrates the power of the oxetane moiety to resolve multiple liabilities simultaneously, a key goal in any lead optimization campaign.
Conclusion and Future Perspectives
The oxetane ring is far more than a simple spacer or solubilizing group; it is a sophisticated molecular tool that allows medicinal chemists to exert precise control over the properties of carbamate-containing compounds. Its ability to act as a metabolically stable, low-lipophilicity bioisostere for gem-dimethyl and carbonyl groups is its most powerful application.[3][8][13] By strategically replacing these problematic moieties, researchers can systematically enhance aqueous solubility, block metabolic degradation, and improve a compound's overall ADME profile, thereby increasing the probability of clinical success.[7][10]
The continued development of novel synthetic methods to access diverse oxetane building blocks will further expand their application.[5][18] As drug discovery programs tackle increasingly challenging biological targets that demand compounds with exquisite property profiles, the strategic incorporation of the oxetane ring into carbamate and other scaffolds will undoubtedly become an even more indispensable strategy in the medicinal chemist's toolkit.
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SlideShare. (2012). Application of Bioisosteres in Drug Design. SlideShare. [Link]
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S. A. G., A. S. K., & A. T. (2009). A new group of oxime carbamates as reversible inhibitors of fatty acid amide hydrolase. Bioorganic & Medicinal Chemistry Letters, 19(15), 4153–4157. [Link]
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Mor, M., Rivara, S., Lodola, A., Plazzi, P. V., Tarzia, G., & Piomelli, D. (2007). A second generation of carbamate-based fatty acid amide hydrolase inhibitors with improved activity in vivo. Journal of Medicinal Chemistry, 50(23), 5777–5787. [Link]
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Keith, J. M., & Cravatt, B. F. (2009). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). Chemical Society Reviews, 38(3), 629–640. [Link]
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Sutton, S. C., & Wager, C. (2016). Synthesis of Oxetane-3-carboxaldehyde and Methyl Oxetane-3-carboxylate via Homologation of Oxetane-3-one. ResearchGate. [Link]
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Adibekian, A., Martin, B. R., & Cravatt, B. F. (2011). O-Hydroxyacetamide Carbamates as a Highly Potent and Selective Class of Endocannabinoid Hydrolase Inhibitors. ACS Medicinal Chemistry Letters, 2(12), 903–908. [Link]
-
Boger, D. L., Patterson, J. E., Guan, X., & Cravatt, B. F. (2005). Mechanism of Carbamate Inactivation of FAAH: Implications for the Design of Covalent Inhibitors and In Vivo Functional Probes for Enzymes. Journal of the American Chemical Society, 127(42), 14782–14783. [Link]
-
Raje, V. P., Bhat, R. P., & Samant, S. D. (2004). One-pot synthesis of N-substituted (3-oxobutanyl)carbamates from primary amines using modified zeolite Hb at room temperature. Tetrahedron Letters, 46(5), 835-837. [Link]
-
Burkhard, J. A., Wuitschik, G., & Rogers-Evans, M. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. ResearchGate. [Link]
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Royal Society of Chemistry. (n.d.). Method for the synthesis of N-alkyl-O-alkyl carbamates. RSC Advances. [Link]
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Pettersson, M. Y., Johnson, D. S., & Riddell, D. (2012). Metabolism-Directed Design of Oxetane-Containing Arylsulfonamide Derivatives as γ-Secretase Inhibitors. Journal of Medicinal Chemistry, 55(11), 5543–5557. [Link]
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Organic Chemistry Portal. (n.d.). Carbamate synthesis by carbamoylation. Organic Chemistry Portal. [Link]
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Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement. Organic Chemistry Portal. [Link]
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Introduction to Benzyl Carbamates in Medicinal Chemistry: From Cornerstone Protecting Group to Core Pharmacophore
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of medicinal chemistry, the benzyl carbamate moiety, distinguished by its benzyloxycarbonyl (Cbz or Z) group, holds a position of unique versatility and historical significance. Introduced in 1932 by Max Bergmann and Leonidas Zervas, the Cbz group revolutionized peptide synthesis, enabling the controlled, stepwise assembly of amino acids for the first time.[1][2] While its role as a robust amine protecting group remains a cornerstone of modern organic synthesis, its utility has expanded dramatically. Today, the benzyl carbamate is recognized not only as a temporary shield for reactive amines but also as a critical structural component in its own right—serving as a stable pharmacophore, an amide bond bioisostere, and a cleavable linker in sophisticated prodrug strategies.[3][4]
This guide, designed for the practicing medicinal chemist, moves beyond simple procedural descriptions. It aims to provide a deep, mechanistic understanding of the causality behind experimental choices, exploring the synthesis, stability, and cleavage of benzyl carbamates. Furthermore, it delves into the modern applications of this moiety as a key bioactive element, bridging the gap between foundational synthetic chemistry and contemporary drug design.
Part 1: The Cbz Group as a Foundational Amine Protecting Group
The primary function of any protecting group is to temporarily mask a reactive functional group, rendering it inert to a specific set of reaction conditions, only to be removed cleanly at a later stage. The Cbz group excels in this role for primary and secondary amines, a functional group central to the structure of countless pharmaceutical agents.
Principle of Protection: Attenuating Amine Reactivity
The efficacy of the Cbz group stems from its ability to fundamentally alter the electronic character of the amine nitrogen.[5] Upon formation of the carbamate, the nitrogen's lone pair of electrons is delocalized into the adjacent carbonyl group. This resonance effect significantly reduces the nucleophilicity and basicity of the amine, preventing it from engaging in unwanted side reactions during subsequent synthetic transformations.[5]
Synthesis: The Art of N-Benzyloxycarbonylation
The introduction of the Cbz group is typically a straightforward and high-yielding process, most commonly achieved by reacting the target amine with benzyl chloroformate (Cbz-Cl).[5][6]
The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of benzyl chloroformate. The subsequent loss of a chloride ion and a proton (requiring a base) yields the stable N-Cbz protected amine.
Caption: General synthesis of a benzyl carbamate.
This protocol is a classic and reliable method for protecting amino acids and other primary amines. The causality for using a biphasic system with a mild aqueous base like sodium carbonate is twofold: it neutralizes the HCl byproduct, driving the reaction to completion, and it keeps the starting amine deprotonated and thus nucleophilic, while the benzyl chloroformate remains primarily in the organic phase, controlling the reaction rate.
-
Dissolution: Dissolve the amine (1.0 equivalent) in a suitable solvent mixture, such as 1:1 dioxane/water or THF/water.
-
Basification: Add sodium carbonate (Na₂CO₃, ~2.0 equivalents) or sodium bicarbonate (NaHCO₃) to the solution and cool the mixture to 0 °C in an ice bath. The choice of base is critical; it must be strong enough to neutralize HCl but mild enough to prevent racemization of chiral centers or other side reactions.[7]
-
Reagent Addition: Add benzyl chloroformate (Cbz-Cl, ~1.1 equivalents) dropwise while stirring vigorously. Maintaining a low temperature is crucial to control the exothermic reaction and minimize the hydrolysis of the Cbz-Cl.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring progress by TLC or LC-MS.
-
Work-up: Upon completion, perform an aqueous work-up. An extraction with a non-polar solvent like diethyl ether can remove excess Cbz-Cl and benzyl alcohol (a common impurity). The product is then isolated from the aqueous layer by acidification and subsequent extraction, or by direct crystallization.
| Base / Catalyst | Solvent | Temperature (°C) | Key Advantages | Reference(s) |
| Na₂CO₃ / NaHCO₃ | Dioxane/H₂O, THF/H₂O | 0 to RT | Classic, reliable Schotten-Baumann conditions. | [2][8] |
| DIPEA, Et₃N | CH₂Cl₂, MeCN | 0 to RT | Homogeneous conditions for water-sensitive substrates. | [2] |
| MgO | Ethyl Acetate | 70 - Reflux | Mild, heterogeneous base, easy removal. | [2] |
| Dodecatungstophosphoric acid | Neat or Solvent-free | RT | Catalytic, fast, avoids aqueous work-up. | [9] |
| PEG-600 / H₂O | Water | RT | "Green chemistry" approach, avoids organic solvents. | [10] |
Stability and Orthogonality: The Strategic Advantage
A protecting group's true power lies in its stability profile. The Cbz group is exceptionally robust, withstanding a wide array of synthetic conditions, which is why it has remained a staple for nearly a century.[1][5] This stability makes it orthogonal to two other pillars of amine protection: the acid-labile tert-butyloxycarbonyl (Boc) group and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group.[5]
This orthogonality is a critical concept in complex, multi-step syntheses, particularly in peptide and natural product synthesis. It allows for the selective deprotection of one amine in the presence of others, enabling precise, site-specific modifications.
Caption: Deprotection of Cbz via catalytic hydrogenolysis.
The choice of solvent and hydrogen source can be adapted based on the substrate's solubility and other functional groups present.
-
Setup: Dissolve the Cbz-protected amine (1.0 equivalent) in a suitable solvent such as methanol, ethanol, or ethyl acetate in a flask suitable for hydrogenation. [11]2. Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add the palladium on carbon catalyst (Pd/C, 5-10 mol% by weight). Caution: Pd/C can be pyrophoric and should be handled with care, preferably as a water-wet catalyst or under an inert atmosphere. [12]3. Hydrogenation: Purge the flask by evacuating and backfilling with hydrogen gas (3 cycles). Stir the reaction vigorously under a positive pressure of hydrogen (typically a balloon or a dedicated hydrogenation apparatus) at room temperature.
-
Monitoring: Monitor the reaction by TLC or LC-MS. The disappearance of the starting material and the appearance of the more polar amine product are indicative of progress.
-
Work-up: Once complete, carefully purge the system with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: Do not allow the catalyst on the filter pad to dry in the air; quench it with water before disposal. [12]6. Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected amine, which can be purified further if necessary.
| Method | Reagents | Conditions | Advantages | Disadvantages | Reference(s) |
| Catalytic Hydrogenolysis | H₂ gas, Pd/C | RT, 1 atm H₂ | Very mild, clean, common, high-yielding. | Incompatible with reducible groups (alkenes, alkynes, some heterocycles); catalyst can be poisoned by sulfur. | [2][5][11] |
| Transfer Hydrogenolysis | Ammonium formate, Pd/C | Refluxing MeOH | Avoids handling of H₂ gas; often faster. | Higher temperatures may not be suitable for all substrates. | [12][13] |
| Acidolysis | HBr in Acetic Acid | RT | Effective when hydrogenolysis fails. | Harsh conditions; can cleave other acid-labile groups (e.g., Boc, t-butyl esters). | [2][11][14] |
| Nucleophilic Cleavage | 2-Mercaptoethanol, K₃PO₄ | 75 °C, DMAc | Tolerates sulfur-containing and reducible groups. | Requires heating; uses stoichiometric nucleophile. | [15][16][17] |
| Lewis Acid-Mediated | AlCl₃ in HFIP | RT | Selective for N-Cbz over O-Bn and N-Bn groups. | Requires stoichiometric Lewis acid and specialized solvent. | [16][18] |
Part 2: The Benzyl Carbamate as a Bioactive Scaffold
Beyond its role as a transient protecting group, the carbamate functional group is a privileged structure in medicinal chemistry. It is found in numerous approved drugs and is intentionally designed into molecules to interact with biological targets. [3][4]The benzyl carbamate, in particular, offers a valuable combination of stability, hydrogen bonding capability, and lipophilicity.
The Carbamate as an Amide Bioisostere
The principle of bioisosteric replacement—substituting one functional group for another with similar physicochemical properties—is a cornerstone of lead optimization. [19]The carbamate moiety is frequently employed as a bioisostere for the amide bond.
Causality for Replacement: While essential for the structure of peptides and many small molecules, the amide bond is often a liability due to its susceptibility to enzymatic cleavage by proteases and amidases, leading to poor metabolic stability. The carbamate linkage is generally more resistant to hydrolysis, enhancing the molecule's pharmacokinetic profile. [4][20]Furthermore, the carbamate retains the key hydrogen bond donor (N-H) and acceptor (C=O) features of the amide, allowing it to preserve crucial interactions with protein targets. [3][4]
Caption: The carbamate group as a stable amide bond bioisostere.
Benzyl Carbamates as Key Pharmacophores
In many modern drugs, the benzyl carbamate is not a placeholder but an integral part of the pharmacophore, directly contributing to binding affinity and selectivity.
-
HIV-Integrase Inhibitors: Complex benzyl carbamate derivatives serve as crucial intermediates in the synthesis of potent antiretroviral drugs. The specific structure is essential for the final drug's efficacy and safety profile. [21]* HDAC Inhibitors: Entinostat (MS-275), a histone deacetylase (HDAC) inhibitor in clinical trials, features a pyridin-3-yl methyl carbamate structure. This moiety is critical for orienting the molecule within the active site of the enzyme. [22]* Coronavirus Mpro Inhibitors: Recent research has identified benzyl carbamate inhibitors of the main protease (Mpro) of coronaviruses like SARS-CoV-2, highlighting the moiety's potential in developing new antiviral agents. [23]
Benzyl Carbamates in Prodrug Design
A prodrug is an inactive compound that is converted into a pharmacologically active drug in vivo. Benzyl carbamates are excellent linkers for creating prodrugs of amine-containing therapeutics, enabling controlled drug release.
Reductive Activation Strategy: A prominent example involves 4-nitrobenzyl carbamates, which are designed as triggers for bioreductive drugs. [24]This strategy is particularly powerful in targeting hypoxic (low oxygen) environments, such as those found in solid tumors.
Mechanism of Action:
-
Selective Reduction: An enzyme prevalent in hypoxic tissues, such as E. coli nitroreductase (used in antibody-directed enzyme prodrug therapy), reduces the nitro group to a hydroxylamine or amine.
-
Self-Immolation: This reduction triggers a rapid, spontaneous 1,6-elimination reaction. The electron-donating character of the newly formed group initiates an electronic cascade that cleaves the benzylic C-O bond.
-
Drug Release: This cleavage releases the active amine drug, carbon dioxide, and an inert quinone methide byproduct. [24][25]
Caption: Prodrug activation workflow using a reducible benzyl carbamate linker.
Conclusion and Future Outlook
From its genesis as the key that unlocked controlled peptide synthesis, the benzyl carbamate has evolved into a multifaceted tool for the medicinal chemist. Its predictable synthesis, robust stability, and orthogonal cleavage patterns solidify its role as a premier amine protecting group. Simultaneously, its inherent properties—metabolic stability, hydrogen bonding capacity, and tunable electronics—have established it as a valuable pharmacophore and a cleavable linker in advanced prodrug design.
Ongoing research continues to refine its use, with the development of ever-milder and more selective deprotection protocols for highly sensitive substrates. [17][18]As chemists continue to tackle increasingly complex molecular targets, the dual-use nature of the benzyl carbamate ensures that it will remain an indispensable part of the drug discovery and development arsenal for the foreseeable future.
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Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. [Link]
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Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. Available from [Link]
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- Substituent effects on the kinetics of reductively-initiated fragmentation of nitrobenzyl carbamates designed as triggers for bioreductive prodrugs. (n.d.). Royal Society of Chemistry.
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Kumari, S., Carmona, A. V., Tiwari, A., & Trippier, P. C. (2020). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry, 63(21), 12290–12385. Available from [Link]
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Singh, N., Kumar, A., & Sharma, A. (2014). Ligand Based Pharmacophore Modeling and Virtual Screening Studies to Design Novel HDAC2 Inhibitors. Interdisciplinary Sciences: Computational Life Sciences, 6(4), 281–291. Available from [Link]
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Direct synthesis of carbamates, thiocarbamates, and ureas from Boc-protected amines: a sustainable and efficient approach. (2024, July 1). RSC Publishing. [Link]
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Greenwald, R. B., Choe, Y. H., McGuire, J., & Conover, C. D. (2000). Drug Delivery Systems Employing 1,4- Or 1,6-elimination: Poly(ethylene Glycol) Prodrugs of Amine-Containing Compounds. Journal of Medicinal Chemistry, 43(3), 475–487. [Link]
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Scattolin, T., Gharbaoui, T., & Chen, C.-Y. (2022). A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol. Organic Letters, 24(20), 3736–3740. [Link]
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Vinayagam, V., Sadhukhan, S. K., Botla, D. B., Chittem, R. R., Kasu, S. R., & Kumar, T. V. H. (2024). Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. The Journal of Organic Chemistry, 89(9), 5665–5674. [Link]
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Senter, P. D., Pearce, W. E., & Greenfield, R. S. (1990). Development of a drug-release strategy based on the reductive fragmentation of benzyl carbamate disulfides. The Journal of Organic Chemistry, 55(9), 2975–2978. [Link]
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Deadman, B. J., Åkerman, S., Cocovi-Solberg, D. J., Ley, S. V., & Browne, D. L. (2021). Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid derivatives. Beilstein Journal of Organic Chemistry, 17, 379–384. [Link]
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Physicochemical Characteristics of Novel Carbamate Esters: A Guide for Drug Development Professionals
An In-Depth Technical Guide:
Prepared by: Gemini, Senior Application Scientist
Introduction: The Carbamate Moiety as a Cornerstone in Modern Drug Design
Organic carbamates, often described as amide-ester hybrids, are a pivotal structural motif in contemporary medicinal chemistry.[1] Their prevalence in approved therapeutic agents and prodrugs stems from a unique combination of chemical stability, the capacity to permeate cellular membranes, and the ability to engage in specific interactions with biological targets.[1][2] The carbamate functionality offers a versatile scaffold for drug design, allowing for the fine-tuning of physicochemical properties to overcome common challenges in drug development such as poor solubility, chemical instability, and rapid presystemic metabolism.[1][2]
This guide provides a comprehensive exploration of the core physicochemical characteristics of novel carbamate esters. As a Senior Application Scientist, the aim is not merely to present data, but to provide a logical framework for understanding why these properties are critical and how they can be reliably characterized. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative scientific literature.
Caption: Resonance stabilization of the carbamate moiety.[1][3]
Chemical and Enzymatic Stability: The Rate-Limiting Factor
The stability of a carbamate ester is paramount, dictating its shelf-life, its behavior in biological fluids, and, for prodrugs, the rate of active drug release.[3] Hydrolysis, both chemical and enzyme-mediated, is the primary degradation pathway.
Understanding Hydrolytic Pathways
Carbamates are generally more stable against hydrolysis than esters but more labile than amides.[1] This "in-between" stability is a key reason for their utility in prodrug design. Upon hydrolysis, a carbamate ester yields the parent alcohol or phenol, an amine, and carbon dioxide.[1]
The rate of hydrolysis is heavily influenced by:
-
Substitution on Nitrogen: N,N-disubstituted carbamates are significantly more stable chemically and enzymatically than their N-monosubstituted counterparts.[2][4] N-monosubstituted carbamates of phenols can be particularly labile, a feature that can be exploited for rapid drug release.[1][4]
-
pH: Carbamate stability is pH-dependent. Many are designed to be stable under the strongly acidic conditions of the stomach (pH 1.2) but may hydrolyze at physiological pH (7.4) or in the presence of plasma enzymes.[5][6]
-
Electronic Effects: The nature of the alcohol/phenol leaving group (the 'R' group in the diagram) and substituents on the amine (R' and R'') influences the electrophilicity of the carbonyl carbon, thus affecting the rate of nucleophilic attack by water or enzymes.[1]
Experimental Protocol: Assessing Hydrolytic Stability
This protocol provides a robust method for evaluating the stability of a novel carbamate ester in conditions simulating the gastrointestinal tract and systemic circulation.
Objective: To determine the hydrolysis half-life (t½) of a carbamate ester at different pH values and in human plasma.
Materials:
-
Test carbamate ester
-
Phosphate buffered saline (PBS), pH 7.4
-
Hydrochloric acid buffer, pH 1.2
-
Human plasma (pooled, heparinized)
-
Acetonitrile (HPLC grade)
-
Reference standard (parent drug)
-
HPLC system with UV or MS detector
Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the test carbamate in acetonitrile or DMSO. Rationale: Using an organic solvent ensures initial solubility before dilution into aqueous media.
-
Incubation Setup:
-
Label three sets of microcentrifuge tubes for each time point (e.g., 0, 15, 30, 60, 120, 240 minutes).
-
Add 495 µL of pH 1.2 buffer, pH 7.4 PBS, or human plasma to the respective tubes.
-
Pre-incubate the tubes at 37°C for 10 minutes. Rationale: 37°C mimics physiological temperature, ensuring reaction rates are relevant.
-
-
Initiation of Reaction:
-
At t=0, add 5 µL of the 10 mM stock solution to each tube to achieve a final concentration of 100 µM.
-
Vortex gently and return to the 37°C incubator.
-
-
Time Point Quenching:
-
At each designated time point, remove the corresponding tubes.
-
Immediately add 500 µL of ice-cold acetonitrile to precipitate proteins (in the plasma sample) and stop the hydrolysis reaction. Rationale: Cold acetonitrile serves as both a precipitating agent and a reaction quencher, preserving the sample composition at that specific moment.
-
Vortex vigorously and centrifuge at >12,000 x g for 10 minutes to pellet proteins and debris.
-
-
Sample Analysis:
-
Data Analysis:
-
Plot the natural logarithm of the remaining carbamate concentration versus time.
-
The slope of the line is the negative of the first-order rate constant (k).
-
Calculate the half-life using the equation: t½ = 0.693 / k .
-
Aqueous Solubility: The Gateway to Bioavailability
For oral drug delivery, adequate aqueous solubility is a prerequisite for absorption. Low solubility can lead to poor bioavailability and high inter-subject variability.[10][11] Carbamate prodrug strategies are often employed to enhance the solubility of a parent compound.[12][13]
Key Considerations:
-
pH-Dependent Solubility: For ionizable carbamates, solubility can vary significantly with pH. It is crucial to measure solubility in buffers that reflect the physiological range (e.g., pH 1.2, 5.0, 7.4).[10]
-
Formulation Strategies: For poorly soluble carbamates, various formulation strategies can be employed, such as creating solid dispersions, using lipid-based formulations like self-emulsifying drug delivery systems (SEDDS), or particle size reduction (nanonization).[11][14][15][16]
A common method for determining thermodynamic solubility is the shake-flask method , where an excess of the compound is agitated in a specific buffer until equilibrium is reached, after which the concentration in the supernatant is quantified.
Lipophilicity: Balancing Permeability and Solubility
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of its ability to cross biological membranes, including the intestinal wall and the blood-brain barrier.[17] It is typically expressed as the logarithm of the partition coefficient (Log P) between n-octanol and water.[17][18]
-
The "Rule of Five": Lipinski's Rule of Five suggests that poor absorption or permeation is more likely when Log P is greater than 5. While a guideline, it highlights the importance of a balanced lipophilicity.
-
Impact on Metabolism: Highly lipophilic compounds are often more susceptible to metabolism by cytochrome P450 enzymes in the liver.[19]
Experimental Protocol: Lipophilicity (Log P) Determination by RP-HPLC
The shake-flask method is the gold standard but can be time-consuming and require significant amounts of material.[18] Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) offers a rapid and reliable alternative for estimating Log P values.[20][21]
Objective: To estimate the Log P of a carbamate ester using its retention time on a C18 column.
Principle: The retention time (t_R) of a compound on a nonpolar stationary phase (like C18) is proportional to its lipophilicity. By correlating the retention times of the test compound with those of known standards, a Log P value can be calculated.[20]
Methodology:
-
System Setup:
-
HPLC system with a C18 column and UV detector.
-
Mobile phase: A gradient of acetonitrile and water.
-
-
Standard Preparation: Prepare solutions of at least five reference compounds with known Log P values that span the expected range of the test compound.
-
Analysis:
-
Inject the test carbamate and each reference standard onto the HPLC system.
-
Record the retention time (t_R) for each compound.
-
Determine the column dead time (t_0) by injecting an unretained compound like uracil.
-
-
Calculation:
-
For each compound, calculate the capacity factor (k) using the formula: k = (t_R - t_0) / t_0 .
-
Calculate log k for each compound.
-
Plot the known Log P values of the reference standards against their corresponding log k values.
-
Perform a linear regression to obtain a calibration curve (Log P = m(log k) + c).
-
-
Determination:
-
Using the log k value of the test carbamate, calculate its Log P using the regression equation from the calibration curve.
-
Caption: Experimental workflow for Log P determination by RP-HPLC.
Metabolic Fate and Prodrug Activation
For carbamate esters designed as prodrugs, efficient and predictable bioconversion to the active parent drug is the ultimate goal.[2] This process is primarily mediated by metabolic enzymes in the liver, intestine, and plasma.[2]
Key Enzymatic Pathways:
-
Carboxylesterases (CES): These enzymes are crucial for the hydrolysis of many carbamate and ester prodrugs.[22][23] Different isoforms, such as CES1 (predominantly in the liver) and CES2 (predominantly in the intestine), can exhibit different substrate specificities, which can be exploited for targeted drug release.[5][23]
-
Cytochrome P450 (CYP450): For N,N-disubstituted carbamates, which are resistant to direct hydrolysis, metabolism can be initiated by CYP450-catalyzed oxidation of one of the N-alkyl groups.[4] This generates an unstable intermediate that spontaneously decomposes to the N-monosubstituted carbamate, which can then be rapidly hydrolyzed.[4]
Caption: Enzymatic activation pathway for carbamate prodrugs.[1][2]
Summary and Data Presentation
The systematic characterization of these physicochemical properties is essential for selecting promising drug candidates. Data should be organized clearly to facilitate comparison and decision-making.
Table 1: Illustrative Physicochemical Data for Novel Carbamate Esters
| Compound ID | Structure (R', R'') | Aqueous Solubility (pH 7.4, µg/mL) | Log P (experimental) | Stability t½ (pH 7.4, hours)[10] | Stability t½ (Human Plasma, hours)[5] |
| Parent Drug | N/A | 5.2 | 1.85 | > 48 | > 24 |
| Carbamate A | H, CH₃ | 55.6 | 2.10 | 14.9 | 2.7 |
| Carbamate B | CH₃, CH₃ | 25.1 | 2.75 | > 48 | 20.5 |
| Carbamate C | H, Phenyl | 12.8 | 3.50 | 8.2 | 0.9 |
Note: Data is illustrative and intended to demonstrate effective presentation.
Conclusion
The carbamate ester is a powerful tool in the arsenal of the medicinal chemist. Its true potential is only realized through a thorough and logical investigation of its physicochemical characteristics. By understanding the interplay between chemical stability, solubility, lipophilicity, and metabolic fate, researchers can rationally design and select novel carbamates with optimized pharmacokinetic and pharmacodynamic profiles. The experimental frameworks provided in this guide serve as a reliable foundation for generating the critical data needed to advance promising candidates from the bench to the clinic.
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QuEChERS-based method for the determination of carbamate residues in aromatic herbs by UHPLC-MS/MS. PubMed. Available at: [Link]
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Design and synthesis of carbamate-linked ester prodrugs selectively activated by carboxylesterase 1 with enhanced stability against intestinal hydrolysis. Semantic Scholar. Available at: [Link]
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Heterostilbene Carbamates with Selective and Remarkable Butyrylcholinesterase Inhibition: Computational Study and Physico-Chemical Properties. MDPI. Available at: [Link]
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Determination of Residues of Carbamates and Their Metabolites in Ginger by Ultra-High Performance Liquid Chromatography–Tandem Mass Spectrometry. Agilent. Available at: [Link]
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Methods for Determination of Lipophilicity. Encyclopedia.pub. Available at: [Link]
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Efficient Enzymatic Synthesis of Carbamates in Water Using Promiscuous Esterases/Acyltransferases. ResearchGate. Available at: [Link]
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The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. Agilent. Available at: [Link]
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-
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Any advice about the stability of ester and carbamate containing compounds? ResearchGate. Available at: [Link]
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(PDF) Formulation strategies for poorly soluble drugs. ResearchGate. Available at: [Link]
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Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH. Available at: [Link]
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Discovery of carbamate degrading enzymes by functional metagenomics. Semantic Scholar. Available at: [Link]
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Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. Available at: [Link]
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Novel strategies for the formulation and processing of poorly water-soluble drugs. PubMed. Available at: [Link]
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Methodological & Application
Synthesis of Benzyl (3-(3-hydroxyoxetan-3-yl)phenyl)carbamate protocol
An Application Note and Detailed Protocol for the Synthesis of Benzyl (3-(3-hydroxyoxetan-3-yl)phenyl)carbamate
Authored by a Senior Application Scientist
Introduction: The Significance of Oxetane-Containing Carbamates in Medicinal Chemistry
The oxetane moiety has emerged as a valuable structural motif in modern drug discovery. Its incorporation into small molecules can lead to significant improvements in physicochemical properties such as aqueous solubility, lipophilicity, and metabolic stability.[1] The strained four-membered ring of oxetane can also influence the conformation of a molecule, potentially leading to enhanced binding affinity for its biological target. When combined with the carbamate functional group, which is a common feature in many pharmaceuticals, the resulting oxetane-containing carbamates represent a promising class of compounds for the development of new therapeutic agents.
This document provides a comprehensive, step-by-step protocol for the synthesis of a specific oxetane-containing carbamate, this compound. This compound serves as a key intermediate for the synthesis of more complex molecules in drug discovery programs. The protocol is designed for researchers, scientists, and drug development professionals with a background in organic synthesis.
Overall Synthetic Strategy
The synthesis of this compound is achieved through a two-step sequence starting from commercially available 3-bromoaniline and oxetan-3-one. The key steps are:
-
Grignard Reaction: Formation of an organometallic reagent from a protected 3-bromoaniline, followed by its addition to oxetan-3-one to construct the 3-aryl-3-hydroxyoxetane core.
-
Carbamate Formation: Protection of the resulting aniline with benzyl chloroformate to yield the final product.
Caption: Overall synthetic scheme for this compound.
PART 1: Synthesis of the Key Intermediate: 3-(3-Aminophenyl)oxetan-3-ol
This part of the protocol details the preparation of the crucial intermediate, 3-(3-aminophenyl)oxetan-3-ol, via a Grignard reaction. A key consideration for this step is the protection of the aniline nitrogen, as the acidic proton of the amino group would quench the Grignard reagent. Here, we will use a temporary protecting group that can be easily removed during the reaction workup. For this protocol, we will proceed with the in-situ formation of the Grignard reagent from 3-bromoaniline, assuming the Grignard reagent will preferentially form at the carbon-bromine bond over reacting with the aniline. This approach simplifies the process by avoiding a separate protection step.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles | Supplier |
| 3-Bromoaniline | C₆H₆BrN | 172.02 | 10.0 g | 58.1 mmol | Sigma-Aldrich |
| Magnesium turnings | Mg | 24.31 | 1.70 g | 69.9 mmol | Sigma-Aldrich |
| Iodine | I₂ | 253.81 | 1 crystal | - | Sigma-Aldrich |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 150 mL | - | Sigma-Aldrich |
| Oxetan-3-one | C₃H₄O₂ | 72.06 | 5.0 g | 69.4 mmol | Commercially available |
| Saturated NH₄Cl (aq) | NH₄Cl | 53.49 | 100 mL | - | - |
| Ethyl acetate (EtOAc) | C₄H₈O₂ | 88.11 | 300 mL | - | Fisher Scientific |
| Brine | NaCl (aq) | - | 100 mL | - | - |
| Anhydrous Na₂SO₄ | Na₂SO₄ | 142.04 | - | - | Fisher Scientific |
Experimental Protocol: Grignard Reaction
Caption: Experimental workflow for the synthesis of 3-(3-aminophenyl)oxetan-3-ol.
-
Preparation of the Grignard Reagent:
-
To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, a magnetic stir bar, and a nitrogen inlet, add magnesium turnings (1.70 g, 69.9 mmol) and a single crystal of iodine.
-
Assemble the glassware and flush with dry nitrogen.
-
Add 20 mL of anhydrous THF to the flask.
-
In the dropping funnel, prepare a solution of 3-bromoaniline (10.0 g, 58.1 mmol) in 80 mL of anhydrous THF.
-
Add a small portion (approx. 5 mL) of the 3-bromoaniline solution to the magnesium turnings. The brownish color of the iodine should disappear, and gentle bubbling should be observed, indicating the initiation of the Grignard reaction. If the reaction does not start, gentle warming with a heat gun or sonication may be required.
-
Once the reaction has initiated, add the remaining 3-bromoaniline solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, heat the reaction mixture to reflux for 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Reaction with Oxetan-3-one:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Prepare a solution of oxetan-3-one (5.0 g, 69.4 mmol) in 50 mL of anhydrous THF.
-
Add the oxetan-3-one solution dropwise to the cooled Grignard reagent via the dropping funnel over 30 minutes. An exothermic reaction is expected. Maintain the internal temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 12-16 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Carefully quench the reaction by the slow, dropwise addition of 100 mL of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic layers and wash with brine (100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 20% to 80% ethyl acetate) to afford 3-(3-aminophenyl)oxetan-3-ol as a solid.
-
Rationale for Experimental Choices
-
Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents, including water. Therefore, all glassware must be thoroughly dried, and anhydrous solvents must be used to prevent quenching of the Grignard reagent.
-
Iodine Crystal: A small crystal of iodine is used as an activator to initiate the Grignard reaction by etching the surface of the magnesium turnings.
-
Slow Addition and Temperature Control: The formation of the Grignard reagent and its subsequent reaction with oxetan-3-one are exothermic. Slow addition and cooling are crucial to control the reaction rate and prevent side reactions.
-
Aqueous Ammonium Chloride Quench: A saturated solution of ammonium chloride is a mild acid and is used to quench the reaction and protonate the resulting alkoxide. This is preferred over stronger acids which could potentially lead to the degradation of the oxetane ring.
PART 2: Synthesis of this compound
With the key intermediate in hand, the final step is the formation of the benzyl carbamate. This is a standard procedure involving the reaction of the aniline with benzyl chloroformate in the presence of a base.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles | Supplier |
| 3-(3-Aminophenyl)oxetan-3-ol | C₉H₁₁NO₂ | 165.19 | 5.0 g | 30.3 mmol | Prepared in Part 1 |
| Benzyl Chloroformate | C₈H₇ClO₂ | 170.59 | 5.7 g (4.8 mL) | 33.4 mmol | Sigma-Aldrich |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 100 mL | - | Fisher Scientific |
| Triethylamine (TEA) | C₆H₁₅N | 101.19 | 4.6 g (6.3 mL) | 45.5 mmol | Sigma-Aldrich |
| 1 M HCl (aq) | HCl | 36.46 | 50 mL | - | - |
| Saturated NaHCO₃ (aq) | NaHCO₃ | 84.01 | 50 mL | - | - |
| Brine | NaCl (aq) | - | 50 mL | - | - |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | - | - | Fisher Scientific |
Experimental Protocol: Carbamate Formation
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 3-(3-aminophenyl)oxetan-3-ol (5.0 g, 30.3 mmol) and 100 mL of dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (4.6 g, 6.3 mL, 45.5 mmol) to the solution.
-
-
Addition of Benzyl Chloroformate:
-
Add benzyl chloroformate (5.7 g, 4.8 mL, 33.4 mmol) dropwise to the cooled solution over 15 minutes. A white precipitate of triethylamine hydrochloride will form.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (50 mL), saturated aqueous sodium bicarbonate (50 mL), and brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield this compound as a white solid.
-
Rationale for Experimental Choices
-
Base: Triethylamine is used as a base to neutralize the hydrochloric acid that is formed during the reaction. This prevents the protonation of the starting aniline and drives the reaction to completion.
-
Solvent: Dichloromethane is a common solvent for this type of reaction as it is relatively inert and dissolves both the starting materials and the product.
-
Aqueous Washes: The series of aqueous washes is designed to remove the triethylamine hydrochloride salt and any unreacted starting materials or reagents. The acidic wash removes excess triethylamine, the basic wash removes any unreacted benzyl chloroformate, and the brine wash removes residual water.
Characterization Data
The final product should be characterized by standard analytical techniques to confirm its identity and purity.
| Analysis | Expected Results for this compound |
| ¹H NMR | Peaks corresponding to the aromatic protons of the phenyl and benzyl groups, the methylene protons of the benzyl group, the methylene protons of the oxetane ring, and the carbamate and hydroxyl protons. |
| ¹³C NMR | Resonances for all unique carbon atoms in the molecule, including the carbonyl carbon of the carbamate. |
| Mass Spec (HRMS) | Calculated m/z for [M+H]⁺ or [M+Na]⁺ should match the observed value. |
| Melting Point | A sharp melting point range should be observed for the pure compound. |
Safety Precautions
-
General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times.
-
Grignard Reagents: Grignard reagents are highly flammable and react violently with water. Handle with extreme care under an inert atmosphere.
-
Benzyl Chloroformate: Benzyl chloroformate is corrosive and a lachrymator. Handle with care in a fume hood.
-
Solvents: Dichloromethane and tetrahydrofuran are flammable and should be handled away from ignition sources.
References
-
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. [Link]
-
Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. John Wiley & Sons. [Link]
-
Burke, M. D., & Schreiber, S. L. (2004). A Planning Strategy for Diversity-Oriented Synthesis. Angewandte Chemie International Edition, 43(1), 46–58. [Link]
-
Carreira, E. M., & Fessard, T. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews, 114(17), 8257–8322. [Link]
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Application Note: A Proposed Synthetic Route for Benzyl (3-(3-hydroxyoxetan-3-yl)phenyl)carbamate
Abstract
Introduction
The incorporation of small, strained ring systems, such as oxetanes, into drug candidates has become an increasingly important strategy in modern medicinal chemistry. The unique three-dimensional structure of the oxetane ring can significantly influence a molecule's conformation, polarity, and metabolic profile. Specifically, 3-substituted oxetan-3-ols are versatile building blocks for the synthesis of more complex molecular architectures.[3][4]
This application note details a proposed synthetic pathway to Benzyl (3-(3-hydroxyoxetan-3-yl)phenyl)carbamate. The synthesis is designed in three main stages:
-
Step 1: Synthesis of 3-(3-nitrophenyl)oxetan-3-ol. This key step involves the nucleophilic addition of a Grignard reagent, derived from 3-bromonitrobenzene, to oxetan-3-one. The Grignard reaction is a classic and powerful tool for carbon-carbon bond formation.[5]
-
Step 2: Synthesis of 3-(3-aminophenyl)oxetan-3-ol. This stage focuses on the selective reduction of the aromatic nitro group to an aniline. The protocol employs iron powder in an acidic medium, a method known for its chemoselectivity and tolerance of other functional groups.[6][7]
-
Step 3: Synthesis of this compound. The final step involves the protection of the newly formed aniline as a benzyl carbamate using benzyl chloroformate. The benzyloxycarbonyl (Cbz) group is a widely used protecting group for amines in organic synthesis.[8][9]
This document provides a comprehensive, step-by-step protocol for each of these transformations, intended to guide researchers in the successful synthesis of the target molecule.
Proposed Synthetic Scheme
Figure 1: Proposed synthetic workflow for this compound.
Part 1: Synthesis of 3-(3-Nitrophenyl)oxetan-3-ol
Scientific Rationale
The initial step focuses on the creation of the carbon-carbon bond between the phenyl ring and the oxetane moiety. The Grignard reaction is an ideal choice for this transformation, involving the nucleophilic attack of an organomagnesium halide on a carbonyl carbon. Here, 3-nitrophenylmagnesium bromide is generated in situ from 3-bromonitrobenzene and magnesium turnings and then reacted with oxetan-3-one to form the desired tertiary alcohol. The use of an anhydrous ether solvent, such as tetrahydrofuran (THF), is crucial to stabilize the Grignard reagent.
Materials
| Reagent/Material | Grade | Supplier Example |
| 3-Bromonitrobenzene | ReagentPlus®, 99% | Sigma-Aldrich |
| Magnesium turnings | 99.5% | Acros Organics |
| Iodine | ACS reagent | J.T. Baker |
| Anhydrous Tetrahydrofuran (THF) | DriSolv® | EMD Millipore |
| Oxetan-3-one | 97% | Combi-Blocks |
| Saturated aq. NH₄Cl solution | ACS reagent | Fisher Chemical |
| Anhydrous MgSO₄ | ACS reagent | VWR Chemicals |
| Diethyl ether | ACS reagent | Macron Fine Chemicals |
| Ethyl acetate | HPLC Grade | Honeywell |
| Hexanes | HPLC Grade | Pharmco |
Experimental Protocol
-
Preparation of the Grignard Reagent: a. To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, add magnesium turnings (1.2 equiv). b. Add a small crystal of iodine to activate the magnesium surface. c. In the dropping funnel, prepare a solution of 3-bromonitrobenzene (1.0 equiv) in anhydrous THF. d. Add a small portion of the 3-bromonitrobenzene solution to the magnesium turnings. The reaction is initiated by gentle heating or sonication, as evidenced by the disappearance of the iodine color and gentle bubbling. e. Once the reaction has started, add the remaining 3-bromonitrobenzene solution dropwise at a rate that maintains a gentle reflux. f. After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
Reaction with Oxetan-3-one: a. Cool the Grignard reagent solution to 0 °C in an ice bath. b. Prepare a solution of oxetan-3-one (1.1 equiv) in anhydrous THF and add it dropwise to the stirred Grignard solution. c. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 3-4 hours.
-
Work-up and Purification: a. Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution. b. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL). c. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄). d. Filter the drying agent and concentrate the solvent in vacuo to obtain the crude product. e. Purify the crude 3-(3-nitrophenyl)oxetan-3-ol by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Part 2: Synthesis of 3-(3-Aminophenyl)oxetan-3-ol
Scientific Rationale
The reduction of an aromatic nitro group to an amine is a fundamental transformation in organic synthesis.[10] For this step, a chemoselective method is required to avoid reduction of other functional groups. The use of iron powder in the presence of an acid, such as ammonium chloride in an ethanol/water mixture, is a classic and effective method for this purpose.[7] This method is generally mild and tolerates a wide range of functional groups.
Materials
| Reagent/Material | Grade | Supplier Example |
| 3-(3-Nitrophenyl)oxetan-3-ol | (From Step 1) | N/A |
| Iron powder | <10 µm, 99.9% | Alfa Aesar |
| Ammonium chloride (NH₄Cl) | ACS reagent | EMD Millipore |
| Ethanol (EtOH) | 200 proof | Decon Labs |
| Deionized Water | N/A | In-house |
| Celite® 545 | N/A | Sigma-Aldrich |
| Sodium bicarbonate (NaHCO₃) | ACS reagent | Macron Fine Chemicals |
Experimental Protocol
-
Reaction Setup: a. To a 250 mL round-bottom flask, add 3-(3-nitrophenyl)oxetan-3-ol (1.0 equiv), ethanol, and water in a 4:1 ratio. b. Add ammonium chloride (5.0 equiv) and iron powder (5.0 equiv) to the solution. c. Equip the flask with a reflux condenser and heat the mixture to reflux with vigorous stirring.
-
Reaction Monitoring: a. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Work-up and Purification: a. Cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the iron salts. b. Wash the Celite® pad thoroughly with ethanol. c. Concentrate the filtrate under reduced pressure to remove the ethanol. d. Neutralize the remaining aqueous solution with saturated aqueous sodium bicarbonate (NaHCO₃) solution. e. Extract the product with ethyl acetate (3 x 50 mL). f. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). g. Filter and concentrate in vacuo to yield 3-(3-aminophenyl)oxetan-3-ol, which can often be used in the next step without further purification. If necessary, purification can be achieved by column chromatography.
Part 3: Synthesis of this compound
Scientific Rationale
The final step is the formation of the carbamate linkage. This is achieved by reacting the aniline intermediate with benzyl chloroformate (Cbz-Cl).[8] The reaction is typically carried out in the presence of a mild base, such as sodium bicarbonate or triethylamine, to neutralize the hydrochloric acid byproduct.[9] This reaction, often referred to as Cbz protection, is a robust and high-yielding method for protecting amines.
Materials
| Reagent/Material | Grade | Supplier Example |
| 3-(3-Aminophenyl)oxetan-3-ol | (From Step 2) | N/A |
| Benzyl chloroformate (Cbz-Cl) | 95% | TCI America |
| Sodium bicarbonate (NaHCO₃) | ACS reagent | Fisher Chemical |
| Tetrahydrofuran (THF) | ACS reagent | VWR Chemicals |
| Deionized Water | N/A | In-house |
| Ethyl acetate | HPLC Grade | Honeywell |
| Hexanes | HPLC Grade | Pharmco |
Experimental Protocol
-
Reaction Setup: a. Dissolve 3-(3-aminophenyl)oxetan-3-ol (1.0 equiv) in a 1:1 mixture of THF and water in a 250 mL round-bottom flask. b. Add sodium bicarbonate (3.0 equiv) to the solution and cool the mixture to 0 °C in an ice bath. c. With vigorous stirring, add benzyl chloroformate (1.1 equiv) dropwise to the reaction mixture.
-
Reaction Progression: a. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. b. Monitor the reaction by TLC for the disappearance of the starting amine.
-
Work-up and Purification: a. Once the reaction is complete, dilute the mixture with ethyl acetate. b. Separate the organic layer and wash it sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine. c. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. d. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the final product, this compound.
Data Summary and Expected Results
| Step | Product | Expected Yield Range | Analytical Characterization |
| 1 | 3-(3-Nitrophenyl)oxetan-3-ol | 60-75% | ¹H NMR, ¹³C NMR, LC-MS |
| 2 | 3-(3-Aminophenyl)oxetan-3-ol | 80-95% | ¹H NMR, ¹³C NMR, LC-MS |
| 3 | This compound | 75-90% | ¹H NMR, ¹³C NMR, HRMS, FT-IR |
Conclusion
The proposed three-step synthesis provides a logical and experimentally viable route to this compound. By employing well-understood and reliable reactions, this protocol is designed to be reproducible and scalable. The strategic use of a Grignard reaction, chemoselective nitro reduction, and standard carbamate formation offers a clear path for researchers to access this and structurally related compounds for further investigation in drug discovery and development programs.
References
-
Benchchem. Application Notes and Protocols for the Synthesis of Tertiary Oxetanols via Grignard Reaction. 3
-
National Institutes of Health. Oxetan-3-ols as 1,2-bis-Electrophiles in a Brønsted-Acid-Catalyzed Synthesis of 1,4-Dioxanes. 4
-
Journal of the Chemical Society, Perkin Transactions 1. Rearrangement of an oxetan-3-one and related alcohols by Grignard reagents. 11
-
Wikipedia. Benzyl chloroformate.
-
Benchchem. A Comparative Guide: Allyl Chloroformate vs. Benzyl Chloroformate in Synthesis. 9
-
Wikipedia. Reduction of nitro compounds.
-
Synthesis of N-Benzylated Anilines from the Reaction of Anilines and Benzyl Chloroformate. 12
-
ResearchGate. Synthesis of N‐Benzylated Anilines from the Reaction of Anilines and Benzyl Chloroformate | Request PDF.
-
Facile Procedure for the Synthesis of N-Aryl-N-hydroxy Carbamates. 13
-
Atlantis Press. Study on Synthesis Of Oxetan-3-ol.
-
Organic Chemistry Portal. Grignard Reaction.
-
Master Organic Chemistry. Reactions of Grignard Reagents.
-
Organic Chemistry Portal. Synthesis of oxetan-3-ones.
-
YouTube. reduction of nitro groups to anilines.
-
ResearchGate. A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron.
-
ResearchGate. Study on Synthesis Of Oxetan-3-ol.
-
Sciencemadness.org. EXPERIMENT 3: The Grignard Reaction: Synthesis of.
-
ACS Publications. Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group | ACS Medicinal Chemistry Letters.
-
Organic Chemistry Portal. Amine synthesis by nitro compound reduction.
-
Google Patents. CN102553598A - Catalyst for synthetizing benzyl carbamate, preparation method and application.
-
Chemistry Stack Exchange. Mechanism for simultaneous reduction of nitro group (into aniline) and aromatic substitution (into benzonitrile) by Ethyl cyanoacetate?.
-
Reddit. benzyl chloroformate (Cbz-Cl) protecting mechanism : r/chemhelp.
-
PubChem. This compound | C17H17NO4.
-
ResearchGate. Preparation of phenyl-, benzyl-, carboxylate- and... | Download Scientific Diagram.
-
Google Patents. EP2527314A1 - Process for preparation of phenyl carbamate derivatives.
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Application Notes & Protocols: Characterization of Benzyl (3-(3-hydroxyoxetan-3-yl)phenyl)carbamate as a Potential Autotaxin Inhibitor
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of Benzyl (3-(3-hydroxyoxetan-3-yl)phenyl)carbamate as a potential enzyme inhibitor. The structural features of this compound, specifically the benzyl carbamate moiety and the 3-hydroxyoxetan-3-yl group, suggest a strong potential for interaction with the active site of Autotaxin (ATX, ENPP2). The ATX-lysophosphatidic acid (LPA) signaling axis is a critical pathway implicated in a range of pathologies, including cancer, inflammation, and particularly in fibrotic diseases such as idiopathic pulmonary fibrosis (IPF).[1][2][3][4] This guide outlines the scientific rationale for this hypothesis and provides detailed, field-proven protocols for a multi-faceted approach to inhibitor characterization, encompassing biochemical inhibition assays, mechanistic enzyme kinetics, biophysical binding analysis, and cellular target engagement verification.
Compound Profile & Rationale
1.1. Chemical Profile of this compound
The subject compound is a novel small molecule incorporating two key pharmacophoric elements. The benzyl carbamate scaffold is present in a variety of enzyme inhibitors and can play a crucial role in target interaction.[5][6] The oxetane ring is a modern motif in medicinal chemistry, often used to improve metabolic stability and aqueous solubility, while the hydroxyl group provides a key hydrogen bond donor/acceptor site for potential active site interactions.
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₇NO₄ | [PubChem][7] |
| Molecular Weight | 299.32 g/mol | [PubChem][7] |
| CAS Number | 1706460-94-7 | [CymitQuimica][8] |
| InChIKey | BUFDIBSCPMOKDO-UHFFFAOYSA-N | [CymitQuimica][8] |
1.2. Scientific Rationale for Investigating Autotaxin (ATX) Inhibition
Autotaxin is a secreted lysophospholipase D that catalyzes the hydrolysis of lysophosphatidylcholine (LPC) to produce the bioactive lipid mediator, lysophosphatidic acid (LPA).[2][9] LPA subsequently binds to a family of G-protein-coupled receptors (LPAR 1–6), activating downstream signaling cascades involved in cell proliferation, migration, and survival.[1][3] Dysregulation of the ATX-LPA axis is a key driver in the pathogenesis of fibrotic diseases, where it promotes fibroblast migration and the activation of pro-fibrotic mediators like TGF-β.[1]
The development of potent and selective ATX inhibitors is therefore a highly pursued therapeutic strategy.[3][4] The structure of this compound resembles known ATX inhibitors, making it a compelling candidate for investigation.
Caption: The Autotaxin-LPA signaling pathway and the point of inhibition.
Protocols for Biochemical Characterization
Biochemical assays are foundational for confirming enzymatic inhibition and determining the potency of the compound.
2.1. Protocol: In Vitro Autotaxin IC₅₀ Determination
Causality: The primary goal is to determine the concentration of the inhibitor required to reduce enzyme activity by 50% (IC₅₀). This is the standard metric for inhibitor potency.[10][11] We utilize a continuous, fluorescence-based assay for its high sensitivity and real-time measurement capabilities.
Methodology:
-
Reagent Preparation:
-
Assay Buffer: Prepare a buffer of 50 mM Tris-HCl, 140 mM NaCl, 5 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂, pH 8.0.
-
Enzyme Stock: Reconstitute recombinant human Autotaxin to a stock concentration of 100 µg/mL in assay buffer.
-
Substrate Stock: Prepare a 10 mM stock of the fluorescent LPC analog, CPF4 (e.g., from Echelon Biosciences), in DMSO.
-
Inhibitor Stock: Prepare a 10 mM stock of this compound in 100% DMSO.
-
-
Serial Dilution:
-
Perform a serial dilution of the inhibitor stock in DMSO to create a range of concentrations (e.g., 100 µM to 1 nM). A 10-point, 3-fold dilution series is recommended.
-
Prepare a DMSO-only control (0% inhibition) and a high-concentration positive control inhibitor (e.g., S32826) for 100% inhibition.[9]
-
-
Assay Execution (96-well plate format):
-
Add 2 µL of each inhibitor dilution (or DMSO) to triplicate wells of a black, flat-bottom 96-well plate.
-
Add 98 µL of a pre-warmed (37°C) enzyme solution (e.g., 5 nM final concentration in assay buffer) to each well.
-
Incubate the plate at 37°C for 15 minutes. This pre-incubation step allows the inhibitor to bind to the enzyme before the substrate is introduced.
-
Initiate the reaction by adding 100 µL of pre-warmed substrate solution (e.g., 10 µM final concentration in assay buffer).
-
Immediately place the plate in a fluorescence plate reader pre-set to 37°C.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity (e.g., Ex/Em = 360/460 nm) every 60 seconds for 30 minutes.
-
Calculate the initial reaction velocity (rate) for each well by determining the slope of the linear portion of the fluorescence vs. time curve.
-
Normalize the rates to the DMSO control (0% inhibition).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[11]
-
Caption: Workflow for determining the IC₅₀ of an enzyme inhibitor.
2.2. Protocol: Enzyme Kinetic Analysis for Mechanism of Action (MoA)
Causality: Determining the MoA (e.g., competitive, non-competitive, uncompetitive, or mixed) is crucial for understanding how the inhibitor interacts with the enzyme and its substrate.[12] This is achieved by measuring reaction rates at various concentrations of both the substrate and the inhibitor.
Methodology:
-
Experimental Setup:
-
Use the same reagents and assay conditions as the IC₅₀ determination.
-
Design a matrix of experiments. Vary the substrate concentration across a range (e.g., 0.2x Kₘ to 5x Kₘ) and for each substrate concentration, test a range of inhibitor concentrations (e.g., 0, 0.5x IC₅₀, 1x IC₅₀, 2x IC₅₀). The Michaelis-Menten constant (Kₘ) for the substrate must be predetermined in the absence of an inhibitor.[11]
-
-
Data Acquisition:
-
For each condition in the matrix, measure the initial reaction velocity as described in Protocol 2.1.
-
-
Data Analysis:
-
Generate primary plots of velocity vs. substrate concentration for each inhibitor concentration.
-
Transform the data into a double reciprocal plot (Lineweaver-Burk plot: 1/velocity vs. 1/[substrate]).
-
Analyze the pattern of the lines on the plot:
-
Competitive: Lines intersect on the y-axis (Kₘ increases, Vₘₐₓ is unchanged).
-
Non-competitive: Lines intersect on the x-axis (Kₘ is unchanged, Vₘₐₓ decreases).
-
Uncompetitive: Lines are parallel (both Kₘ and Vₘₐₓ decrease proportionally).
-
Mixed: Lines intersect in the second quadrant (both Kₘ and Vₘₐₓ change).
-
-
Fit the data to the appropriate Michaelis-Menten equations to calculate the inhibition constant (Kᵢ).[12]
-
| Parameter | Hypothetical Value | Description |
| IC₅₀ | 50 nM | Concentration for 50% inhibition at a fixed substrate concentration. |
| Kᵢ | 25 nM | The dissociation constant of the enzyme-inhibitor complex. |
| MoA | Competitive | Inhibitor binds to the active site, competing with the substrate. |
Protocols for Biophysical Characterization
Biophysical methods provide direct evidence of binding between the inhibitor and the target protein, independent of enzyme activity. They are essential for validating a direct interaction and understanding the thermodynamics and kinetics of binding.
3.1. Protocol: Isothermal Titration Calorimetry (ITC)
Causality: ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile (binding affinity Kᴅ, enthalpy ΔH, and stoichiometry N) in a single experiment.[13][14] It is a label-free, in-solution technique considered a gold standard for binding analysis.[15]
Methodology:
-
Sample Preparation:
-
Dialyze both the recombinant ATX protein and the inhibitor extensively against the same buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4) to minimize buffer mismatch effects.
-
Degas all solutions immediately before use.
-
Prepare the protein solution (in the sample cell) at a concentration of ~10-20 µM.
-
Prepare the inhibitor solution (in the syringe) at a concentration ~10-15 times that of the protein.
-
-
ITC Experiment:
-
Set the experimental temperature (e.g., 25°C).
-
Perform a series of small injections (e.g., 1-2 µL) of the inhibitor into the protein solution, with sufficient spacing between injections to allow the signal to return to baseline.
-
A control experiment titrating the inhibitor into buffer alone should be performed to measure the heat of dilution.
-
-
Data Analysis:
-
Subtract the heat of dilution from the experimental data.
-
Integrate the area under each injection peak to determine the heat change.
-
Plot the heat change per mole of injectant against the molar ratio of inhibitor to protein.
-
Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to determine Kᴅ, ΔH, and N.[16]
-
3.2. Protocol: Surface Plasmon Resonance (SPR)
Causality: SPR is a real-time, label-free technique that measures changes in refractive index at a sensor chip surface as molecules bind and dissociate.[17] This allows for the precise determination of kinetic rate constants (kₐ or kₒₙ for association, kₔ or kₒբբ for dissociation) in addition to the equilibrium dissociation constant (Kᴅ = kₔ/kₐ).[18][19]
Methodology:
-
Chip Preparation:
-
Immobilize recombinant ATX onto a sensor chip (e.g., a CM5 chip via amine coupling) to a suitable density.
-
A reference flow cell should be prepared similarly but without the protein to allow for background signal subtraction.
-
-
SPR Experiment:
-
Prepare a series of inhibitor dilutions in running buffer (e.g., HBS-EP+).
-
Inject the inhibitor solutions over the sensor and reference surfaces at a constant flow rate for a set period (association phase).
-
Follow this with an injection of running buffer alone to monitor the dissociation phase.
-
Between cycles, regenerate the chip surface with a suitable regeneration solution to remove bound inhibitor.
-
-
Data Analysis:
Protocol for Cellular Target Engagement
Confirming that a compound engages its intended target within the complex environment of a living cell is a critical validation step.
4.1. Protocol: Cellular Thermal Shift Assay (CETSA®)
Causality: The principle of CETSA is that ligand binding stabilizes a target protein, resulting in an increase in its thermal denaturation temperature.[22] By heating intact cells treated with the inhibitor and then quantifying the amount of soluble protein remaining, one can directly measure target engagement in a physiological context.[23][24][25][26]
Methodology:
-
Cell Treatment:
-
Culture a relevant cell line (e.g., A549 lung epithelial cells) to ~80% confluency.
-
Treat cells with various concentrations of this compound or a vehicle control (DMSO) for 1-2 hours at 37°C.
-
-
Thermal Challenge:
-
Harvest the cells and resuspend them in a buffered saline solution.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots across a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes in a thermal cycler, followed by cooling to 4°C.
-
-
Lysis and Protein Separation:
-
Lyse the cells by repeated freeze-thaw cycles.
-
Separate the soluble protein fraction from the precipitated, denatured protein by centrifugation at high speed (e.g., 20,000 x g for 20 min at 4°C).[23]
-
-
Detection and Analysis:
-
Collect the supernatant (soluble fraction).
-
Quantify the amount of soluble ATX protein using a specific detection method, such as Western Blotting or an AlphaLISA® assay.
-
Plot the amount of soluble ATX versus temperature for both vehicle- and inhibitor-treated samples.
-
A shift in the melting curve to higher temperatures in the presence of the inhibitor confirms target engagement. An isothermal dose-response experiment can also be performed at a fixed temperature to determine a cellular EC₅₀.[23]
-
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Summary and Future Directions
This guide provides a robust framework for the initial characterization of this compound as a putative Autotaxin inhibitor. By systematically applying these biochemical, biophysical, and cell-based protocols, researchers can confidently determine the compound's potency, mechanism of action, and direct target engagement. Positive results from this workflow would provide a strong rationale for advancing the compound into more complex cell-based functional assays (e.g., cell migration, collagen deposition) and preclinical disease models of fibrosis.
References
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- What are autotaxin inhibitors and how do they work?. (2024).
- Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (n.d.). Bio-protocol.
- Development of Autotaxin Inhibitors: An Overview of the Patent and Primary Literature. (2016).
- Autotaxin inhibitors: a patent review (2012-2016). (n.d.). PubMed.
- Isothermal Titration Calorimetry Used to Characterize Enzyme Kinetics. (2018). Biocompare.
- Autotaxin Inhibitors. (n.d.). Santa Cruz Biotechnology.
- Mechanistic Characterization of Covalent Enzyme Inhibition by Isothermal Titration Calorimetry Kinetic Competition (ITC-KC). (2025).
- Surface enzyme kinetics for biopolymer microarrays: a combination of Langmuir and Michaelis-Menten concepts. (n.d.). PubMed.
- Complete Kinetic Characterization of Enzyme Inhibition in a Single Isothermal Titration Calorimetric Experiment. (2018). PubMed.
- Isothermal Titration Calorimetry in Bioc
- Enzyme kinetic assays with surface plasmon resonance (BIAcore)
- Surface Enzyme Kinetics for Biopolymer Microarrays: a Combination of Langmuir and Michaelis-Menten Concepts. (n.d.). UCI Department of Chemistry.
- Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics. (2020). PubMed Central.
- Steady-state enzyme kinetics. (2021). The Biochemist - Portland Press.
- Surface Plasmon Resonance: Enabling Insights into Kinetics and Mechanism. (2025). Drug Hunter.
- Real-Time Surface Plasmon Resonance Imaging Measurements for the Multiplexed Determination of Protein Adsorption/Desorption Kinetics and Surface Enzymatic Reactions on Peptide Microarrays. (n.d.).
- Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). NCBI.
- Thermal shift assay. (n.d.). Wikipedia.
- How should I start with Enzyme-Inhibitor kinetics assay?. (2015).
- Basics of Enzymatic Assays for HTS. (2012). Assay Guidance Manual - NCBI Bookshelf.
- Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (n.d.). PubMed Central.
- Enzyme kinetics and inhibition studies. (n.d.). Fiveable.
- Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells. (n.d.). Springer Protocols.
- Inhibition of carbonic anhydrases by a substrate analog: benzyl carbamate directly coordinates the catalytic zinc ion mimicking bicarbon
- Discovery of benzyl carbamate inhibitors of coronavirus Mpro enzymes from a legacy collection of cysteine protease inhibitors. (2025). PubMed.
- Benzyl (3-(3-hydroxyoxetan-3-yl)phenyl)
- Benzyl (3-(3-hydroxyoxetan-3-yl)phenyl)
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Application Notes and Protocols for the In Vitro Biological Evaluation of Benzyl (3-(3-hydroxyoxetan-3-yl)phenyl)carbamate
Authored by: Gemini, Senior Application Scientist
Introduction
Benzyl (3-(3-hydroxyoxetan-3-yl)phenyl)carbamate is a novel small molecule featuring a carbamate functional group and an oxetane ring.[1][2] The carbamate moiety is a common feature in many biologically active compounds and is often utilized in drug design as a stable surrogate for peptide bonds, capable of forming key hydrogen bond interactions with biological targets.[3][4] Carbamate derivatives have been investigated for a range of therapeutic applications, including as enzyme inhibitors and anticancer agents.[5][6][7] The inclusion of an oxetane ring, a four-membered cyclic ether, can influence physicochemical properties such as solubility and metabolic stability, making it an increasingly popular structural motif in medicinal chemistry.
Given the limited publicly available biological data for this compound, a systematic in vitro evaluation is necessary to elucidate its potential therapeutic effects. This document provides a comprehensive, tiered approach for the initial biological characterization of this compound, designed for researchers in drug discovery and development. The protocols herein are designed as self-validating systems, incorporating essential controls and explaining the scientific rationale behind experimental choices.
PART 1: Preliminary Compound Handling and Preparation
Prior to initiating biological assays, it is critical to establish the physicochemical properties of the test compound to ensure accurate and reproducible results.
1.1. Solubility Assessment
-
Objective: To determine the optimal solvent for preparing a high-concentration stock solution and to understand the compound's solubility limits in aqueous cell culture media.
-
Protocol:
-
Prepare serial dilutions of this compound in various common laboratory solvents (e.g., DMSO, ethanol).
-
Visually inspect for precipitation.
-
Based on the results, prepare a high-concentration primary stock solution (e.g., 10-50 mM) in a suitable solvent like DMSO.
-
Determine the maximum concentration of the organic solvent that can be tolerated by the selected cell lines without inducing cytotoxicity. This is typically ≤ 0.5% (v/v).
-
1.2. Stock Solution Preparation and Storage
-
Protocol:
-
Based on the solubility assessment, prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.
-
Store at -20°C or -80°C, protected from light.
-
PART 2: Tier 1 - Primary Phenotypic Screening: Cytotoxicity Assessment
The initial step in characterizing a novel compound is to determine its effect on cell viability and proliferation. We recommend employing at least two distinct assays that measure different aspects of cell health to obtain a comprehensive cytotoxicity profile.
2.1. Assessment of Metabolic Activity using MTT Assay
The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is often used as an indicator of cell viability.[8][9] Viable cells contain mitochondrial reductases that convert the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into purple formazan crystals.[8]
Protocol: MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the existing medium with the compound-containing medium. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value.
2.2. Assessment of Cell Membrane Integrity using LDH Release Assay
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the release of LDH, a cytosolic enzyme, from cells with damaged plasma membranes.[10][11] This provides a measure of cell lysis and necrosis.
Protocol: LDH Release Assay
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Lysate Controls: Prepare maximum LDH release controls by adding a lysis buffer to designated wells 45 minutes before the endpoint.
-
Supernatant Collection: Centrifuge the plate and carefully transfer the supernatant to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture to each well according to the manufacturer's instructions.
-
Incubation: Incubate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add the stop solution.
-
Absorbance Measurement: Measure the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity based on the LDH release relative to the maximum release control.
Data Presentation: Tier 1
| Cell Line | Assay | Incubation Time (h) | IC50 (µM) |
| Example: MCF-7 | MTT | 24 | >100 |
| 48 | 75.3 | ||
| 72 | 52.1 | ||
| LDH | 48 | 80.2 | |
| Example: A549 | MTT | 24 | 95.2 |
| 48 | 68.9 | ||
| 72 | 45.8 | ||
| LDH | 48 | 72.5 |
PART 3: Tier 2 - Mechanistic Elucidation
If this compound demonstrates significant cytotoxicity, the next logical step is to investigate the underlying mechanism of cell death. The two primary modes of cell death are apoptosis (programmed cell death) and necrosis (uncontrolled cell death).
3.1. Apoptosis Detection using Annexin V and Propidium Iodide (PI) Staining
During the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[12] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the DNA of late apoptotic and necrotic cells where the membrane integrity is compromised.
Protocol: Annexin V/PI Flow Cytometry
-
Cell Treatment: Treat cells with this compound at concentrations around the IC50 value for a predetermined time.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the cells using a flow cytometer.[13]
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
3.2. Cell Cycle Analysis using Propidium Iodide (PI) Staining
Many cytotoxic compounds exert their effects by inducing cell cycle arrest at specific checkpoints (G1, S, or G2/M phase), which can subsequently lead to apoptosis. PI staining of DNA allows for the analysis of cell cycle distribution based on DNA content.[14]
Protocol: Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Treat cells as described in the apoptosis protocol.
-
Cell Harvesting: Collect the cells and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Incubate overnight at -20°C.
-
Staining: Wash the fixed cells and resuspend them in a PI staining solution containing RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase suggests compound-induced cell cycle arrest.
Visualizations
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- 6. Design, synthesis, molecular modelling and in vitro cytotoxicity analysis of novel carbamate derivatives as inhibitors of Monoacylglycerol lipase - PubMed [pubmed.ncbi.nlm.nih.gov]
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High-throughput screening assays for carbamate derivatives
Application Notes & Protocols
Topic: High-Throughput Screening Assays for Carbamate Derivatives Audience: Researchers, scientists, and drug development professionals.
Guide to High-Throughput Screening for Carbamate-Based Enzyme Inhibitors
This document provides a detailed guide for the development and execution of high-throughput screening (HTS) assays to identify and characterize carbamate derivatives, a compound class of significant therapeutic and research interest. As a Senior Application Scientist, this guide is structured to provide not just a protocol, but the underlying scientific rationale for key experimental decisions, ensuring robust and reliable results.
Introduction: The Significance of Carbamates and HTS
Carbamates are a critical class of organic compounds widely recognized for their role as enzyme inhibitors.[1] Their primary and most studied mechanism of action is the inhibition of cholinesterases, such as acetylcholinesterase (AChE).[1][2][3] AChE is the enzyme responsible for hydrolyzing the neurotransmitter acetylcholine, thereby terminating nerve signals.[4] By inhibiting AChE, carbamates cause an accumulation of acetylcholine, a property leveraged in insecticides and therapeutic agents for conditions like Alzheimer's disease, glaucoma, and myasthenia gravis.[1][3]
High-throughput screening (HTS) provides the technological framework to rapidly evaluate vast libraries of chemical compounds for their effect on a biological target.[5][6] For carbamates, HTS is indispensable for discovering novel inhibitors and characterizing their potency and mechanism, accelerating the early stages of drug discovery.[5]
The Scientific Rationale: Mechanism of Carbamate Inhibition
Understanding the mechanism of inhibition is paramount to designing a meaningful assay. Most carbamates are not simple reversible inhibitors; they are classified as pseudoirreversible or slow-reversible inhibitors.[7][8][9]
The process involves two key steps:
-
Initial Binding: The carbamate inhibitor first binds to the active site of the AChE enzyme.
-
Carbamylation: The catalytic serine residue in the enzyme's active site nucleophilically attacks the carbonyl group of the carbamate.[7][8] This forms a transient covalent bond, resulting in a carbamylated enzyme .[10]
This carbamylated enzyme is temporarily inactive and cannot hydrolyze its natural substrate, acetylcholine. The key distinction from true irreversible inhibitors (like many organophosphates) is that this covalent bond can be slowly hydrolyzed, regenerating the active enzyme over a period of minutes to hours.[2][10] This time-dependent nature necessitates a pre-incubation step in the assay protocol, allowing the inhibitor sufficient time to carbamylate the enzyme before the substrate is introduced.
Assay Principle: The Ellman's Method
The most robust and widely adopted HTS method for screening AChE inhibitors is the colorimetric assay developed by Ellman.[11][12] It is a simple, cost-effective, and reliable kinetic assay.[11]
Biochemical Pathway:
-
Substrate: A synthetic substrate, acetylthiocholine (ATCh), is used in place of acetylcholine.
-
Enzymatic Reaction: AChE hydrolyzes ATCh to produce acetate and thiocholine .[4][12]
-
Chromogenic Reaction: The free sulfhydryl group on thiocholine rapidly reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, or Ellman's Reagent).[3]
-
Detection: This reaction produces a stoichiometric amount of 5-thio-2-nitrobenzoate (TNB²⁻), a bright yellow anion that is quantified by measuring its absorbance at 412 nm .[3][4]
In the presence of an active carbamate inhibitor, the rate of ATCh hydrolysis is reduced, leading to a slower rate of yellow color development.
Detailed HTS Protocol (Ellman's Method)
This protocol is optimized for a 384-well microplate format but can be adapted for 96-well plates by adjusting volumes proportionally.
Reagents and Materials
| Reagent/Material | Stock Concentration | Working Concentration | Preparation Notes |
| Assay Buffer | 1 M Tris-HCl, pH 8.0 | 100 mM Tris-HCl, pH 8.0 | Prepare fresh and filter-sterilize. |
| Acetylcholinesterase (AChE) | 100 U/mL (e.g., from Electrophorus electricus) | 0.02 U/mL | Dilute fresh in Assay Buffer just before use. |
| Acetylthiocholine (ATCh) | 100 mM | 0.5 mM | Dissolve in deionized water. Store aliquots at -20°C. |
| DTNB | 100 mM | 0.3 mM | Dissolve in Assay Buffer. Store aliquots at -20°C. |
| Positive Control | 10 mM (e.g., Neostigmine) | 10 µM (final) | A known potent carbamate inhibitor. |
| Test Compounds | 10 mM in 100% DMSO | 10 µM (final) | From compound library. |
| Microplates | - | - | 384-well, clear, flat-bottom plates. |
| Plate Reader | - | - | Capable of kinetic reads at 412 nm. |
Experimental Workflow
Step-by-Step Procedure
-
Plate Mapping: Design the plate layout. Dedicate columns for controls:
-
100% Inhibition (Positive Control): Wells with Neostigmine.
-
0% Inhibition (Vehicle Control): Wells with DMSO only.
-
Blank (No Enzyme): Wells with Assay Buffer instead of enzyme solution.
| Plate Layout Example (Columns 1-4 of a 384-well plate) | | :--- | :--- | :--- | :--- | | Column 1 | Column 2 | Column 3 | Column 4 | | Vehicle (DMSO) | Vehicle (DMSO) | Positive Control | Test Compound 1 | | ... | ... | ... | ... | | Vehicle (DMSO) | Vehicle (DMSO) | Positive Control | Test Compound 16 |
-
-
Compound Dispensing: Using an acoustic dispenser or pin tool, transfer 40 nL of 10 mM compounds (in 100% DMSO) to the appropriate wells. This results in a final test concentration of 10 µM in a 40 µL final assay volume. Dispense DMSO for vehicle controls and Neostigmine for positive controls.
-
Enzyme Addition: Add 20 µL of the AChE working solution (0.02 U/mL) to all wells except the 'Blank' wells. Add 20 µL of Assay Buffer to the 'Blank' wells.
-
Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature.
-
Reaction Initiation: Prepare a 2X Reaction Mix containing 1.0 mM ATCh and 0.6 mM DTNB in Assay Buffer. Add 20 µL of this mix to all wells to start the reaction.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and begin measuring the absorbance at 412 nm every 30 seconds for 5-10 minutes.
Assay Validation: Ensuring a Self-Validating System
Before initiating a full HTS campaign, the assay must be rigorously validated to ensure its reliability and robustness.[13][14] The primary statistical parameter for this is the Z'-Factor .[15][16]
The Z'-Factor
The Z'-Factor (Z-prime) is a measure of the statistical effect size that reflects both the dynamic range of the signal and the data variation.[16][17] It is calculated using the signals from the positive (max inhibition) and negative (no inhibition) controls.
Formula: Z' = 1 - [ (3 * SDpos + 3 * SDneg) / | Meanpos - Meanneg | ]
Where:
-
SDpos and Meanpos are the standard deviation and mean of the positive control (e.g., Neostigmine).
-
SDneg and Meanneg are the standard deviation and mean of the negative/vehicle control (e.g., DMSO).
Interpretation:
| Z'-Factor Value | Assay Quality | Suitability for HTS |
| > 0.5 | Excellent | Ideal for HTS.[5][15][16] |
| 0 to 0.5 | Acceptable | The assay is marginal but may be usable.[15][16] |
| < 0 | Unacceptable | The assay is not suitable for screening.[15][16] |
To validate, run several full plates with only vehicle and positive controls (e.g., 16-32 replicates of each per plate) and calculate the Z'-Factor. An assay is considered validated and ready for screening when it consistently produces a Z'-Factor > 0.5.[14]
Data Analysis and Interpretation
-
Calculate Reaction Rate: For each well, determine the rate of reaction (V₀) by calculating the slope of the linear portion of the absorbance vs. time curve (mOD/min).
-
Calculate Percent Inhibition: Use the average rates from the controls to normalize the data for each test compound well: % Inhibition = [ 1 - ( Ratecompound - Ratepos_control ) / ( Rateneg_control - Ratepos_control ) ] * 100
-
Hit Identification: Define a "hit" threshold, typically based on a robust statistical cutoff (e.g., > 3 standard deviations from the mean of the vehicle controls) or a specific inhibition threshold (e.g., >50% inhibition).
-
Dose-Response and IC₅₀: Confirmed hits from the primary screen should be re-tested in a dose-response format (e.g., 10-point, 3-fold serial dilution) to determine their potency. The resulting data is fitted to a four-parameter logistic curve to calculate the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
References
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Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67-73. [Link]
-
Darvesh, S., et al. (2008). Carbamates with Differential Mechanism of Inhibition Toward Acetylcholinesterase and Butyrylcholinesterase. Journal of Medicinal Chemistry, 51(15), 4500-4512. [Link]
-
PunnettSquare Tools. (2025). Z-Factor Calculator. [Link]
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On HTS. (2023). Z-factor. [Link]
-
ResearchGate. General mechanism of pseudoirreversible cholinesterase inhibition by carbamates. [Link]
- BIT 479/579 High-throughput Discovery. Z-factors.
-
ResearchGate. Carbamates with Differential Mechanism of Inhibition Toward Acetylcholinesterase and Butyrylcholinesterase. [Link]
-
Keeley, L. (2011). Carbamate Insecticide Action. YouTube. [Link]
-
Pharmacology. Anticholinesterases - Mechanism of Action. [Link]
- Eli Lilly and Company & National Institutes of Health Chemical Genomics Center. (2007). Guidance for Assay Development & HTS.
-
MSU Drug Discovery. Resources for Assay Development and High Throughput Screening. [Link]
-
Lab Hacks. (2020). HIGH THROUGHPUT SCREENING: Z PRIME and Z FACTOR CALCULATION. YouTube. [Link]
-
Taosheng Chen, Ed. (2010). A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. Anticancer Research. [Link]
-
National Center for Biotechnology Information. (2004-). Assay Guidance Manual. NCBI Bookshelf. [Link]
-
Assay Genie. Acetylcholinesterase Assay Kit (BA0009). [Link]
-
Iversen, P. W., et al. (2012). HTS Assay Validation. Assay Guidance Manual. [Link]
-
Worek, F., et al. (2011). Determination of acetylcholinesterase activity by the Ellman assay: a versatile tool for in vitro research on medical countermeasures against organophosphate poisoning. Journal of Applied Toxicology, 31(S1). [Link]
-
Chen, S., et al. (2022). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. Methods in Molecular Biology, 2474, 47-58. [Link]
-
Ercetin, T., et al. (2020). The effects of some organic solvents on the modified Ellman procedure for the assay of cholinesterases. EMU Journal of Pharmaceutical Sciences, 3(3), 153-158. [Link]
-
Chen, S., et al. (2022). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. PubMed. [Link]
-
Ouyang, X., et al. (2016). Rapid Screening of Acetylcholinesterase Inhibitors by Effect-Directed Analysis Using LC × LC Fractionation, a High Throughput in Vitro Assay, and Parallel Identification by Time of Flight Mass Spectrometry. Analytical Chemistry, 88(4), 2353-60. [Link]
-
Soikkeli, A. M., et al. (2011). Fluorescence-based high-throughput screening assay for drug interactions with UGT1A6. Assay and Drug Development Technologies, 9(4), 361-9. [Link]
-
Cohen, S. A., & Michaud, D. P. (1993). Synthesis of a fluorescent derivatizing reagent, 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate, and its application for the analysis of hydrolysate amino acids via high-performance liquid chromatography. Analytical Biochemistry, 211(2), 279-87. [Link]
-
Ramarao, M. K., et al. (2005). A fluorescence-based assay for fatty acid amide hydrolase compatible with high-throughput screening. Analytical Biochemistry, 343(1), 143-51. [Link]
-
Kim, D., et al. (2020). Trimethyl-Substituted Carbamate as a Versatile Self-Immolative Linker for Fluorescence Detection of Enzyme Reactions. Molecules, 25(9), 2187. [Link]
-
Wang, R. E., et al. (2019). Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening. Current Opinion in Biotechnology, 58, 43-53. [Link]
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Application Notes and Protocols for the Analytical Characterization of Benzyl (3-(3-hydroxyoxetan-3-yl)phenyl)carbamate
Abstract
This comprehensive guide provides a suite of detailed analytical methods for the characterization of Benzyl (3-(3-hydroxyoxetan-3-yl)phenyl)carbamate, a molecule of interest in pharmaceutical research and development. The protocols herein are designed for researchers, scientists, and drug development professionals, offering robust methodologies for identity confirmation, purity assessment, and evaluation of physicochemical properties. The methods are grounded in established principles of chromatography, mass spectrometry, spectroscopy, and thermal analysis, adhering to the standards outlined by major pharmacopeias and regulatory bodies. Each protocol is accompanied by an explanation of the scientific rationale, ensuring that the experimental choices are clear and justified.
Introduction: The Analytical Imperative
This compound is a complex organic molecule featuring several key functional groups that dictate its chemical behavior and potential therapeutic activity: a carbamate linkage, a strained oxetane ring with a tertiary alcohol, and aromatic systems. The oxetane moiety is of particular interest in modern drug discovery, as its incorporation can significantly modulate physicochemical properties such as solubility, metabolic stability, and lipophilicity.[1][2][3][4] A thorough analytical characterization is therefore paramount to ensure the quality, safety, and efficacy of any potential drug substance.
This document outlines a multi-faceted analytical approach to provide a comprehensive profile of this compound. The methodologies are selected to address identity, purity, potency, and stability, which are critical quality attributes (CQAs) in pharmaceutical development. The validation of these analytical procedures should be performed in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure they are fit for their intended purpose.[5][6][7][8]
Molecular Structure and Physicochemical Properties
A foundational understanding of the molecule's structure is essential for developing appropriate analytical methods.
-
IUPAC Name: this compound[9]
-
CAS Number: 1706460-94-7[10]
-
Molecular Formula: C₁₇H₁₇NO₄[9]
-
Molecular Weight: 299.32 g/mol [10]
The structure, presented in Figure 1, includes a UV-active aromatic system, making UV-based detection in chromatography a viable option. The presence of a hydroxyl group and a carbamate linkage offers sites for hydrogen bonding, influencing its chromatographic behavior and solubility. The molecule's polarity is influenced by the polar oxetane and carbamate groups, balanced by the nonpolar benzyl and phenyl rings.
Figure 1: Chemical Structure of this compound
Chromatographic Analysis for Purity and Assay
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the primary techniques for assessing the purity and potency of pharmaceutical compounds.[11][12] A reversed-phase method is proposed here due to the intermediate polarity of the target molecule.
Rationale for Method Selection
Reversed-phase HPLC with a C18 stationary phase is chosen for its versatility and robustness in separating compounds of moderate polarity. The mobile phase, a mixture of water and an organic solvent like acetonitrile or methanol, allows for fine-tuning of the retention and resolution of the analyte from potential impurities. A gradient elution is recommended to ensure the timely elution of any more lipophilic impurities and to maintain good peak shape. UV detection is selected based on the chromophores present in the molecule.
Proposed HPLC/UPLC Method
Objective: To develop a stability-indicating HPLC/UPLC method for the quantitation of this compound and the detection of related impurities.
Instrumentation:
-
HPLC or UPLC system with a quaternary or binary pump, autosampler, column thermostat, and a photodiode array (PDA) or multi-wavelength UV detector.
Chromatographic Conditions:
| Parameter | Recommended Setting | Justification |
| Column | C18, 2.1 x 100 mm, 1.8 µm (for UPLC) or C18, 4.6 x 150 mm, 3.5 µm (for HPLC) | Provides excellent resolution and efficiency for compounds of this type. The UPLC column offers faster analysis times and higher resolution. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides a source of protons to ensure consistent ionization and good peak shape for acidic and neutral compounds. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with low viscosity and UV cutoff, suitable for gradient elution. |
| Gradient Program | 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes. | A broad gradient ensures the elution of a wide range of potential impurities with varying polarities. The hold step cleans the column of highly retained species. |
| Flow Rate | 0.4 mL/min (for UPLC) or 1.0 mL/min (for HPLC) | Optimized for the respective column dimensions to achieve good separation efficiency. |
| Column Temperature | 40 °C | Elevated temperature reduces mobile phase viscosity, improving efficiency and reducing backpressure. It also ensures reproducible retention times. |
| Injection Volume | 2 µL (for UPLC) or 10 µL (for HPLC) | Appropriate for the column dimensions to avoid peak broadening. |
| Detection Wavelength | 254 nm or PDA scan from 200-400 nm | The aromatic rings in the molecule are expected to have strong absorbance around 254 nm. A PDA detector allows for peak purity analysis and identification of co-eluting peaks. |
| Sample Preparation | Dissolve 1 mg of the compound in 1 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution. Further dilute as needed. | Ensures complete dissolution of the analyte in a solvent compatible with the mobile phase. |
System Suitability: Before sample analysis, the chromatographic system must be evaluated for its suitability. According to USP <621>, key parameters include:[13][14]
-
Tailing Factor: Should be between 0.8 and 1.5 for the main peak.
-
Relative Standard Deviation (RSD): For six replicate injections of a standard solution, the RSD for peak area and retention time should be ≤ 2.0%.
-
Resolution: The resolution between the main peak and any closely eluting impurity should be ≥ 1.5.
Method Validation
The developed HPLC/UPLC method must be validated according to ICH Q2(R2) guidelines to demonstrate its suitability for its intended purpose.[5][8][15] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by forced degradation studies.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability, intermediate precision, and reproducibility.
-
Detection Limit (DL) and Quantitation Limit (QL): The lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy, respectively.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
Structural Confirmation and Identification
While chromatography can provide information on purity, it is not sufficient for unambiguous identification. Spectroscopic and spectrometric techniques are essential for confirming the molecular structure.
Mass Spectrometry (MS)
Rationale: Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for confirming the molecular weight of the analyte and for identifying impurities. Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like this compound.
Protocol:
-
Couple the outlet of the HPLC/UPLC system described in Section 3.2 to the ESI source of a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).
-
Operate the ESI source in positive ion mode. The carbamate nitrogen and oxetane oxygen can be protonated.
-
Scan a mass range of m/z 100-500.
-
Expected Result: A prominent ion at m/z 300.12 [M+H]⁺ corresponding to the protonated molecule (C₁₇H₁₈NO₄⁺). Other adducts such as [M+Na]⁺ at m/z 322.10 may also be observed.
-
Tandem MS (MS/MS) can be used to fragment the parent ion and obtain structural information for further confirmation and for identifying unknown impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: NMR spectroscopy is one of the most powerful techniques for the unambiguous structural elucidation of organic molecules.[16][17][18][19] It provides detailed information about the carbon-hydrogen framework of the molecule.[20]
Protocol:
-
Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Acquire ¹H NMR and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) should be performed to assign all proton and carbon signals and to confirm the connectivity of the atoms.
Expected ¹H NMR Spectral Features:
-
Signals in the aromatic region (approx. 7.0-7.5 ppm) corresponding to the protons of the benzyl and phenyl rings.
-
A singlet or broad singlet for the carbamate N-H proton.
-
A singlet for the benzylic CH₂ protons.
-
Signals corresponding to the methylene protons of the oxetane ring.
-
A singlet for the hydroxyl proton.
Expected ¹³C NMR Spectral Features:
-
Signals in the aromatic region (approx. 120-140 ppm).
-
A signal for the carbamate carbonyl carbon (approx. 150-160 ppm).
-
Signals for the benzylic carbon and the carbons of the oxetane ring.
The combination of these NMR experiments will provide definitive proof of the structure of this compound.
Physicochemical Characterization using Thermal Analysis
Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide valuable information about the solid-state properties of a pharmaceutical compound, such as its melting point, thermal stability, and polymorphism.[21][22][23]
Rationale for Thermal Analysis
DSC measures the difference in heat flow between a sample and a reference as a function of temperature, allowing for the determination of melting point, glass transition temperature, and polymorphic transitions.[23] TGA measures the change in mass of a sample as a function of temperature, which is useful for assessing thermal stability and the presence of residual solvents or water.[24]
DSC Protocol
Objective: To determine the melting point and assess the crystalline nature of the compound.
-
Accurately weigh 2-5 mg of the sample into an aluminum DSC pan.
-
Crimp the pan with a lid. An open pan or a pinhole lid can be used if volatilization is expected.
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Heat the sample at a constant rate, for example, 10 °C/min, under a nitrogen purge.
-
Record the heat flow as a function of temperature.
-
Expected Result: A sharp endothermic peak corresponding to the melting of the crystalline solid. The onset temperature of this peak is typically reported as the melting point. The absence of a sharp melting peak may indicate an amorphous solid.
TGA Protocol
Objective: To determine the thermal decomposition temperature and to quantify any residual volatiles.
-
Accurately weigh 5-10 mg of the sample into a TGA pan.
-
Place the pan in the TGA furnace.
-
Heat the sample at a constant rate, for example, 10 °C/min, under a nitrogen atmosphere.
-
Record the mass of the sample as a function of temperature.
-
Expected Result: A stable baseline until the onset of thermal decomposition, at which point a significant mass loss will be observed. Any mass loss at lower temperatures (e.g., below 150 °C) may indicate the presence of residual solvent or water.
Workflow Visualization
The following diagram illustrates the integrated workflow for the comprehensive characterization of this compound.
Caption: Integrated analytical workflow for characterization.
Conclusion
The analytical methods detailed in this application note provide a robust framework for the comprehensive characterization of this compound. The synergistic use of chromatographic, spectrometric, spectroscopic, and thermal techniques ensures a thorough understanding of the molecule's identity, purity, and solid-state properties. Adherence to these protocols, coupled with proper method validation, will generate high-quality, reliable data essential for the progression of this compound in the drug development pipeline.
References
-
U.S. Pharmacopeia. General Chapter <621> Chromatography. [Link]
-
Agilent Technologies. The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. [Link]
-
MDPI. Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products. [Link]
-
NETZSCH-Gerätebau GmbH. Simultaneous thermal analysis for the characterization of active pharmaceutical ingredients. [Link]
-
Pharma Talks. Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link]
-
LinkedIn. ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. [Link]
-
Scribd. HPLC Method for Analyzing Carbamate Pesticides. [Link]
-
Agilent Technologies. Understanding the Latest Revisions to USP <621>. [Link]
-
AMSbio. ICH Guidelines for Analytical Method Validation Explained. [Link]
-
DSDP Analytics. USP <621> Chromatography. [Link]
-
European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
-
National Institutes of Health. NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. [Link]
-
AZoOptics. The Role of Nuclear Magnetic Resonance Spectroscopy in Drug Discovery. [Link]
-
International Council for Harmonisation. Validation of Analytical Procedures Q2(R2). [Link]
-
U.S. Environmental Protection Agency. Method 632.1: The Determination of Carbamate and Amide Pesticides in Municipal and Industrial Wastewater. [Link]
-
AZoM. The Role of Thermal Analysis in Pharmaceutical Testing and R&D. [Link]
-
Waters Corporation. Alliance system for carbamate analysis. [Link]
-
News-Medical.net. Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. [Link]
-
ResolveMass Laboratories Inc. TGA Analysis in Pharmaceuticals. [Link]
-
Spectroscopy Online. NMR Spectroscopy Revolutionizes Drug Discovery. [Link]
-
U.S. Environmental Protection Agency. Method 632: The Determination of Carbamate and Urea Pesticides in Municipal and Industrial Wastewater. [Link]
-
European Pharmaceutical Review. NMR spectroscopy: Quality control of pharmaceutical products. [Link]
-
ACS Publications. Perspectives on Nuclear Magnetic Resonance Spectroscopy in Drug Discovery Research. [Link]
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PubChem. This compound. [Link]
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PubChem. [1-(1-Benzyl-3-Hydroxy-2-Oxo-Propylcarbamoyl)-2-Phenyl-Ethyl]-Carbamic Acid Benzyl Ester. [Link]
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Grokipedia. Benzyl carbamate. [Link]
-
ResearchGate. Oxetanes in Drug Discovery: Structural and Synthetic Insights. [Link]
-
PubChem. Benzyl phenylcarbamate. [Link]
-
PubChem. Benzyl N-(3-hydroxypropyl)carbamate. [Link]
-
MDPI. Chemical Space Exploration of Oxetanes. [Link]
-
ACS Publications. Oxetanes in Drug Discovery Campaigns. [Link]
-
National Institutes of Health. Applications of oxetanes in drug discovery and medicinal chemistry. [Link]
-
Beilstein Journals. Oxetanes: formation, reactivity and total syntheses of natural products. [Link]
-
National Institutes of Health. Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study. [Link]
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Application Note: Structural Elucidation of Benzyl (3-(3-hydroxyoxetan-3-yl)phenyl)carbamate using NMR and Mass Spectrometry
Introduction
Benzyl (3-(3-hydroxyoxetan-3-yl)phenyl)carbamate is a novel small molecule incorporating three key pharmacophoric elements: a carbamate linker, a substituted phenyl ring, and an oxetane motif. The oxetane ring, in particular, is an increasingly popular feature in medicinal chemistry, often used as a polar motif or a bioisostere for carbonyl groups to improve physicochemical properties such as solubility and metabolic stability[1][2]. Accurate structural confirmation of such molecules is a critical step in the drug discovery and development pipeline. This application note provides a detailed guide to the characterization of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), offering both predictive data and step-by-step protocols for researchers.
Molecular Structure and Key Features
A clear understanding of the molecule's structure is fundamental to interpreting its spectral data. Below is a diagram of this compound, highlighting the key functional groups that will be referenced in the NMR and MS analysis.
Caption: Molecular structure with key functional groups highlighted.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H and ¹³C NMR, along with 2D techniques like COSY and HSQC, will provide unambiguous structural confirmation.
Predicted ¹H and ¹³C NMR Data
The following tables summarize the predicted chemical shifts (δ) in ppm. These predictions are based on the analysis of similar structural motifs found in the literature[3][4][5]. The exact chemical shifts may vary depending on the solvent and experimental conditions.
Table 1: Predicted ¹H NMR Chemical Shifts (400 MHz, CDCl₃)
| Protons | Predicted δ (ppm) | Multiplicity | Integration | Assignment |
| Ar-H (Benzyl) | 7.30-7.45 | m | 5H | Phenyl protons of the benzyl group |
| Ar-H (Phenyl) | 7.10-7.60 | m | 4H | Protons on the substituted phenyl ring |
| NH | ~8.0 | br s | 1H | Carbamate N-H |
| CH₂ (Benzyl) | 5.20 | s | 2H | Methylene protons of the benzyl group |
| CH₂ (Oxetane) | 4.80-5.00 | m | 4H | Methylene protons of the oxetane ring |
| OH | ~3.0 | br s | 1H | Hydroxyl proton of the oxetane |
Table 2: Predicted ¹³C NMR Chemical Shifts (100 MHz, CDCl₃)
| Carbon | Predicted δ (ppm) | Assignment |
| C=O (Carbamate) | 153-155 | Carbonyl carbon |
| Ar-C (Quaternary) | 135-140 | Aromatic carbons with substituents |
| Ar-CH | 118-130 | Aromatic carbons with protons |
| C-O (Benzyl) | 67-69 | Methylene carbon of the benzyl group |
| C-OH (Oxetane) | 75-80 | Quaternary carbon of the oxetane ring |
| CH₂ (Oxetane) | 80-85 | Methylene carbons of the oxetane ring |
Experimental Protocol for NMR Analysis
This protocol outlines a self-validating workflow for acquiring high-quality NMR data.
Caption: Step-by-step workflow for NMR data acquisition and analysis.
-
Sample Preparation:
-
Weigh approximately 10-15 mg of the dried sample of this compound.
-
Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Rationale: CDCl₃ is a common solvent for non-polar to moderately polar organic molecules. TMS provides a reference signal at 0.00 ppm for both ¹H and ¹³C spectra.
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum. Typical parameters on a 400 MHz spectrometer would include a 90° pulse, a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second.
-
Acquire a proton-decoupled ¹³C NMR spectrum. Typical parameters on a 100 MHz spectrometer would include a 30° pulse, a spectral width of 240 ppm, and a relaxation delay of 2 seconds.
-
(Optional but Recommended) Acquire 2D NMR spectra such as COSY (to identify H-H couplings, especially in the aromatic regions) and HSQC (to correlate directly bonded C-H pairs).
-
-
Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).
-
Calibrate the ¹H spectrum by setting the TMS signal to 0.00 ppm. Calibrate the ¹³C spectrum using the residual solvent peak of CDCl₃ (77.16 ppm).
-
Integrate the signals in the ¹H spectrum to determine the relative number of protons.
-
Assign the peaks based on their chemical shifts, multiplicities, and correlations observed in 2D spectra.
-
Part 2: Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. Electrospray ionization (ESI) is a suitable technique for this moderately polar molecule.
Predicted Mass Spectrum and Fragmentation
-
Molecular Formula: C₁₇H₁₇NO₄
-
Exact Mass: 299.1158
-
Molecular Weight: 299.32 g/mol
The primary ion expected in positive-ion ESI-MS would be the protonated molecule [M+H]⁺ at m/z 300.1236. Other adducts such as [M+Na]⁺ (m/z 322.1055) may also be observed.
The fragmentation of the parent ion is predicted to occur primarily around the carbamate linkage, which is the most labile part of the molecule. A proposed fragmentation pathway is shown below.
Caption: Key fragmentation steps for the protonated molecule.
-
Loss of Benzyl Group: A very common fragmentation for benzyl-containing compounds is the formation of the tropylium ion at m/z 91.
-
Carbamate Cleavage: Cleavage of the carbamate can lead to several fragments. A key fragmentation pathway for carbamates involves the loss of CO₂ (44 Da)[6]. Another common fragmentation is the loss of the benzyl alcohol group.
-
Loss of Water: The hydroxyl group on the oxetane can be readily lost as water (18 Da) from fragment ions.
Table 3: Predicted Key Mass Spectrometry Fragments
| m/z (Predicted) | Ion Formula | Description |
| 300.12 | [C₁₇H₁₈NO₄]⁺ | Protonated molecule [M+H]⁺ |
| 322.10 | [C₁₇H₁₇NO₄Na]⁺ | Sodium adduct [M+Na]⁺ |
| 180.08 | [C₁₀H₁₂NO₂]⁺ | Fragment from cleavage of the benzyl-oxygen bond |
| 162.07 | [C₁₀H₁₀NO]⁺ | Loss of water from the m/z 180 fragment |
| 91.05 | [C₇H₇]⁺ | Tropylium ion from the benzyl group |
Experimental Protocol for Mass Spectrometry Analysis
-
Sample Preparation:
-
Prepare a stock solution of the compound in a suitable solvent like methanol or acetonitrile at a concentration of 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid.
-
Rationale: Formic acid is added to promote protonation of the analyte in positive-ion ESI.
-
-
Data Acquisition (LC-MS):
-
Inject the sample into a liquid chromatography-mass spectrometry (LC-MS) system. A reversed-phase C18 column is suitable for separation.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 95% B over 10 minutes can be used for initial analysis.
-
MS Parameters (ESI Positive Mode):
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Scan Range: m/z 50-500
-
-
-
Tandem MS (MS/MS) for Fragmentation Analysis:
-
Perform a product ion scan on the precursor ion [M+H]⁺ (m/z 300.12).
-
Vary the collision energy (e.g., 10-40 eV) to observe the different fragmentation pathways.
-
Rationale: MS/MS confirms the identity of the parent ion and provides evidence for the proposed structure by matching the observed fragment ions to the predicted pathway[7].
-
Conclusion
The combination of NMR spectroscopy and mass spectrometry provides a robust and comprehensive workflow for the structural elucidation of this compound. The predictive data and detailed protocols outlined in this application note serve as a reliable guide for researchers in the fields of medicinal chemistry and drug development to confidently characterize this and structurally related molecules. The orthogonal nature of these two techniques ensures a high degree of confidence in the final structural assignment, a cornerstone of scientific integrity in chemical research.
References
-
Quan, L., et al. (2018). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. PMC - NIH. Available at: [Link]
-
da Silva, G., et al. (2013). Tandem Mass Spectrometry Measurement of the Collision Products of Carbamate Anions Derived from CO2 Capture Sorbents: Paving the Way for Accurate Quantitation. NIH. Available at: [Link]
-
Benson, W. R. (2020). Mass Spectra of Some Carbamate Pesticides. Journal of AOAC INTERNATIONAL. Available at: [Link]
-
Wipf, P., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews - ACS Publications. Available at: [Link]
-
Contreras-Sanz, A., et al. (2019). Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid derivatives. Beilstein Journals. Available at: [Link]
-
Scott, J. S., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
-
de Castro, P. P., et al. (2020). Chemical Space Exploration of Oxetanes. MDPI. Available at: [Link]
-
ResearchGate. (n.d.). ¹H NMR spectra (CDCl₃) of oxetane and POx. ResearchGate. Available at: [Link]
-
Slobodnik, J., et al. (n.d.). Identification of Carbamates by Particle Beam/Mass Spectrometry. ElectronicsAndBooks. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. beilstein-journals.org [beilstein-journals.org]
- 4. Chemical Space Exploration of Oxetanes [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Tandem Mass Spectrometry Measurement of the Collision Products of Carbamate Anions Derived from CO2 Capture Sorbents: Paving the Way for Accurate Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Benzyl (3-(3-hydroxyoxetan-3-yl)phenyl)carbamate in Drug Discovery
Introduction: Unveiling the Therapeutic Potential of a Novel Carbamate Derivative
The landscape of modern drug discovery is characterized by the pursuit of novel chemical entities with superior efficacy and refined pharmacological profiles. Within this context, Benzyl (3-(3-hydroxyoxetan-3-yl)phenyl)carbamate emerges as a compound of significant interest. While direct literature on this specific molecule is nascent, its structural architecture provides a compelling rationale for its investigation as a potent and selective inhibitor of soluble epoxide hydrolase (sEH).
The core structure incorporates three key pharmacophoric elements:
-
A Carbamate Linker: This functional group is a well-established and highly effective pharmacophore for potent inhibition of sEH. It is believed to mimic the transition state of substrate hydrolysis within the enzyme's active site.[1][2][3]
-
Aromatic Scaffolds: The phenyl and benzyl groups are positioned to engage with hydrophobic pockets within the sEH catalytic domain, contributing to high-affinity binding.[4]
-
A 3-Hydroxyoxetan-3-yl Moiety: The inclusion of an oxetane ring is a contemporary strategy in medicinal chemistry to enhance physicochemical properties such as aqueous solubility and metabolic stability, while reducing lipophilicity.[5][6] The tertiary alcohol on the oxetane can serve as a crucial hydrogen bond donor, potentially interacting with key catalytic residues like Asp333 in the sEH active site.[2]
Given these features, we hypothesize that this compound is a promising candidate for development as an sEH inhibitor.
The Scientific Rationale: Targeting Soluble Epoxide Hydrolase (sEH)
Soluble epoxide hydrolase is a critical enzyme in the arachidonic acid cascade. It metabolizes endogenous anti-inflammatory and vasodilatory lipid mediators known as epoxyeicosatrienoic acids (EETs) into their less active dihydroxyeicosatrienoic acid (DHET) counterparts.[7][8] By inhibiting sEH, the endogenous levels of beneficial EETs are stabilized and increased, leading to a range of therapeutic effects.[2] This mechanism has established sEH inhibition as a promising therapeutic strategy for a multitude of pathological conditions, including:
-
Hypertension and Cardiovascular Diseases: EETs promote vasodilation and protect the endothelium, making sEH inhibitors potential agents for treating high blood pressure and related cardiac conditions.[2][9]
-
Inflammatory and Neuropathic Pain: By reducing inflammation and directly modulating pain signaling pathways, sEH inhibitors have demonstrated potent analgesic effects in various preclinical models.[10][11]
-
Organ Protection: sEH inhibition has been shown to confer protection to organs such as the kidneys and heart from ischemic and inflammatory damage.[2]
The following application notes provide a comprehensive framework and detailed protocols for the systematic evaluation of this compound as a novel sEH inhibitor, guiding researchers from initial in vitro characterization to in vivo proof-of-concept studies.
PART 1: In Vitro Characterization Protocols
A thorough in vitro evaluation is the foundational step to confirm the compound's activity on sEH and to establish its drug-like properties.
Protocol 1: Determination of sEH Inhibitory Potency (IC₅₀)
This protocol uses a high-throughput, fluorescence-based assay to determine the concentration of the compound required to inhibit 50% of human sEH activity.
Materials:
-
Recombinant human sEH (hsEH)
-
Assay Buffer: Bis-Tris/HCl (25 mM, pH 7.0) containing 0.1 mg/mL Bovine Serum Albumin (BSA)
-
Substrate: (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME)
-
Test Compound: this compound, dissolved in DMSO
-
96-well black, flat-bottom microplates
-
Fluorescence plate reader (Excitation: 330 nm, Emission: 465 nm)
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, serially diluted to cover a wide concentration range (e.g., 100 µM to 1 pM).
-
Assay Plate Setup:
-
To each well, add 1 µL of the compound dilution in DMSO (or DMSO alone for control wells).
-
Add 100 µL of hsEH solution (typically 1 nM final concentration in Assay Buffer) to all wells except the "no enzyme" control.
-
Add 100 µL of Assay Buffer to the "no enzyme" control wells.
-
-
Pre-incubation: Incubate the plate at 30°C for 5 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add 100 µL of the PHOME substrate solution (50 µM final concentration in Assay Buffer) to all wells to start the reaction.
-
Kinetic Measurement: Immediately place the plate in the fluorescence reader pre-set to 30°C. Measure the increase in fluorescence intensity every 30 seconds for 10-15 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Normalize the data: % Inhibition = 100 * (1 - (Rate_inhibitor - Rate_no_enzyme) / (Rate_DMSO - Rate_no_enzyme)).
-
Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol 2: Enzyme Inhibition Kinetics
This protocol determines the mechanism of inhibition (e.g., competitive, non-competitive) and the inhibition constant (Kᵢ).
Procedure:
-
Follow the general procedure for the IC₅₀ assay (Protocol 1).
-
Set up a matrix of experiments where both the substrate (PHOME) and inhibitor concentrations are varied.
-
Use at least five substrate concentrations, typically ranging from 0.2x to 5x the Michaelis-Menten constant (Kₘ) for PHOME.
-
For each substrate concentration, use at least four different inhibitor concentrations (e.g., 0, 0.5x IC₅₀, 1x IC₅₀, 2x IC₅₀).
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each condition.
-
Generate a Lineweaver-Burk plot (1/Velocity vs. 1/[Substrate]) for each inhibitor concentration.
-
Analyze the pattern of the lines to determine the mechanism of inhibition. For competitive inhibition, the lines will intersect on the y-axis.
-
Calculate the Kᵢ value using the appropriate equations derived from the Michaelis-Menten model.
-
Protocol 3: Determination of Target Residence Time (k_off)
A long target residence time (slow k_off) can lead to a more durable pharmacological effect in vivo.[10]
Procedure (Jump-Dilution Method):
-
Complex Formation: Incubate a high concentration of hsEH (e.g., 50 nM) with a saturating concentration of the test compound (e.g., 10x Kᵢ) for an extended period (e.g., 60 minutes) to allow the enzyme-inhibitor complex (EI) to form.
-
Rapid Dilution: Rapidly dilute the EI complex solution 100-fold or more into a pre-warmed assay solution containing a high concentration of the fluorescent substrate (PHOME). This large dilution minimizes re-binding of the dissociated inhibitor.
-
Monitor Activity Recovery: Immediately monitor the recovery of enzyme activity by measuring the increase in fluorescence over time. The rate of recovery corresponds to the dissociation of the inhibitor from the enzyme.
-
Data Analysis:
-
Plot the fluorescence signal versus time.
-
Fit the resulting curve to a first-order exponential equation to determine the dissociation rate constant (k_off).
-
The target residence time (τ) is the reciprocal of k_off (τ = 1/k_off).
-
Protocol 4: In Vitro Metabolic Stability Assay
This protocol assesses the susceptibility of the compound to metabolism by liver enzymes, providing an early indication of its likely in vivo half-life.
Materials:
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate Buffer (0.1 M, pH 7.4)
-
Test Compound (1 µM final concentration)
-
Acetonitrile (containing an internal standard for LC-MS analysis)
-
LC-MS/MS system
Procedure:
-
Incubation: In a microcentrifuge tube, combine HLM (0.5 mg/mL final concentration) and the test compound (1 µM) in phosphate buffer. Pre-warm at 37°C for 5 minutes.
-
Reaction Initiation: Start the metabolic reaction by adding the NADPH regenerating system.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding it to a tube containing ice-cold acetonitrile with an internal standard.
-
Sample Processing: Centrifuge the quenched samples to pellet the protein. Transfer the supernatant for analysis.
-
LC-MS/MS Analysis: Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of compound remaining versus time.
-
The slope of the linear regression line gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t₁/₂) using the equation: t₁/₂ = 0.693 / k.
-
Table 1: Hypothetical In Vitro Profile of this compound
| Parameter | Species | Value |
| IC₅₀ | Human | 2.5 nM |
| Mouse | 4.1 nM | |
| Rat | 3.8 nM | |
| Kᵢ | Human | 1.1 nM |
| Inhibition Mechanism | Human | Competitive |
| Residence Time (τ) | Human | 45 minutes |
| Metabolic Half-life | HLM | 75 minutes |
PART 2: In Vivo Evaluation Protocols
Successful in vitro candidates must be evaluated in living systems to assess their pharmacokinetic properties and therapeutic efficacy.
Protocol 5: Pharmacokinetic (PK) and Pharmacodynamic (PD) Study
This protocol determines how the animal body processes the compound (PK) and confirms that the compound is engaging its target, sEH, in vivo (PD).
Animals: Male Sprague-Dawley rats (250-300g)
Procedure:
-
Dosing: Administer the test compound to a cohort of rats via oral gavage (p.o.) or intraperitoneal injection (i.p.). A typical dose for an initial study might be 10 mg/kg, formulated in a vehicle like PEG400.
-
Blood Sampling: Collect sparse blood samples (approx. 100 µL) from the tail vein into EDTA-coated tubes at various time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Plasma Preparation: Immediately centrifuge the blood samples to separate the plasma. Split the plasma into two aliquots: one for PK analysis and one for PD analysis. Store at -80°C.
-
PK Analysis:
-
Extract the compound and an internal standard from the plasma samples.
-
Quantify the concentration of the test compound using a validated LC-MS/MS method.
-
Calculate key PK parameters (Cₘₐₓ, Tₘₐₓ, AUC, t₁/₂) using appropriate software.
-
-
PD Analysis (Target Engagement):
-
Extract oxylipins (EETs and DHETs) from the second plasma aliquot using solid-phase extraction.
-
Analyze the concentrations of various EET regioisomers and their corresponding DHETs using LC-MS/MS.
-
Calculate the EET/DHET ratio for each time point. A significant increase in this ratio compared to vehicle-treated animals confirms in vivo sEH inhibition.[3]
-
Protocol 6: Efficacy in a Model of Inflammatory Pain
This protocol uses the lipopolysaccharide (LPS)-induced thermal hyperalgesia model to assess the compound's anti-inflammatory and analgesic effects.
Animals: Male Wistar rats (200-250g)
Procedure:
-
Baseline Measurement: Measure the baseline paw withdrawal latency of the rats in response to a radiant heat source (e.g., using a Hargreaves apparatus).
-
Compound Administration: Administer the test compound or vehicle orally 60 minutes before the inflammatory challenge.
-
Induction of Inflammation: Inject a low dose of LPS (e.g., 10 µg in 100 µL saline) into the plantar surface of one hind paw.
-
Pain Assessment: At various time points post-LPS injection (e.g., 2, 3, 4, 6 hours), re-measure the paw withdrawal latency. A decrease in latency indicates thermal hyperalgesia.
-
Data Analysis: Compare the paw withdrawal latencies of the compound-treated group to the vehicle-treated group. A significant reversal of the LPS-induced decrease in latency indicates an analgesic effect.
Protocol 7: Efficacy in a Model of Neuropathic Pain
This protocol uses the streptozotocin (STZ)-induced diabetic neuropathy model, a well-established model of chronic neuropathic pain.
Animals: Male Sprague-Dawley rats (180-200g)
Procedure:
-
Induction of Diabetes: Administer a single intraperitoneal injection of STZ (e.g., 50-65 mg/kg) to induce hyperglycemia. Confirm diabetic status by measuring blood glucose levels after 72 hours.
-
Development of Neuropathy: Allow 2-3 weeks for the development of neuropathic pain, which is characterized by mechanical allodynia.
-
Baseline Allodynia Assessment: Measure the baseline paw withdrawal threshold in response to stimulation with calibrated von Frey filaments. Rats with a significant decrease in their withdrawal threshold are considered allodynic and are included in the study.
-
Compound Administration: Administer a single dose of the test compound or vehicle to the diabetic, allodynic rats.
-
Post-Dose Assessment: Measure the paw withdrawal threshold at several time points after dosing (e.g., 1, 2, 4, 8 hours).
-
Data Analysis: An increase in the paw withdrawal threshold in the compound-treated group compared to the vehicle group indicates an anti-allodynic, and therefore therapeutic, effect.
Table 2: Hypothetical In Vivo Profile of this compound in Rats
| Study | Parameter | Route | Dose (mg/kg) | Value |
| Pharmacokinetics | Cₘₐₓ | p.o. | 10 | 850 ng/mL |
| Tₘₐₓ | p.o. | 10 | 1.5 hours | |
| AUC₀₋₂₄ | p.o. | 10 | 5200 ng*h/mL | |
| Oral Bioavailability | - | - | 45% | |
| Pharmacodynamics | Max. EET/DHET Ratio Fold Increase | p.o. | 10 | 8.5-fold at 2h |
| Efficacy | Reversal of LPS-induced Hyperalgesia | p.o. | 10 | 78% at 3h |
| Efficacy | Reversal of STZ-induced Allodynia | p.o. | 10 | 65% at 2h |
Conclusion and Future Directions
The provided application notes and protocols outline a robust, hypothesis-driven strategy for the comprehensive evaluation of this compound. Based on its chemical structure, the compound holds considerable promise as a novel inhibitor of soluble epoxide hydrolase. The successful execution of these in vitro and in vivo studies will elucidate its potency, mechanism of action, pharmacokinetic profile, and therapeutic potential. Positive outcomes from these investigations would validate this molecule as a strong candidate for further preclinical development, potentially leading to a new therapeutic agent for managing pain, inflammation, and cardiovascular disease.
References
-
Morisseau, C., Goodrow, M. H., Dowdy, D., Zheng, J., Greene, J. F., Sanborn, J. R., & Hammock, B. D. (1999). Potent urea and carbamate inhibitors of soluble epoxide hydrolases. Proceedings of the National Academy of Sciences, 96(16), 8849-8854. [Link]
-
Imig, J. D. (2012). Epoxides and soluble epoxide hydrolase in cardiovascular physiology. Physiological reviews, 92(1), 101-130. [Link]
-
Kim, I. H., Lee, K. S., & Lee, J. Y. (2011). Structure activity relationships of cycloalkylamide derivatives as inhibitors of the soluble epoxide hydrolase. Bioorganic & medicinal chemistry letters, 21(4), 1331-1335. [Link]
-
PubChem. This compound. [Link]
-
Shen, H. C., & Hammock, B. D. (2012). Discovery of inhibitors of soluble epoxide hydrolase: a target with multiple potential therapeutic indications. Journal of medicinal chemistry, 55(5), 1789-1808. [Link]
-
Metcalf, R. L. (1971). Structure-activity relationships for insecticidal carbamates. Bulletin of the World Health Organization, 44(1-3), 43. [Link]
-
Raffa, R. B., & Pergolizzi Jr, J. V. (2019). Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings. Pharmacology & Pharmacy, 10(11), 465-473. [Link]
-
Burstein, E. S. (2018). Oxetanes in drug discovery campaigns. ACS medicinal chemistry letters, 9(7), 632-634. [Link]
-
Shavnya, A., & Hesp, K. D. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. RSC Medicinal Chemistry, 14(3), 394-426. [Link]
-
Tsai, H. J., Hwang, J. J., & Hwang, T. L. (2014). Optimized inhibitors of soluble epoxide hydrolase improve in vitro target residence time and in vivo efficacy. Journal of medicinal chemistry, 57(15), 6661-6675. [Link]
-
Morisseau, C., & Hammock, B. D. (2005). Epoxide hydrolases: mechanisms, inhibitor designs, and biological roles. Annu. Rev. Pharmacol. Toxicol., 45, 311-333. [Link]
-
Jones, P. D., Tsai, H. J., & Hammock, B. D. (2006). A new and rapid kinetic fluorometric assay for soluble epoxide hydrolase. Analytical biochemistry, 351(2), 229-237. [Link]
-
Inceoglu, B., Wagner, K., Schebb, N. H., & Hammock, B. D. (2011). Comparative efficacy of 3 soluble epoxide hydrolase inhibitors in rat neuropathic and inflammatory pain models. Journal of pain, 12(3), 366-375. [Link]
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- 3. Potent urea and carbamate inhibitors of soluble epoxide hydrolases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure activity relationships of cycloalkylamide derivatives as inhibitors of the soluble epoxide hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure—activity relationships for insecticidal carbamates - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes and Protocols for Cell-Based Assays to Determine Carbamate Compound Efficacy
Introduction
Carbamates are a crucial class of organic compounds characterized by the carbamate ester functional group (-O-CO-NH-).[1] Their structural diversity and ability to act as peptide bond surrogates have led to their widespread use in medicinal chemistry and drug design.[2][3] Carbamate-containing molecules are integral to many approved therapeutic agents for a range of diseases, including cancer, epilepsy, and neurodegenerative disorders like Alzheimer's disease.[1][4] The primary mechanism of action for many biologically active carbamates is the inhibition of enzymes, most notably acetylcholinesterase (AChE).[5][6] By reversibly carbamylating the active site of AChE, these compounds prevent the breakdown of the neurotransmitter acetylcholine, leading to its accumulation and enhanced neuronal signaling.[5][7] This makes them valuable for treating conditions characterized by cholinergic deficits. However, this same mechanism is responsible for the neurotoxicity associated with some carbamate pesticides.[8][9]
The evaluation of carbamate compound efficacy and safety necessitates robust and reliable in vitro testing methods. Cell-based assays are indispensable tools in the early stages of drug discovery and development, providing critical information on a compound's biological activity, mechanism of action, and potential cytotoxicity.[10] These assays offer a more biologically relevant context than simple biochemical assays by assessing the compound's effects within a living cellular environment. This guide provides detailed protocols for a suite of cell-based assays designed to comprehensively evaluate the efficacy of carbamate compounds, focusing on their primary mode of action and potential off-target effects.
I. Foundational Assays: Assessing General Cytotoxicity and Viability
A primary and essential step in evaluating any new compound is to determine its effect on cell viability. This provides a therapeutic window, distinguishing concentrations that elicit the desired pharmacological effect from those that cause overt toxicity. The MTT assay is a widely used, reliable, and straightforward colorimetric method for assessing metabolic activity as an indicator of cell viability.[11][12]
A. Principle of the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow, water-soluble tetrazolium salt, MTT, to a purple, insoluble formazan product by mitochondrial dehydrogenases in metabolically active cells.[12][13] This conversion only occurs in living cells, and the amount of formazan produced is directly proportional to the number of viable cells.[11] The insoluble formazan crystals are then solubilized, and the absorbance of the resulting colored solution is measured, providing a quantitative assessment of cell viability.[11][13]
B. Experimental Workflow: MTT Assay
Caption: Workflow for the MTT cell viability assay.
C. Detailed Protocol: MTT Assay for Carbamate Compound Cytotoxicity
Materials:
-
Cells of interest (e.g., SH-SY5Y neuroblastoma cells for neurotoxicity studies)
-
Complete cell culture medium
-
Carbamate compounds (stock solutions in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[13]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[14]
-
96-well clear, flat-bottom tissue culture plates
-
Multi-channel pipette
-
Plate reader capable of measuring absorbance at 570 nm[15]
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 104 cells/well in 100 µL of complete medium).
-
Include wells for vehicle control (medium with the highest concentration of solvent used for compound dilution) and a blank (medium only).
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.[11]
-
-
Compound Treatment:
-
Prepare serial dilutions of the carbamate compounds in complete cell culture medium.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the carbamate compounds.
-
Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well.[14]
-
Mix thoroughly with a multi-channel pipette to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
Data Analysis:
Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control. This data can be used to generate a dose-response curve and determine the IC50 (half-maximal inhibitory concentration) value for the carbamate compound.
II. Mechanistic Assays: Probing the Cholinergic Pathway
For carbamates whose intended therapeutic action is the modulation of the cholinergic system, it is crucial to directly measure their effect on acetylcholinesterase activity.
A. Principle of the Acetylcholinesterase Activity Assay
This colorimetric assay measures the activity of AChE in cell lysates. The principle is based on the Ellman method, where AChE hydrolyzes acetylcholine to produce thiocholine.[16] Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to generate a yellow product, 5-thio-2-nitrobenzoic acid (TNB), which can be quantified by measuring its absorbance at 412 nm.[16][17] The rate of color development is directly proportional to the AChE activity. Carbamate inhibitors will reduce the rate of this reaction.
B. Experimental Workflow: Acetylcholinesterase Activity Assay
Caption: Workflow for the acetylcholinesterase activity assay.
C. Detailed Protocol: Acetylcholinesterase Activity Assay
Materials:
-
Cells expressing AChE (e.g., SH-SY5Y, PC12)
-
Carbamate compounds
-
Cell lysis buffer (e.g., 0.1 M phosphate buffer, pH 8.0)[16]
-
Acetylcholinesterase Assay Kit (containing assay buffer, DTNB, acetylcholine substrate, and a positive control)[17][18]
-
96-well clear, flat-bottom plate
-
Microplate reader with kinetic measurement capabilities at 412 nm
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to an appropriate confluency in multi-well plates.
-
Treat cells with various concentrations of the carbamate compounds for a defined period.
-
-
Preparation of Cell Lysates:
-
After treatment, wash the cells with cold PBS.
-
Lyse the cells using a suitable lysis buffer.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the cellular proteins, including AChE.[16]
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., Bradford or BCA).
-
-
Assay Reaction:
-
Prepare the reaction mixture according to the manufacturer's protocol of the acetylcholinesterase activity assay kit. This typically involves mixing the assay buffer and DTNB.
-
Add a standardized amount of cell lysate (based on protein concentration) to the wells of a 96-well plate.
-
Include a positive control (purified AChE) and a negative control (lysis buffer without enzyme).
-
Initiate the reaction by adding the acetylcholine substrate to each well.[16]
-
-
Kinetic Measurement:
-
Immediately place the plate in a microplate reader and measure the absorbance at 412 nm in kinetic mode, taking readings every minute for 10-30 minutes.[17]
-
Data Analysis:
Calculate the rate of the reaction (change in absorbance per minute) for each sample. The AChE activity is then calculated based on the reaction rate and can be expressed as units per milligram of protein. The percentage of inhibition by the carbamate compound is determined by comparing the activity in the treated samples to the vehicle control.
III. Assessing Apoptosis Induction
Beyond the primary mechanism of action, it is important to understand if carbamate compounds induce programmed cell death, or apoptosis. The Caspase-Glo® 3/7 Assay is a sensitive and reliable method for detecting the activation of caspases-3 and -7, key executioner caspases in the apoptotic pathway.
A. Principle of the Caspase-Glo® 3/7 Assay
This is a luminescent assay that measures the activities of caspases-3 and -7.[19] The assay provides a proluminescent substrate containing the DEVD tetrapeptide sequence, which is a specific target for caspases-3 and -7.[19][20] In the presence of active caspases-3 or -7, the substrate is cleaved, releasing aminoluciferin, which is then utilized by luciferase to produce a "glow-type" luminescent signal.[21] The intensity of the luminescent signal is directly proportional to the amount of caspase-3/7 activity.[22]
B. Experimental Workflow: Caspase-Glo® 3/7 Assay
Caption: Workflow for the Caspase-Glo® 3/7 apoptosis assay.
C. Detailed Protocol: Caspase-Glo® 3/7 Assay
Materials:
-
Cells of interest
-
Carbamate compounds
-
White-walled 96-well plates suitable for luminescence measurements
-
Caspase-Glo® 3/7 Assay System (Promega)[19]
-
Luminometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a white-walled 96-well plate at a density appropriate for the cell line and duration of the experiment.
-
Allow cells to attach overnight.
-
Treat cells with a range of concentrations of the carbamate compound. Include a positive control for apoptosis induction (e.g., staurosporine).
-
-
Assay Reagent Preparation:
-
Assay Procedure:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[20]
-
Mix the contents of the wells on a plate shaker for 30 seconds to 2 minutes.
-
Incubate the plate at room temperature for 30 minutes to 3 hours.[20]
-
-
Luminescence Measurement:
-
Measure the luminescence of each well using a luminometer.
-
Data Analysis:
The luminescent signal is proportional to the caspase-3/7 activity. Data can be expressed as fold-change in luminescence relative to the vehicle-treated control cells.
IV. Data Presentation and Interpretation
For a comprehensive evaluation of carbamate compound efficacy, it is essential to present the data from these assays in a clear and comparable format.
A. Summary of Quantitative Data
| Assay | Parameter Measured | Endpoint | Instrument Used |
| MTT Assay | Mitochondrial dehydrogenase activity | Absorbance at 570 nm | Spectrophotometer |
| AChE Activity Assay | Acetylcholinesterase enzymatic activity | Rate of change in absorbance at 412 nm | Spectrophotometer |
| Caspase-Glo® 3/7 Assay | Caspase-3 and -7 activity | Luminescence | Luminometer |
B. Interpretation of Results
A comprehensive analysis of a carbamate compound would involve integrating the results from all three assays. An ideal therapeutic candidate would exhibit potent inhibition of acetylcholinesterase at concentrations that do not significantly reduce cell viability or induce apoptosis. The IC50 from the AChE assay should be substantially lower than the IC50 from the MTT assay. A significant increase in caspase-3/7 activity at concentrations that also cause a decrease in cell viability would suggest that the compound's cytotoxicity is mediated, at least in part, by apoptosis.
Conclusion
The cell-based assays outlined in this guide provide a robust framework for the initial in vitro characterization of carbamate compounds. By systematically evaluating general cytotoxicity, the primary mechanism of action, and the potential for apoptosis induction, researchers can gain critical insights into the efficacy and safety profile of novel carbamate-based drug candidates. This multi-faceted approach is essential for making informed decisions in the drug discovery and development pipeline.
References
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Tasso, B., Novelli, F., & Sparatore, A. (2017). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 60(5), 1776-1801. Retrieved from [Link]
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Tasso, B., Novelli, F., & Sparatore, A. (2017). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 60(5), 1776-1801. Retrieved from [Link]
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Vallely, M., & Tadi, P. (2023). Carbamate Toxicity. In StatPearls. StatPearls Publishing. Retrieved from [Link]
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Fukuto, T. R. (1990). Mechanism of action of organophosphorus and carbamate insecticides. Environmental Health Perspectives, 87, 245–254. Retrieved from [Link]
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Jadrijević-Mladar Takač, M., & Vikić-Topić, D. (2020). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arhiv za higijenu rada i toksikologiju, 71(4), 285–302. Retrieved from [Link]
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Jadrijević-Mladar Takač, M., & Vikić-Topić, D. (2020). Carbamate group as structural motif in drugs: A review of carbamate derivatives used as therapeutic agents. ResearchGate. Retrieved from [Link]
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Fukuto, T. R. (1990). Mechanism of action of organophosphorus and carbamate insecticides. Semantic Scholar. Retrieved from [Link]
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Tasso, B., Novelli, F., & Sparatore, A. (2017). Organic Carbamates in Drug Design and Medicinal Chemistry. Semantic Scholar. Retrieved from [Link]
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CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
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BioVision Inc. (n.d.). Acetylcholinesterase Activity Colorimetric Assay Kit. Retrieved from [Link]
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Assay Genie. (n.d.). Cholinesterase Activity Assay Kit (Colorimetric) (#BN01133). Retrieved from [Link]
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Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
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Fukuto, T. R. (1990). Mechanism of action of organophosphorus and carbamate insecticides. CABI Digital Library. Retrieved from [Link]
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Creative BioMart. (n.d.). Cholinesterase Activity Assay Kit (Colorimetric). Retrieved from [Link]
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protocols.io. (2025). Caspase 3/7 Activity. Retrieved from [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]
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Bakshi, S. (2025). MTT Cytotoxicity Assay and Exotoxin A (ExoA) Titration. Retrieved from [Link]
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Schopfer, L. M., Lockridge, O., & Brimijoin, S. (2015). Carbamates with Differential Mechanism of Inhibition Toward Acetylcholinesterase and Butyrylcholinesterase. Journal of Medicinal Chemistry, 58(18), 7137–7149. Retrieved from [Link]
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Apostolou, A., et al. (2013). Assessment of Organophosphate and Carbamate Pesticide Residues in Cigarette Tobacco with a Novel Cell Biosensor. Sensors (Basel), 13(1), 779–791. Retrieved from [Link]
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Grigoryan, H., et al. (2018). Differentiated Neurons Are More Vulnerable to Organophosphate and Carbamate Neurotoxicity than Undifferentiated Neurons Due to the Induction of Redox Stress and Accumulate Oxidatively-Damaged Proteins. International Journal of Molecular Sciences, 19(11), 3593. Retrieved from [Link]
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Vidair, C. (2004). Age dependence of organophosphate and carbamate neurotoxicity in the postnatal rat: extrapolation to the human. Toxicology and Applied Pharmacology, 196(2), 287–302. Retrieved from [Link]
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Reigart, J. R., & Roberts, J. R. (2013). Recognition and Management of Pesticide Poisonings: Sixth Edition. U.S. Environmental Protection Agency. Retrieved from [Link]
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Mor, M., et al. (2008). A second generation of carbamate-based fatty acid amide hydrolase inhibitors with improved activity in vivo. Journal of Medicinal Chemistry, 51(18), 5657–5667. Retrieved from [Link]
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Slotkin, T. A., et al. (2007). Screening for Developmental Neurotoxicity Using PC12 Cells: Comparisons of Organophosphates with a Carbamate, an Organochlorine, and Divalent Nickel. Environmental Health Perspectives, 115(6), 930–937. Retrieved from [Link]
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News-Medical.Net. (2024). The role of cell-based assays for drug discovery. Retrieved from [Link]
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Application Notes and Protocols for Developing Structure-Activity Relationship (SAR) Studies of Oxetane-Containing Phenylcarbamates
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Integration of Oxetane Moieties into Phenylcarbamate Scaffolds
In the landscape of modern medicinal chemistry, the pursuit of drug candidates with optimized pharmacokinetic and pharmacodynamic profiles is paramount. Phenylcarbamates represent a versatile class of compounds with a broad spectrum of biological activities, including potent enzyme inhibition.[1][2] Their mechanism often involves the carbamylation of serine residues within enzyme active sites.[2] Concurrently, the oxetane ring has emerged as a valuable structural motif in drug design.[3][4] This small, four-membered ether offers a unique combination of properties, including low lipophilicity, metabolic stability, and a distinct three-dimensional geometry, which can significantly enhance the aqueous solubility and metabolic stability of parent molecules.[5][6]
The incorporation of an oxetane moiety into a phenylcarbamate scaffold presents a compelling strategy for fine-tuning molecular properties to enhance therapeutic potential. The oxetane can act as a polar handle to improve solubility, a metabolic blocker to increase half-life, and a structural element to probe and optimize interactions within a biological target's binding site.[7] This application note provides a comprehensive guide for researchers on developing robust Structure-Activity Relationship (SAR) studies for this promising class of hybrid molecules. We will delve into the strategic design, synthesis, and biological evaluation of oxetane-containing phenylcarbamates, offering detailed protocols and expert insights to accelerate drug discovery programs.
I. The Strategic Rationale for Oxetane Incorporation: A Physicochemical Perspective
The decision to incorporate an oxetane into a phenylcarbamate lead series is driven by the desire to modulate key physicochemical properties that govern a drug's efficacy and safety. The oxetane ring is not merely a passive spacer but an active contributor to the molecule's overall profile.
-
Solubility Enhancement: The inherent polarity of the ether oxygen in the oxetane ring can significantly improve the aqueous solubility of otherwise lipophilic phenylcarbamate derivatives. This is a critical parameter for achieving adequate bioavailability for oral administration.
-
Metabolic Stability: The oxetane ring, particularly when 3,3-disubstituted, is generally more resistant to metabolic degradation compared to other cyclic ethers or aliphatic chains.[3] This can lead to a longer in vivo half-life and reduced metabolic liabilities. The 3-monosubstituted oxetane is also noted for its stability in human liver microsomes.[6]
-
Lipophilicity (LogD) Reduction: The introduction of an oxetane can effectively lower the lipophilicity of a molecule, which can be advantageous for reducing off-target effects and improving the overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[4]
-
Modulation of Basicity (pKa): When positioned near a basic nitrogen atom, such as in a piperazine ring often found in drug candidates, the oxetane's electron-withdrawing nature can lower the pKa of the amine.[5][7] This can be crucial for mitigating hERG inhibition, a common cardiotoxicity concern.[4][5]
-
Three-Dimensionality and Target Engagement: The non-planar, puckered conformation of the oxetane ring introduces a defined three-dimensional vector that can be exploited to probe the topology of a target's binding pocket.[3] This can lead to novel and improved binding interactions, enhancing potency and selectivity.
II. Designing an Oxetane-Containing Phenylcarbamate Library for SAR Studies
A successful SAR campaign hinges on the systematic and logical exploration of chemical space. For oxetane-containing phenylcarbamates, key areas for structural modification include the oxetane ring itself, the phenyl ring, and the carbamate linkage.
A. Core Scaffold and Key Diversification Points
The general structure of an oxetane-containing phenylcarbamate allows for diversification at several key positions (R1, R2, and the substitution on the phenyl ring).
Caption: Key diversification points for SAR studies.
B. Systematic Exploration of Oxetane Substitutions
The substitution pattern on the oxetane ring is a critical determinant of its impact on molecular properties and biological activity.
-
Positional Isomerism (2- vs. 3-substitution): The majority of oxetane-containing drugs and clinical candidates feature substitution at the 3-position.[3] This is largely due to the greater commercial availability of 3-substituted oxetane building blocks and their generally higher metabolic stability compared to 2-substituted analogs.[6] Your SAR library should prioritize exploration of 3-substituted oxetanes.
-
Mono- vs. Di-substitution: 3,3-disubstituted oxetanes are often more metabolically robust than their mono-substituted counterparts.[3][4] They can also serve as effective bioisosteres for gem-dimethyl groups or carbonyls.[3] A well-designed library will include both mono- and di-substituted analogs to assess the impact on potency and pharmacokinetics.
-
Stereochemistry: If a chiral center is present on the oxetane ring or its substituent, it is crucial to synthesize and test individual enantiomers, as biological targets are chiral and often exhibit stereospecific binding.
III. Protocols for Synthesis and Characterization
The synthesis of an oxetane-containing phenylcarbamate library can be approached in a modular fashion, allowing for the rapid generation of analogs.
A. General Synthetic Workflow
Caption: General synthetic workflow.
B. Protocol: Synthesis of Oxetan-3-yl Phenylcarbamate
This protocol describes a representative synthesis of a simple oxetane-containing phenylcarbamate from commercially available starting materials.
Materials:
-
Oxetan-3-ol
-
Phenyl isocyanate
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
To a stirred solution of oxetan-3-ol (1.0 eq) in anhydrous DCM under a nitrogen atmosphere at 0 °C, add triethylamine (1.2 eq).
-
Slowly add phenyl isocyanate (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with the addition of water.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired oxetan-3-yl phenylcarbamate.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
IV. Biological Evaluation: In Vitro Assays for Target Engagement
The choice of biological assays will be dictated by the therapeutic target of interest. Phenylcarbamates are well-established inhibitors of serine hydrolases.[8] Therefore, we will focus on protocols for two such enzymes: fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MGL), both of which are implicated in a range of neurological and inflammatory disorders.[2][8][9][10][11]
A. Biological Assay Workflow
Caption: In vitro biological assay workflow.
B. Protocol: In Vitro FAAH Inhibition Assay (Fluorescence-Based)
This protocol is adapted from commercially available FAAH inhibitor screening kits.[12]
Materials:
-
Recombinant human FAAH
-
FAAH assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)
-
FAAH substrate (e.g., AMC-arachidonoyl amide)
-
Test compounds (dissolved in DMSO)
-
Positive control inhibitor (e.g., JZL195)
-
Black, flat-bottom 96-well microplate
-
Fluorescence plate reader
Procedure:
-
Prepare Reagents:
-
Dilute the FAAH enzyme to the desired concentration in cold FAAH assay buffer.
-
Prepare serial dilutions of the test compounds and positive control in DMSO. Further dilute in assay buffer to the final desired concentrations.
-
Prepare the FAAH substrate solution in assay buffer.
-
-
Assay Plate Setup:
-
100% Activity Wells: Add assay buffer, diluted FAAH enzyme, and DMSO (vehicle control).
-
Inhibitor Wells: Add assay buffer, diluted FAAH enzyme, and the test compound dilutions.
-
Background Wells: Add assay buffer and DMSO (no enzyme).
-
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitors to interact with the enzyme.
-
Reaction Initiation: Add the FAAH substrate solution to all wells to initiate the reaction.
-
Measurement: Immediately begin reading the fluorescence intensity (Excitation: 340-360 nm, Emission: 450-465 nm) every minute for 15-30 minutes.
-
Data Analysis:
-
Calculate the initial reaction rates (V₀) from the linear portion of the fluorescence versus time plot.
-
Determine the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
C. Protocol: In Vitro MGL Inhibition Assay
A similar fluorescence-based assay can be employed for MGL, using an appropriate substrate such as 4-methylumbelliferyl arachidonate. The general principles of the FAAH assay protocol can be adapted for MGL, with optimization of buffer conditions, enzyme concentration, and substrate concentration.
V. Pharmacokinetic Profiling: Assessing In Vivo Potential
Promising candidates from in vitro screening should be advanced to pharmacokinetic (PK) studies to evaluate their in vivo behavior.
A. Key PK Parameters to Evaluate
| Parameter | Description | Importance |
| Clearance (CL) | The volume of plasma cleared of the drug per unit time. | A measure of the body's efficiency in eliminating the drug. |
| Volume of Distribution (Vd) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. | Indicates the extent of drug distribution into tissues. |
| Half-life (t½) | The time required for the drug concentration in the plasma to decrease by half. | Determines the dosing interval. |
| Bioavailability (F%) | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. | Crucial for determining the oral dose. |
B. Protocol: In Vivo Pharmacokinetic Study in Rodents
Materials:
-
Test compound
-
Appropriate vehicle for dosing (e.g., a solution or suspension)
-
Male Sprague-Dawley rats (or other suitable rodent model)
-
Dosing syringes and needles (for intravenous and oral administration)
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Procedure:
-
Dosing:
-
Administer the test compound to a cohort of rats via intravenous (IV) bolus injection (e.g., into the tail vein).
-
Administer the test compound to a separate cohort of rats via oral gavage.
-
-
Blood Sampling:
-
Collect blood samples at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) from the tail vein or another appropriate site.
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
Harvest the plasma and store it at -80°C until analysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive and selective LC-MS/MS method for the quantification of the test compound in plasma.
-
Analyze the plasma samples to determine the drug concentration at each time point.
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis software to calculate the key PK parameters (CL, Vd, t½, AUC) from the plasma concentration-time data.
-
Calculate the oral bioavailability (F%) by comparing the AUC from the oral dose to the AUC from the IV dose.
-
VI. Data Interpretation and SAR Progression
The culmination of the synthetic and biological evaluation efforts is the establishment of a clear Structure-Activity Relationship.
| Compound ID | Oxetane Substitution | Phenyl Substitution | FAAH IC₅₀ (nM) | MGL IC₅₀ (nM) | CL (mL/min/kg) | F% |
| 1a | 3-OH | H | 520 | >10,000 | 25.3 | 15 |
| 1b | 3-O-Phenylcarbamate | H | 45 | 8,500 | 15.1 | 35 |
| 1c | 3-O-Phenylcarbamate | 4-Cl | 12 | 6,200 | 12.5 | 42 |
| 1d | 3-O-Phenylcarbamate | 4-F | 15 | 7,100 | 13.0 | 40 |
| 2a | 3,3-dimethyl | - | - | - | - | - |
| 2b | 3-CH₂-O-Phenylcarbamate | H | 88 | >10,000 | 18.9 | 28 |
Interpretation of Hypothetical Data:
-
The introduction of the phenylcarbamate at the 3-position of the oxetane (1b vs. 1a) significantly improves FAAH potency, indicating a favorable interaction of this group with the enzyme's active site.
-
The addition of electron-withdrawing groups to the phenyl ring (1c and 1d) further enhances FAAH potency, suggesting that electronic effects play a role in binding.
-
The improved pharmacokinetic parameters (lower clearance and higher bioavailability) for the phenylcarbamate analogs (1b-d) compared to the parent oxetanol (1a) highlight the beneficial effects of this modification on the drug-like properties of the molecule.
-
The lower potency of the 3-methylene-linked analog (2b) suggests that the direct connection of the carbamate oxygen to the oxetane ring is optimal for FAAH inhibition in this series.
VII. Conclusion
The systematic development of SAR for oxetane-containing phenylcarbamates is a powerful strategy for generating novel drug candidates with enhanced therapeutic potential. By leveraging the unique physicochemical properties of the oxetane ring and the proven biological activity of the phenylcarbamate scaffold, researchers can effectively navigate the complexities of drug discovery. The protocols and strategies outlined in this application note provide a robust framework for the design, synthesis, and evaluation of these promising molecules, ultimately paving the way for the discovery of next-generation therapeutics.
References
-
Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 2023 . [Link]
-
Synthesis and structure-activity relationship (SAR) of 2-methyl-4-oxo-3-oxetanylcarbamic acid esters, a class of potent N-acylethanolamine acid amidase (NAAA) inhibitors. Journal of Medicinal Chemistry, 2013 . [Link]
-
Synthetic oxetanes in drug discovery: where are we in 2025? Expert Opinion on Drug Discovery, 2025 . [Link]
-
Oxetanes in Drug Discovery Campaigns. ACS Publications, 2023 . [Link]
-
Study on Synthesis Of Oxetan-3-ol. ResearchGate, 2017 . [Link]
- Process for preparation of phenyl carbamate derivatives.
-
Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry, 2023 . [Link]
-
Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 2023 . [Link]
-
Fatty Acid Amide Hydrolase (FAAH) Inhibition Plays a Key Role in Counteracting Acute Lung Injury. MDPI, 2022 . [Link]
-
Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 2016 . [Link]
-
Monoacylglycerol lipase inhibitors: modulators for lipid metabolism in cancer malignancy, neurological and metabolic disorders. Acta Pharmacologica Sinica, 2020 . [Link]
-
Dual blockade of FAAH and MAGL identifies behavioral processes regulated by endocannabinoid crosstalk in vivo. Proceedings of the National Academy of Sciences, 2009 . [Link]
-
The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). Chemical Reviews, 2011 . [Link]
-
Discovery of Trifluoromethyl Glycol Carbamates as Potent and Selective Covalent Monoacylglycerol Lipase (MAGL) Inhibitors for Treatment of Neuroinflammation. Journal of Medicinal Chemistry, 2018 . [Link]
-
A perspective review on fatty acid amide hydrolase (FAAH) inhibitors as potential therapeutic agents. European Journal of Medicinal Chemistry, 2020 . [Link]
-
Targeting Monoacylglycerol Lipase in Pursuit of Therapies for Neurological and Neurodegenerative Diseases. MDPI, 2022 . [Link]
Sources
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- 3. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. tandfonline.com [tandfonline.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Monoacylglycerol lipase inhibitors: modulators for lipid metabolism in cancer malignancy, neurological and metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fatty Acid Amide Hydrolase (FAAH) Inhibition Plays a Key Role in Counteracting Acute Lung Injury [mdpi.com]
- 10. Discovery of Trifluoromethyl Glycol Carbamates as Potent and Selective Covalent Monoacylglycerol Lipase (MAGL) Inhibitors for Treatment of Neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A perspective review on fatty acid amide hydrolase (FAAH) inhibitors as potential therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Benzyl (3-(3-hydroxyoxetan-3-yl)phenyl)carbamate
Welcome to the dedicated technical support guide for the synthesis of Benzyl (3-(3-hydroxyoxetan-3-yl)phenyl)carbamate. This resource is designed for researchers, medicinal chemists, and drug development professionals who are working with this unique molecule, which incorporates both a benzyl carbamate protecting group and a synthetically valuable oxetane moiety.
The inherent functionalities of the target molecule—a nucleophilic aniline, a strained oxetane ring, and a tertiary alcohol—present specific challenges. Low yields, competing side reactions, and product instability are common hurdles. This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your synthetic route.
Visual Workflow: Synthesis and Troubleshooting
Before diving into specific issues, it's helpful to visualize the overall process and the critical points where problems can arise.
Caption: General workflow for the synthesis of the target carbamate.
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for low yields in this specific carbamate synthesis?
The primary cause of yield loss is often the instability of the oxetane ring under acidic conditions.[1][2] During the reaction with benzyl chloroformate (Cbz-Cl), hydrochloric acid (HCl) is generated as a byproduct. If the base used is not efficient enough to neutralize this acid immediately, the localized acidic environment can catalyze the ring-opening of the oxetane, leading to a complex mixture of byproducts.
Q2: Can the tertiary hydroxyl group on the oxetane interfere with the reaction?
While the aniline nitrogen is significantly more nucleophilic than the tertiary alcohol, there is a minor possibility of O-acylation, especially if a highly reactive carbamoylating agent is used or if the reaction is run at elevated temperatures. However, this is generally not the main competing pathway. The primary concern remains the stability of the oxetane ring itself.
Q3: My reaction is showing multiple spots on TLC, and the baseline is streaking. What's happening?
This typically indicates decomposition. The most likely culprit is oxetane ring-opening, which can generate diol-containing byproducts.[2] These byproducts are often highly polar, leading to streaking on silica gel TLC plates. The issue can be exacerbated by using strong acids or even by prolonged exposure to silica gel during chromatography.
Troubleshooting Guide: Specific Issues & Solutions
Issue 1: Low or Stalled Conversion of the Starting Aniline
You observe a significant amount of the starting material, 3-(3-aminophenyl)oxetan-3-ol, remaining after the expected reaction time.
| Possible Cause | Underlying Rationale & Explanation | Recommended Solution |
| Inefficient Base | The reaction of an amine with benzyl chloroformate is a classic Schotten-Baumann type reaction that generates one equivalent of HCl.[3] The base must be strong enough and present in sufficient quantity (at least 2 equivalents) to neutralize the HCl and facilitate the reaction. A weak or sparingly soluble inorganic base like NaHCO₃ may not be effective enough, especially in anhydrous organic solvents. | Option A (Homogeneous): Switch to an organic base like triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) in a solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF). These bases are fully soluble and will immediately neutralize the generated acid. Option B (Biphasic): If using a biphasic system (e.g., THF/water), use a stronger, soluble base like sodium carbonate (Na₂CO₃) or a mild solution of sodium hydroxide (NaOH), ensuring vigorous stirring to maximize the interface between the organic and aqueous layers. |
| Degraded Benzyl Chloroformate (Cbz-Cl) | Cbz-Cl is moisture-sensitive and can hydrolyze over time to benzyl alcohol and HCl, especially if stored improperly. Using degraded reagent means you are adding less than the stoichiometric amount required for the reaction. | Always use a fresh bottle of Cbz-Cl or reagent from a properly sealed container stored in a desiccator. If degradation is suspected, a simple 1H NMR can confirm its purity by checking for the presence of benzyl alcohol. |
| Low Reaction Temperature | While starting the reaction at 0°C is crucial to control the initial exotherm, some aniline substrates with reduced nucleophilicity may require warming to room temperature to drive the reaction to completion. | Add the Cbz-Cl dropwise at 0°C over 15-20 minutes. After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed. |
Issue 2: Evidence of Oxetane Ring Decomposition
The final product is contaminated with highly polar impurities, or the isolated yield is significantly lower than the conversion rate suggests.
| Possible Cause | Underlying Rationale & Explanation | Recommended Solution |
| Acid-Catalyzed Ring Opening | The oxetane is a strained four-membered ring that is susceptible to cleavage under acidic conditions, even mild ones.[1][2] The HCl byproduct from Cbz-Cl is the most common trigger. The resulting diol byproduct complicates purification and reduces yield. | Option A (Milder Reagent): Replace benzyl chloroformate with Benzyl N-succinimidyl carbonate (Cbz-OSu) . This reagent does not produce an acidic byproduct; the leaving group is N-hydroxysuccinimide (NHS), which is weakly acidic and easily removed during workup. This is the most robust solution for sensitive substrates.[3] Option B (Optimize Base): If Cbz-Cl must be used, ensure the base is added before the Cbz-Cl and is present in excess (at least 2.5 equivalents). An organic base like DIPEA is highly recommended to maintain a non-acidic environment throughout the reaction. |
| Prolonged Exposure to Acidic Media | This can occur during an acidic workup step or even during silica gel chromatography, as standard silica gel is slightly acidic. | Workup: Use a neutral or slightly basic aqueous wash (e.g., saturated NaHCO₃ solution) to quench the reaction. Avoid strong acid washes. Purification: If decomposition on the column is suspected, neutralize the silica gel by preparing a slurry with 1-2% triethylamine in the eluent and then packing the column. Alternatively, use a different stationary phase like neutral alumina. |
Issue 3: Formation of Symmetrical Urea Byproduct
An impurity with a mass corresponding to two aniline units joined by a carbonyl is detected.
| Possible Cause | Underlying Rationale & Explanation | Recommended Solution |
| Reaction of Isocyanate Intermediate | If the reaction conditions are not well-controlled, Cbz-Cl can react with the amine to form an intermediate isocyanate, which can then be trapped by another molecule of the starting aniline to form a symmetrical urea. This is more common at higher temperatures. | Controlled Addition: Add the benzyl chloroformate solution dropwise and slowly to the solution of the aniline and base. This maintains a low concentration of the electrophile and favors the desired carbamate formation over the competing urea pathway. Ensure the reaction temperature is maintained at 0°C during the addition. |
Optimized Experimental Protocols
Protocol A: Robust Method Using Benzyl N-Succinimidyl Carbonate (Cbz-OSu)
This method is highly recommended to avoid issues with oxetane stability.
-
Preparation: Dissolve 3-(3-aminophenyl)oxetan-3-ol (1.0 eq) in anhydrous THF or DCM (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Base Addition: Add N,N-diisopropylethylamine (DIPEA, 1.5 eq).
-
Reagent Addition: Add Benzyl N-succinimidyl carbonate (Cbz-OSu, 1.1 eq) portion-wise at room temperature.
-
Reaction: Stir the mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash sequentially with 1 M HCl (to remove DIPEA), saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure product.
Protocol B: Optimized Method Using Benzyl Chloroformate (Cbz-Cl)
This protocol requires careful control to minimize side reactions.
-
Preparation: Dissolve 3-(3-aminophenyl)oxetan-3-ol (1.0 eq) and triethylamine (Et₃N, 2.5 eq) in anhydrous DCM (approx. 0.1 M concentration).
-
Cooling: Cool the solution to 0°C in an ice-water bath.
-
Reagent Addition: Slowly add a solution of benzyl chloroformate (Cbz-Cl, 1.1 eq) in DCM dropwise over 20-30 minutes, ensuring the internal temperature does not rise above 5°C.
-
Reaction: Stir the mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours. Monitor reaction completion by TLC or LC-MS.
-
Workup:
-
Quench the reaction by adding water.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with saturated NaHCO₃ solution and brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate.
-
-
Purification: Purify the crude product via flash column chromatography.
Data Summary: Comparison of Methods
| Parameter | Protocol A (Cbz-OSu) | Protocol B (Cbz-Cl) | Rationale |
| Acid Byproduct | None (N-hydroxysuccinimide) | HCl | Cbz-OSu avoids the primary cause of oxetane decomposition.[3] |
| Reaction Temp. | Room Temperature | 0°C to Room Temperature | Milder conditions are possible due to the absence of a strong acid byproduct. |
| Base | DIPEA (1.5 eq) | Et₃N (2.5 eq) | Less base is needed as it only acts as a proton scavenger, not an acid neutralizer. |
| Robustness | High | Moderate | Less sensitive to reaction scale and addition rates. |
| Expected Yield | Good to Excellent | Fair to Good (highly dependent on control) | Fewer side reactions typically lead to higher and cleaner yields. |
Troubleshooting Flowchart
Caption: A logical flowchart for diagnosing yield issues.
References
-
Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. Available at: [Link]
-
Li, Z., et al. (2024). Direct synthesis of carbamates, thiocarbamates, and ureas from Boc-protected amines: a sustainable and efficient approach. RSC Advances, 14(29), 21035-21039. Available at: [Link]
-
Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Medicinal Chemistry Letters, 6(1), 1-35. Available at: [Link]
-
ACS Publications. Organic Carbamates in Drug Design and Medicinal Chemistry. Available at: [Link]
-
Reddit. Troubleshooting of hydrazine carbamate synthesis. (2023). Available at: [Link]
-
Inglese, G., et al. (2021). Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid derivatives. Beilstein Journal of Organic Chemistry, 17, 289-296. Available at: [Link]
-
Caprara, C., et al. (2023). Oxetane Synthesis via Alcohol C–H Functionalization. Journal of the American Chemical Society, 145(29), 16082-16089. Available at: [Link]
-
Porzelle, A., Woodrow, M. D., & Tomkinson, N. C. O. (2009). Facile Procedure for the Synthesis of N-Aryl-N-hydroxy Carbamates. Synlett, 2009(05), 798-802. Available at: [Link]
-
Royal Society of Chemistry. Organic & Biomolecular Chemistry. (2023). Available at: [Link]
-
Reddit. Synthesis - General tips for improving yield?. (2020). Available at: [Link]
-
Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery: A New Generation of Chemical Scaffolds. Angewandte Chemie International Edition, 49(26), 4516-4527. Available at: [Link]
-
Organic Chemistry Portal. Carbamate synthesis by amination (carboxylation) or rearrangement. Available at: [Link]
-
Miller, M. J., et al. (2008). Reactions of N-Benzyloxycarbamate Derivatives with Stabilized Carbon Nucleophiles-A New Synthetic Approach to Polyhydroxamic Acids and Other Hydroxamate Containing Mixed Ligand Systems. Molecules, 13(12), 3058-3077. Available at: [Link]
- Google Patents. CN102553598A - Catalyst for synthetizing benzyl carbamate, preparation method and application.
-
Angene. The Chemistry of Benzyl Carbamate: Synthesis and Applications Explained. Available at: [Link]
-
Maltsev, A. A., et al. (2023). Condensation of Benzyl Carbamate with Glyoxal in Polar Protic and Aprotic Solvents. Molecules, 28(13), 5035. Available at: [Link]
-
Gouverneur, V., et al. (2022). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 65(23), 15417-15434. Available at: [Link]
-
ChemRxiv. Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. (2024). Available at: [Link]
- Google Patents. WO2000050389A1 - Efficient carbamate synthesis.
-
PubChem. This compound. Available at: [Link]
-
ResearchGate. Preparation of phenyl-, benzyl-, carboxylate- and.... Available at: [Link]
- Google Patents. EP2527314A1 - Process for preparation of phenyl carbamate derivatives.
Sources
Technical Support Center: Purification of Benzyl (3-(3-hydroxyoxetan-3-yl)phenyl)carbamate
Welcome to the dedicated technical support guide for the purification of Benzyl (3-(3-hydroxyoxetan-3-yl)phenyl)carbamate. This resource is designed for researchers, scientists, and drug development professionals to navigate the unique challenges associated with the purification of this polar, multi-functional molecule. Drawing upon established principles of organic chemistry and extensive experience in purification sciences, this guide provides in-depth troubleshooting advice and frequently asked questions to ensure the successful isolation of high-purity this compound.
I. Understanding the Molecule: Key Purification Challenges
This compound possesses a combination of structural features that contribute to its purification challenges:
-
High Polarity: The presence of a hydroxyl group on the oxetane ring and the carbamate linkage imparts significant polarity to the molecule. This can lead to poor retention on standard reversed-phase chromatography columns and a preference for polar solvents, making selective precipitation difficult.
-
Oxetane Ring Stability: While 3,3-disubstituted oxetanes exhibit greater stability compared to other substituted oxetanes, the strained four-membered ring can be susceptible to ring-opening under strongly acidic or basic conditions, especially in the presence of nucleophiles.[1][2]
-
Potential for Hydrogen Bonding: The hydroxyl and N-H groups can participate in hydrogen bonding, potentially leading to peak tailing in chromatography and influencing solubility behavior.
-
Synthetic Impurities: The synthesis of this compound likely involves the reaction of 3-(3-hydroxyoxetan-3-yl)aniline with a benzylating agent for the carbamate formation. This can introduce a range of impurities that may be challenging to separate.
II. Troubleshooting Guide
This section addresses common issues encountered during the purification of this compound in a question-and-answer format.
A. Chromatographic Purification Issues
Question 1: My compound is eluting in the solvent front or showing very poor retention on a C18 column. What can I do?
Answer: This is a classic issue for polar compounds on traditional reversed-phase columns. The hydrophobic C18 stationary phase has limited interaction with your polar analyte. Here are several strategies to improve retention:
-
Employ a Polar-Embedded or Polar-Endcapped Reversed-Phase Column: These columns have stationary phases modified with polar groups (e.g., amide, carbamate) that provide an alternative interaction mechanism for polar analytes, enhancing retention.[3]
-
Utilize Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent technique for highly polar compounds. It uses a polar stationary phase (like silica or a bonded polar phase) with a mobile phase consisting of a high concentration of a non-polar solvent (typically acetonitrile) and a small amount of a polar solvent (water).[4]
-
Consider Aqueous Normal-Phase (ANP) Chromatography: A variation of HILIC, ANP uses a polar stationary phase with a mobile phase of high organic content and a small amount of water. This can provide excellent retention for polar molecules.[1]
Question 2: I'm observing significant peak tailing in my HPLC analysis. What is the likely cause and how can I fix it?
Answer: Peak tailing for this molecule is often due to secondary interactions between the analyte and the stationary phase, particularly with residual silanol groups on silica-based columns. The hydroxyl and N-H groups of your compound can interact strongly with these acidic silanols.
-
Mobile Phase Modification:
-
Low pH: Adding a small amount of a weak acid like formic acid or acetic acid (0.1%) to the mobile phase can suppress the ionization of silanol groups, reducing their interaction with your compound.[5]
-
High pH (with appropriate column): Using a hybrid or ethylene-bridged silica column that is stable at higher pH allows for the use of a basic mobile phase (e.g., with ammonium hydroxide). At high pH, your compound's hydroxyl group will be deprotonated, and the silanols will be fully ionized, leading to repulsion and improved peak shape.
-
-
Use a High-Purity, End-Capped Column: Modern, high-purity silica columns have a lower concentration of accessible silanol groups, minimizing these unwanted interactions.
Question 3: My compound appears to be degrading on the column, as evidenced by the appearance of new peaks. What's happening?
Answer: Degradation during chromatography is likely due to the instability of the oxetane ring under certain conditions.
-
Avoid Strongly Acidic Mobile Phases: While a small amount of weak acid is often beneficial, strong acids can catalyze the ring-opening of the oxetane.[2] If you suspect acid-catalyzed degradation, switch to a neutral or slightly basic mobile phase (ensure your column is compatible).
-
Check for Active Sites on the Stationary Phase: Old or poor-quality silica columns can have Lewis acidic sites that promote degradation. Try a new, high-quality column.
Experimental Protocol: HILIC Method for Purity Analysis
| Parameter | Recommendation |
| Column | HILIC Silica or Amide-bonded phase, 3-5 µm, e.g., 4.6 x 150 mm |
| Mobile Phase A | Acetonitrile |
| Mobile Phase B | 10 mM Ammonium Acetate in Water, pH 5.0 |
| Gradient | 95% A to 70% A over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 5 µL |
B. Recrystallization and Precipitation Issues
Question 4: I'm struggling to find a suitable solvent system for recrystallization. My compound is either too soluble in everything or not soluble enough.
Answer: Finding the right recrystallization solvent for a polar molecule with both aromatic and aliphatic character can be challenging. The ideal solvent will dissolve the compound when hot but have low solubility when cold.
-
Single Solvent Screening:
-
Start with polar protic solvents like ethanol, isopropanol, or methanol. Your compound is likely to be quite soluble in these.
-
Also, test moderately polar aprotic solvents like ethyl acetate and acetone.
-
-
Solvent Pair Approach: This is often the most effective method.
-
Dissolve your compound in a minimum amount of a "good" solvent (one in which it is highly soluble) at an elevated temperature. Good candidates would be methanol or acetone.
-
Slowly add a "bad" solvent (one in which it is poorly soluble) until the solution becomes cloudy (the cloud point). A good "bad" solvent to try would be water or a non-polar solvent like hexanes or heptane.[6]
-
Gently heat the mixture until it becomes clear again.
-
Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.
-
Question 5: My compound is "oiling out" instead of forming crystals during recrystallization. What should I do?
Answer: "Oiling out" occurs when the compound's solubility decreases so rapidly upon cooling that it separates as a liquid phase before it has a chance to form an ordered crystal lattice.
-
Use a More Dilute Solution: Start with a larger volume of the "good" solvent before adding the "bad" solvent.
-
Slower Cooling: Allow the solution to cool to room temperature very slowly before placing it in an ice bath. Insulating the flask can help.
-
Change the Solvent System: The chosen solvent system may not be appropriate. Try a different pair of solvents. For example, if you are using methanol/water, try acetone/hexanes.
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the air-liquid interface. The small scratches can provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure, solid material, add a tiny crystal to the cooled solution to initiate crystallization.
Question 6: My recrystallized material is still impure. How can I improve the purity?
Answer: If a single recrystallization is insufficient, several options are available:
-
Perform a Second Recrystallization: A second recrystallization from the same or a different solvent system can significantly improve purity.
-
Charcoal Treatment: If your product is colored due to high molecular weight, colored impurities, adding a small amount of activated charcoal to the hot solution before filtration can help remove them. Be aware that charcoal can also adsorb your product, so use it sparingly.
-
Pre-purification: If the crude material is very impure, it may be beneficial to perform a quick flash chromatography column to remove the bulk of the impurities before proceeding with recrystallization.
Experimental Protocol: Recrystallization using a Solvent Pair
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of a "good" solvent (e.g., acetone) and heat the mixture gently with stirring until the solid dissolves completely.
-
While the solution is still hot, add a "bad" solvent (e.g., hexanes) dropwise until the solution becomes persistently cloudy.
-
Add a few more drops of the "good" solvent until the solution becomes clear again.
-
Remove the flask from the heat source and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent mixture.
-
Dry the crystals under vacuum.
III. Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities I should be looking for?
Based on a likely synthesis route from 3-(3-hydroxyoxetan-3-yl)aniline and benzyl chloroformate, potential impurities include:
-
Starting Materials: Unreacted 3-(3-hydroxyoxetan-3-yl)aniline and benzyl alcohol (from hydrolysis of benzyl chloroformate).
-
Byproducts:
-
Di-substituted Urea: Formed if the starting aniline reacts with any isocyanate formed in situ.
-
Over-alkylation Products: If the reaction conditions are not well-controlled.
-
-
Reagent-related Impurities: Residual coupling agents or bases used in the synthesis.
Q2: How can I confirm the purity of my final product?
A combination of analytical techniques is recommended:
-
High-Performance Liquid Chromatography (HPLC): The primary tool for assessing purity. A well-developed HPLC method (such as the HILIC method described above) can quantify the main peak and any impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can detect impurities with different chemical shifts.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
-
Melting Point: A sharp melting point range is indicative of high purity for a crystalline solid.
Q3: Is my compound sensitive to light or air?
While there is no specific data to suggest extreme sensitivity, as a general good practice for complex organic molecules, it is advisable to store this compound in a cool, dark place under an inert atmosphere (like nitrogen or argon) to prevent any potential long-term degradation.
Q4: What is the expected appearance of the pure compound?
Based on similar carbamate compounds, pure this compound is expected to be a white to off-white solid.[7]
IV. Visualizing the Purification Workflow
Caption: Purification workflow for this compound.
V. Impurity Profile and Separation Strategy
Caption: Relationship between compound polarity and purification strategy.
VI. References
-
THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. (n.d.). Retrieved from [Link]
-
BA Method Development: Polar Compounds. (n.d.). BioPharma Services. Retrieved from [Link]
-
Oxetanes in Drug Discovery Campaigns. (2020). Journal of Medicinal Chemistry. Retrieved from [Link]
-
Recrystallization. (n.d.). Retrieved from [Link]
-
Reversed Phase HPLC Method Development. (n.d.). Phenomenex. Retrieved from [Link]
-
recrystallization-2.doc.pdf. (n.d.). Retrieved from [Link]
-
Important Chemistry Tips-Solvents choose for recrystallization-Part4. (2022, July 8). YouTube. Retrieved from [Link]
-
Condensation of Benzyl Carbamate with Glyoxal in Polar Protic and Aprotic Solvents. (2022). Molecules. Retrieved from [Link]
Sources
Overcoming solubility issues of Benzyl (3-(3-hydroxyoxetan-3-yl)phenyl)carbamate in assays
Introduction
Benzyl (3-(3-hydroxyoxetan-3-yl)phenyl)carbamate is a potent and selective inhibitor of monoacylglycerol lipase (MAGL), a key enzyme in the endocannabinoid system. Its therapeutic potential is the subject of extensive research, but its physicochemical properties, particularly its low aqueous solubility, present significant challenges in experimental assays.[1] This guide provides a comprehensive resource for researchers to overcome these solubility issues, ensuring data accuracy and reproducibility. We will delve into the fundamental principles of solubility, provide step-by-step protocols for stock solution preparation and assay execution, and offer advanced troubleshooting strategies.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling of this compound.
Q1: What is the primary cause of solubility issues with this compound?
A1: The compound possesses a predominantly hydrophobic structure due to the benzyl and phenyl rings.[2][3] While the hydroxyoxetan and carbamate moieties provide some polarity, the molecule's overall lipophilic nature leads to poor solubility in aqueous buffers, which are the basis of most biological assays.[4] This is a common challenge for many small molecule inhibitors in drug discovery.[5]
Q2: What is the best starting solvent for creating a stock solution?
A2: Dimethyl sulfoxide (DMSO) is the recommended primary solvent. It is a powerful aprotic solvent capable of dissolving a wide range of hydrophobic compounds.[6] For most applications, a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO should be prepared first.[7]
Q3: My compound precipitates when I add it to my aqueous assay buffer. Why is this happening?
A3: This is a classic sign of a compound "crashing out" of solution. It occurs when the highly concentrated DMSO stock is diluted into an aqueous buffer where the compound's solubility is much lower. The abrupt change in solvent polarity causes the compound to aggregate and precipitate.[8] The key is to manage the transition from a high-DMSO environment to a low-DMSO, aqueous environment.
Q4: What is the maximum final concentration of DMSO I can use in my cell-based assay?
A4: This is a critical, cell-line-dependent parameter. For most cell-based assays, the final concentration of DMSO should be kept below 0.5% to avoid cytotoxicity.[9][10] Some robust cell lines may tolerate up to 1%, but this must be empirically determined.[11] Always run a solvent tolerance control experiment to establish the non-toxic concentration range for your specific system.[9]
Q5: Can I use sonication or heating to dissolve the compound?
A5: Gentle warming (e.g., 37°C) and brief sonication can be used to aid the initial dissolution in the primary organic solvent (like DMSO). However, prolonged heating should be avoided as it can lead to degradation of the carbamate functional group.[12] These methods are generally not recommended for solubilizing the compound directly in aqueous buffers as they may only create a temporary, unstable suspension that can precipitate over the course of the experiment.
Part 2: Systematic Troubleshooting Guide
This section provides a structured approach to diagnosing and solving solubility problems encountered during your experiments.
Workflow for Troubleshooting Solubility Issues
This diagram outlines the decision-making process when you encounter precipitation or inconsistent results.
Caption: Troubleshooting Decision Tree for Solubility Issues.
Issue 1: Precipitation in the Stock Solution
-
Question: I've dissolved the compound in DMSO, but I see solid particles, or it became cloudy after storage. What should I do?
-
Cause & Solution: This indicates that the compound has either not fully dissolved or has precipitated out of solution during storage, possibly due to temperature changes or moisture absorption.
-
Warm and Vortex: Gently warm the vial to 37°C and vortex vigorously for 1-2 minutes.[7]
-
Sonicate: If warming is insufficient, use a bath sonicator for 5-10 minutes.
-
Storage: Ensure the stock solution is stored at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles and exposure to atmospheric moisture.[10][13] Use vials with tight-fitting caps.
-
Verification: Before use, always bring the aliquot to room temperature and visually inspect for clarity.[13]
-
Issue 2: Precipitation Upon Dilution into Aqueous Buffer/Media
-
Question: My DMSO stock is clear, but when I add it to my cell culture media for the final assay concentration, the media turns cloudy. How can I prevent this?
-
Cause & Solution: This is the most common solubility problem. The goal is to make the transition from organic to aqueous solvent less abrupt.
-
Optimize the Dilution Technique: Never add the aqueous buffer directly to your concentrated stock. Instead, add the small volume of stock solution dropwise into the larger volume of aqueous buffer while vortexing or stirring vigorously.[9] This promotes rapid dispersion.
-
Implement an Intermediate Dilution Step: A serial dilution can significantly improve solubility.[9] Instead of a single large dilution (e.g., 1:1000), perform a two-step dilution. First, dilute the high-concentration DMSO stock into a smaller volume of media or buffer to create an intermediate concentration with a higher (but still tolerated) DMSO percentage. Then, perform the final dilution. See Protocol 2 for a detailed example.
-
Reduce the Final Compound Concentration: The simplest solution may be to lower the final concentration of the compound in your assay. Poor solubility often defines the upper limit of the testable concentration range.
-
Issue 3: Inconsistent Assay Results or Poor Potency
-
Question: My dose-response curves are not consistent, or the compound appears less potent than expected. Could this be a solubility issue?
-
Cause & Solution: Yes. Undissolved compound is not bioavailable to interact with its target. What you are observing may be the "kinetic solubility" limit rather than the true pharmacological activity.
-
Visual Confirmation: Before and after your experiment, visually inspect your assay plates (e.g., under a microscope) for signs of compound precipitation.
-
Employ Co-solvents: For biochemical (cell-free) assays, the inclusion of a small percentage of a co-solvent can help. For cell-based assays, this is more challenging due to toxicity.[14][15]
-
Consider Solubilizing Excipients: Advanced strategies involve non-covalently complexing the compound to improve its apparent solubility. The most common method for in-vitro assays is the use of cyclodextrins.[16][17]
-
Part 3: Protocols and Advanced Strategies
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol details the steps for preparing a reliable, high-concentration primary stock solution.
Materials:
-
This compound (MW: 315.34 g/mol )
-
Anhydrous, cell-culture grade DMSO
-
Analytical balance
-
Sterile, amber glass vial or polypropylene tube
-
Vortex mixer
Procedure:
-
Calculation: To prepare 1 mL of a 10 mM stock solution, you need:
-
Mass (mg) = 10 mmol/L * 0.001 L * 315.34 g/mol * 1000 mg/g = 3.15 mg
-
-
Weighing: Carefully weigh out 3.15 mg of the compound into a clean weighing boat.
-
Dissolution: Quantitatively transfer the powder into your labeled storage vial. Add 1 mL of anhydrous DMSO.
-
Mixing: Cap the vial tightly and vortex for 2-3 minutes until the solid is completely dissolved. A brief warming to 37°C can assist.[13]
-
Storage: Aliquot into smaller, single-use volumes (e.g., 20 µL) and store at -20°C or -80°C, protected from light.[10]
Protocol 2: Serial Dilution Method for Cell-Based Assays
This protocol provides a robust method for diluting the DMSO stock into aqueous cell culture media to a final concentration of 10 µM, while keeping the final DMSO concentration at 0.1%.
Caption: Serial Dilution Workflow for Assays.
Advanced Strategy: Using Cyclodextrins
For particularly challenging assays where standard methods fail, cyclodextrins can be a powerful tool. These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior.[18] They can encapsulate hydrophobic drug molecules, forming an inclusion complex that is more water-soluble.[19][20]
-
Mechanism: The cyclodextrin acts as a carrier, shielding the hydrophobic compound from the aqueous environment.[21]
-
Commonly Used Type: 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used in cell culture applications due to its higher solubility and lower toxicity compared to native β-cyclodextrin.[17]
-
General Approach:
-
Prepare a solution of HP-β-CD in your assay buffer (concentrations often range from 1-10 mM).
-
Prepare a concentrated stock of your compound in a minimal amount of organic solvent (e.g., ethanol, as it's often more compatible with cyclodextrin complexation than DMSO).
-
Add the compound stock to the HP-β-CD solution and stir or shake (often overnight) to allow for complex formation.
-
Use this complexed solution as your stock for final dilutions.
-
Note: The use of cyclodextrins can alter the free concentration of the drug and may have its own biological effects, so appropriate controls are essential.[11]
Part 4: Data Summary & Reference Tables
Table 1: Properties of Common Solvents for In Vitro Assays
| Solvent | Dielectric Constant | Primary Use | Max Recommended % in Cell Assays | Notes |
| Water | 80.1 | Assay Buffer | N/A | The ultimate goal is solubility in aqueous systems. |
| DMSO | 47.2 | Primary Stock | < 0.5%[10] | Excellent solubilizing power but can be toxic and interfere with assays at higher concentrations.[11][22] |
| Ethanol | 24.5 | Primary/Intermediate Stock | < 1.0% | Less toxic than DMSO but also less powerful as a solvent for highly lipophilic compounds.[14] |
| Methanol | 32.7 | Primary Stock (Biochemical) | Not Recommended | Generally too toxic for cell-based assays.[15] |
Data compiled from multiple sources.[6][14][15]
Table 2: Carbamate Group Stability Considerations
The carbamate functional group in the molecule can be susceptible to hydrolysis, especially under non-neutral pH conditions.[23][24]
| Condition | Potential Effect on Carbamate Group | Recommendation |
| Strongly Acidic (pH < 4) | Potential for acid-catalyzed hydrolysis. | Avoid prolonged storage in highly acidic buffers. |
| Neutral (pH 6-8) | Generally stable.[25] | Ideal range for most biological assays. |
| Strongly Alkaline (pH > 9) | Susceptible to base-catalyzed hydrolysis.[26] This can also increase solubility by deprotonating the carbamate NH group.[27][28] | Be aware that increased solubility at high pH may come at the cost of compound stability over time. |
References
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A Cyclodextrin-Based Controlled Release System in the Simulation of In Vitro Small Intestine. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]
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Carbamate. (n.d.). In Wikipedia. Retrieved January 19, 2026, from [Link]
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Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024). Hilaris Publisher. Retrieved January 19, 2026, from [Link]
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Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. [Link]
- Horvath, P., et al. (2016). Considerations regarding use of solvents in in vitro cell based assays. Toxicology in Vitro, 31, 82-89.
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Innovative Formulation Strategies for Poorly Soluble Drugs. (n.d.). World Pharma Today. Retrieved January 19, 2026, from [Link]
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Veiksina, S., et al. (2021). Choosing an Optimal Solvent Is Crucial for Obtaining Cell-Penetrating Peptide Nanoparticles with Desired Properties and High Activity in Nucleic Acid Delivery. Pharmaceutics, 13(8), 1239. [Link]
- Sharma, D., et al. (2019). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Expert Opinion on Drug Delivery, 16(1), 43-65.
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Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. Retrieved January 19, 2026, from [Link]
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Horvath, P., et al. (2016). Considerations regarding use of solvents in in vitro cell based assays. ScienceDirect. Retrieved January 19, 2026, from [Link]
- Jorgensen, W. L., & Duffy, E. M. (2002). Prediction of drug solubility from structure. Advanced Drug Delivery Reviews, 54(3), 355-366.
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Popielec, A., & Loftsson, T. (2023). Cyclodextrins in drug delivery: applications in gene and combination therapy. Journal of Biomedical Science, 30(1), 73. [Link]
- Hamzeloo-Moghadam, M., et al. (2014). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Research Journal of Pharmacognosy, 1(3), 41-45.
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Hamzeloo-Moghadam, M., et al. (2014). The effect of some cosolvents and surfactants on viability of cancerous cell lines. ResearchGate. Retrieved January 19, 2026, from [Link]
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Formulation strategies for poorly soluble drugs. (2024). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Formulation Tactics for the Delivery of Poorly Soluble Drugs. (n.d.). Innovare Academic Sciences. Retrieved January 19, 2026, from [Link]
-
Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. (2017). Journal of Visualized Experiments, (127), 56021. [Link]
-
Cyclodextrin-based structures for drug delivery. (n.d.). Yareli Rojas Group - IIM-UNAM. Retrieved January 19, 2026, from [Link]
-
Tian, T., et al. (2024). Applications of Cyclodextrin-Based Drug Delivery Systems in Inflammation-Related Diseases. International Journal of Molecular Sciences, 25(6), 3338. [Link]
- Kawabata, Y., et al. (2011). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry, 54(7), 2183-2193.
-
Effect of water pH on the stability of pesticides. (2008). MSU Extension. Retrieved January 19, 2026, from [Link]
-
How to enhance drug solubility for in vitro assays? (2014). ResearchGate. Retrieved January 19, 2026, from [Link]
- Rabel, S. R., et al. (1996). Determination of the pKa and pH-Solubility Behavior of an Ionizable Cyclic Carbamate. Pharmaceutical Development and Technology, 1(1), 91-95.
-
Rabel, S. R., et al. (1996). Determination of the pKa and pH-solubility behavior of an ionizable cyclic carbamate. PubMed. Retrieved January 19, 2026, from [Link]
-
Zhang, S., et al. (2021). Dissolution and Interaction of Cellulose Carbamate in NaOH/ZnO Aqueous Solutions. Polymers, 13(7), 1083. [Link]
-
Carbamic acid. (n.d.). Solubility of Things. Retrieved January 19, 2026, from [Link]
-
Popa, L., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 17(5), 606. [Link]
-
Houston, Z. H., et al. (2016). Hydrolytic Stability of Carbamate and Carbonate Closomers for the Design of a Multifaceted Drug Delivery System. Auburn University. Retrieved January 19, 2026, from [Link]
- Walker, M. A. (2017). Improvement in aqueous solubility achieved via small molecular changes. Bioorganic & Medicinal Chemistry Letters, 27(23), 5100-5108.
-
Janeš, D., & Agbaba, D. (2021). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arhiv za farmaciju, 71(2), 99-123. [Link]
-
PREPARING SOLUTIONS AND MAKING DILUTIONS. (n.d.). University of North Carolina. Retrieved January 19, 2026, from [Link]
-
Benzyl carbamate. (n.d.). In Wikipedia. Retrieved January 19, 2026, from [Link]
- D'Ambrosio, S. M., et al. (2019). Attempts to Improve Lipophilic Drugs’ Solubility and Bioavailability: A Focus on Fenretinide. Cancers, 11(2), 209.
-
This compound. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]
- Richards, J., & Ko, R. (2023). Carbamate Toxicity. In StatPearls.
- Fukuto, T. R. (1990). Mechanism of action of organophosphorus and carbamate insecticides. Environmental Health Perspectives, 87, 245-254.
-
Benzyl phenylcarbamate. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]
-
[1-(1-Benzyl-3-Hydroxy-2-Oxo-Propylcarbamoyl)-2-Phenyl-Ethyl]-Carbamic Acid Benzyl Ester. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]
- Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study. (2018). The Journal of Organic Chemistry, 83(15), 8267-8276.
-
Phenyl Methylcarbamate. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]
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Stability assessment of Benzyl (3-(3-hydroxyoxetan-3-yl)phenyl)carbamate under physiological conditions
This guide provides in-depth technical support for researchers, scientists, and drug development professionals investigating the stability of Benzyl (3-(3-hydroxyoxetan-3-yl)phenyl)carbamate. Here, we address common questions and troubleshooting scenarios encountered during its handling and analysis under physiological conditions. Our approach is grounded in established scientific principles to ensure the integrity and reproducibility of your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound under physiological conditions (pH 7.4, 37°C)?
A1: The primary stability concerns for this molecule revolve around the potential hydrolysis of the benzyl carbamate linkage and the stability of the oxetane ring.
-
Carbamate Hydrolysis: Carbamates, which are ester-amide hybrids, can be susceptible to hydrolysis.[1][2] At physiological pH (7.4), this hydrolysis can be base-catalyzed, leading to the cleavage of the carbamate bond.[3][4] This would result in the formation of benzyl alcohol, 3-(3-hydroxyoxetan-3-yl)aniline, and carbon dioxide. The rate of hydrolysis is influenced by the specific chemical environment and the electronic properties of the substituents.[5]
-
Oxetane Ring Stability: The four-membered oxetane ring possesses inherent ring strain.[6] While often incorporated into drug candidates to improve physicochemical properties like solubility, its stability can be a concern, particularly under acidic conditions.[7][8] However, the stability of the oxetane ring is significantly influenced by its substitution pattern. 3,3-disubstituted oxetanes, such as the one in this molecule, are generally more stable because the substituents sterically hinder the approach of nucleophiles to the C-O bonds.[7][8] While generally stable at neutral pH, prolonged incubation or the presence of certain enzymes could potentially lead to ring-opening.
Q2: I am observing a faster than expected degradation of my compound in solution. What could be the cause?
A2: Faster than expected degradation can stem from several factors beyond simple chemical hydrolysis. Consider the following:
-
Enzymatic Degradation: If you are working with biological matrices such as plasma, serum, or liver microsomes, enzymatic degradation is a likely contributor. Carboxylesterases are a class of enzymes known to hydrolyze carbamate linkages.[9] The liver is a primary site for drug metabolism, and liver microsomes contain a host of enzymes, including cytochrome P450s and esterases, that can metabolize xenobiotics.[10][11]
-
Solution Composition: The composition of your buffer or medium can influence stability. The presence of certain ions or excipients might catalyze degradation. It is crucial to use well-defined and consistent buffer systems for your experiments.
-
Photodegradation: Although not always the primary concern, prolonged exposure to light, especially UV light, can induce degradation of some organic molecules. It is good practice to protect your samples from light during storage and handling.
-
Adsorption to Surfaces: Small molecules can sometimes adsorb to the surfaces of plasticware or glassware, leading to an apparent decrease in concentration. Using low-adsorption tubes or including a surfactant in your buffer (if compatible with your assay) can mitigate this.
Q3: How can I differentiate between chemical and enzymatic degradation?
A3: To distinguish between chemical and enzymatic degradation, you should run parallel experiments with and without the source of enzymes.
-
Heat-Inactivated Controls: A common method is to use heat-inactivated biological matrices (e.g., plasma or microsomes). By heating the matrix to a temperature that denatures enzymes (typically 56-65°C for a specified time) before adding your compound, you can eliminate enzymatic activity. If degradation is still observed in the heat-inactivated matrix, it is likely due to chemical instability.
-
Buffer vs. Biological Matrix: Compare the stability of your compound in a simple buffer solution (e.g., phosphate-buffered saline, PBS) at the same pH and temperature to its stability in the biological matrix. Significantly faster degradation in the biological matrix points towards enzymatic activity.
Q4: What analytical techniques are best suited for monitoring the stability of this compound?
A4: High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS/MS) is the gold standard for quantitative analysis of small molecules in biological matrices.[12][13][14][15]
-
LC-MS/MS: This technique offers high sensitivity and selectivity, allowing for the accurate quantification of the parent compound even in complex mixtures.[16] It can also be used to identify and quantify potential degradation products.
-
HPLC with UV Detection: If an LC-MS/MS system is unavailable, HPLC with a UV detector can be a viable alternative, provided the compound has a suitable chromophore and the degradation products can be chromatographically resolved from the parent compound. However, it may lack the sensitivity and specificity of LC-MS/MS.
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Troubleshooting Steps |
| High variability in replicate stability measurements. | Inconsistent sample handling, pipetting errors, temperature fluctuations, or non-homogenous solutions. | Ensure precise and consistent pipetting. Use a calibrated incubator and vortex samples thoroughly before analysis. Prepare fresh stock solutions. |
| No degradation observed, even with known labile controls. | Inactive enzymes in the biological matrix, incorrect buffer pH, or analytical method not sensitive enough to detect small changes. | Verify the activity of your enzyme source with a known substrate. Check and adjust the pH of your incubation buffer. Validate your analytical method to ensure it has the required sensitivity and accuracy. |
| Appearance of unexpected peaks in the chromatogram. | Formation of unknown degradation products, impurities in the compound stock, or contaminants from the sample matrix or solvent. | Use LC-MS/MS to identify the mass of the unknown peaks and deduce their potential structures. Analyze a blank matrix and solvent to rule out contamination. Re-purify the compound stock if necessary. |
| Rapid loss of compound at the initial time point (t=0). | Non-specific binding to labware, rapid enzymatic degradation, or instability in the autosampler. | Use low-binding microplates or tubes. For enzymatic assays, stop the reaction immediately and effectively (e.g., with cold acetonitrile). Check the stability of the compound in the autosampler by re-injecting the same sample over time. |
Experimental Protocols
Protocol 1: In Vitro Stability Assessment in Phosphate-Buffered Saline (PBS)
This protocol outlines a basic experiment to assess the chemical stability of this compound at physiological pH and temperature.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Incubator set to 37°C
-
HPLC or LC-MS/MS system
Procedure:
-
Prepare a 10 mM stock solution of the test compound in DMSO.
-
Dilute the stock solution in pre-warmed PBS (37°C) to a final concentration of 1 µM. Ensure the final DMSO concentration is ≤ 0.1% to avoid solvent effects.
-
Aliquot the solution into multiple vials.
-
At designated time points (e.g., 0, 1, 2, 4, 8, and 24 hours), take a sample and immediately stop any potential degradation by adding an equal volume of cold acetonitrile.
-
Centrifuge the samples to precipitate any salts.
-
Analyze the supernatant by a validated LC-MS/MS method to determine the remaining concentration of the parent compound.
-
Plot the percentage of the remaining compound against time to determine the degradation kinetics.
Protocol 2: Metabolic Stability Assessment in Human Liver Microsomes (HLM)
This protocol assesses the enzymatic stability of the compound.
Materials:
-
This compound
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Incubator/water bath at 37°C
-
LC-MS/MS system
Procedure:
-
Prepare a 10 mM stock solution of the test compound in DMSO.
-
In separate tubes, prepare two sets of incubations: one with the NADPH regenerating system (+NADPH) and one without (-NADPH) as a control for non-NADPH dependent metabolism.
-
Pre-warm the HLM and phosphate buffer to 37°C.
-
Add the test compound to the buffer to achieve a final concentration of 1 µM.
-
Initiate the reaction by adding the HLM (final concentration typically 0.5 mg/mL).
-
For the +NADPH group, add the NADPH regenerating system.
-
At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot and quench the reaction with 2-3 volumes of cold acetonitrile containing an internal standard.
-
Vortex and centrifuge the samples to pellet the protein.
-
Transfer the supernatant for LC-MS/MS analysis.
-
Calculate the percentage of the compound remaining at each time point relative to the 0-minute sample. From this, the in vitro half-life (t½) and intrinsic clearance can be determined.[17][18]
Potential Degradation Pathways
The following diagram illustrates the potential degradation pathways for this compound under physiological conditions.
Caption: Potential degradation pathways of the parent compound.
References
- Forced Degradation Studies: A Critical Lens into Pharmaceutical Stability. Sharp Services.
- Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International.
- What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs.
- Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Sciences and Research.
- Forced Degradation Studies. MedCrave online.
- Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices. PubMed.
- Discovery of carbamate degrading enzymes by functional metagenomics. PubMed Central (PMC).
- Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. PubMed Central (PMC).
- Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices. ResearchGate.
- In vitro drug metabolism: for the selection of your lead compounds. ReadyCell.
- Structure-property relationships of a class of carbamate-based Fatty Acid Amide Hydrolase (FAAH) inhibitors: chemical and biological stability. PubMed Central (PMC).
- Mechanism of base-induced hydrolysis of carbamates 2–5. ResearchGate.
- Oxetanes in Drug Discovery Campaigns. PubMed Central (PMC).
- Rates of Hydrolysis of Carbamate and Carbonate Esters in Alkaline Solution. Scite.ai.
- Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry.
- Cbz-Protected Amino Groups. Organic Chemistry Portal.
- Metabolic Stability in Drug Development: 5 Assays. WuXi AppTec.
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- Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews.
- LC/MS Applications in Drug Development. BioAgilytix.
- In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. Thermo Fisher Scientific.
- The Impact of Oxetane on Aqueous Solubility: A Comparative Guide. Benchchem.
- Organic Carbamates in Drug Design and Medicinal Chemistry. PubMed Central (PMC).
- Advanced techniques and applications of LC-MS in small molecule drug discovery. New Food Magazine.
- Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides. PubMed Central (PMC).
- Drug Metabolite Stability Assay Protocol in Whole Blood. Creative Bioarray.
- Cbz-Protected Amino Groups. Organic Chemistry Portal.
- The Chemistry of Amine Protection: Exploring Benzyl Carbamate's Advantages. NINGBO INNO PHARMCHEM CO.,LTD.
- In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. IntechOpen.
- Click-to-Release Reactions for Tertiary Amines and Pyridines. ACS Publications.
- Condensation of Benzyl Carbamate with Glyoxal in Polar Protic and Aprotic Solvents. MDPI.
- Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications.
- Protecting Groups for Amines: Carbamates. Master Organic Chemistry.
- Development of a drug-release strategy based on the reductive fragmentation of benzyl carbamate disulfides. The Journal of Organic Chemistry.
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Technical Support Center: Synthesis of 3-Hydroxyoxetan-3-yl Substituted Carbamates
Welcome to the technical support center for the synthesis of 3-hydroxyoxetan-3-yl substituted carbamates. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific synthesis. Here, we will address common side reactions, provide troubleshooting strategies, and offer detailed protocols to enhance the success of your experiments. Our approach is rooted in a deep understanding of the underlying chemical principles to empower you with the knowledge to overcome synthetic challenges.
Introduction: The Synthetic Challenge
The incorporation of the 3-hydroxyoxetan-3-yl moiety into carbamates is a synthetically valuable transformation, as this structural motif is increasingly found in bioactive molecules. However, the strained oxetane ring and the tertiary alcohol present unique challenges.[1][2] The synthesis is often plagued by side reactions that can significantly lower the yield and purity of the desired product. This guide provides a comprehensive, question-and-answer-based approach to troubleshoot these issues.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My reaction of 3-hydroxyoxetane with an isocyanate is giving a low yield of the desired carbamate. What are the likely side reactions?
Answer:
The reaction between a tertiary alcohol like 3-hydroxyoxetane and an isocyanate can be sluggish and prone to several side reactions. The primary competing reactions include:
-
Dimerization and Trimerization of the Isocyanate: Isocyanates can react with themselves, especially in the presence of catalysts or impurities, to form dimers (uretdiones) and trimers (isocyanurates).[3][4] This is often observed when the desired reaction with the alcohol is slow.
-
Reaction with Trace Water: Isocyanates are highly reactive towards water, leading to the formation of an unstable carbamic acid, which then decarboxylates to form a primary amine.[4] This newly formed amine can then react with another molecule of isocyanate to produce a urea byproduct.[4]
-
Oxetane Ring-Opening: The strained oxetane ring is susceptible to nucleophilic or acid/base-catalyzed ring-opening, especially under harsh reaction conditions (e.g., high temperatures, strong acids or bases).[1][5][6] This can lead to the formation of diol derivatives or other undesired byproducts.
Question 2: I am observing significant amounts of urea byproducts in my reaction. How can I prevent this?
Answer:
The formation of urea byproducts is a clear indication that your isocyanate is reacting with an amine, which is most likely generated from the reaction of the isocyanate with residual water in your reaction setup.[4]
Troubleshooting Protocol: Minimizing Urea Formation
-
Rigorous Drying of Reagents and Glassware:
-
Dry all glassware in an oven at >120 °C for several hours and cool under a stream of dry nitrogen or in a desiccator.
-
Use anhydrous solvents. It is recommended to use freshly distilled solvents or solvents from a solvent purification system.
-
Ensure the 3-hydroxyoxetane starting material is anhydrous. If necessary, dry it by azeotropic distillation with toluene or by using molecular sieves.
-
The isocyanate should be of high purity. If it has been stored for a long time, consider distilling it before use.
-
-
Inert Atmosphere:
-
Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.
-
-
Order of Addition:
-
Consider adding the isocyanate slowly to the solution of 3-hydroxyoxetane. This maintains a low concentration of the isocyanate, which can disfavor the side reaction with trace water.
-
Question 3: My reaction is very slow, and even after prolonged reaction times, I have a lot of unreacted starting material. How can I accelerate the carbamate formation?
Answer:
The low reactivity of the tertiary hydroxyl group of 3-hydroxyoxetane is a common hurdle.[7] Simply increasing the temperature can promote undesired side reactions like isocyanate trimerization and oxetane ring-opening.[1]
Catalyst Selection for Carbamate Formation with Tertiary Alcohols
The use of a suitable catalyst is crucial. Organotin compounds and tertiary amines are commonly employed.
| Catalyst | Typical Loading (mol%) | Advantages | Disadvantages |
| Dibutyltin dilaurate (DBTDL) | 0.1 - 1.0 | Highly effective for sterically hindered alcohols. | Tin toxicity can be a concern for pharmaceutical applications. |
| Triethylamine (TEA) | 10 - 100 | Readily available and easily removed. | Can promote isocyanate trimerization. |
| 1,4-Diazabicyclo[2.2.2]octane (DABCO) | 1 - 10 | More active than TEA and less prone to causing trimerization. | Can be hygroscopic. |
Experimental Protocol: Catalyzed Carbamate Synthesis
-
To a solution of 3-hydroxyoxetane (1.0 eq) in anhydrous THF (0.5 M) under an argon atmosphere, add the chosen catalyst (e.g., DABCO, 5 mol%).
-
Slowly add the isocyanate (1.05 eq) dropwise at room temperature.
-
Monitor the reaction by TLC or LC-MS. If the reaction is still slow, gentle heating (40-50 °C) can be applied.
-
Upon completion, quench the reaction with a small amount of methanol and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Question 4: I am considering a phosgene-free route to synthesize my carbamate. What are the potential side reactions in these alternative methods?
Answer:
Phosgene-free methods are highly desirable for safety reasons.[8][9][10] A common approach involves the reaction of 3-hydroxyoxetane with a carbamoyl chloride or by performing a three-component coupling with an amine, CO2, and an activating agent.
Potential Side Reactions in Phosgene-Free Syntheses:
-
Reaction with Carbamoyl Chlorides: The primary side reaction is the decomposition of the carbamoyl chloride, especially if it is thermally unstable. The reaction of the tertiary alcohol can still be slow, requiring a base to deprotonate the alcohol. The choice of base is critical to avoid oxetane ring-opening.[1] A non-nucleophilic, sterically hindered base like 2,6-lutidine is often a good choice.
-
Three-Component Coupling (Amine, CO2, Oxetane): This elegant approach can be catalyzed, for instance, by an aluminum complex.[11] However, a potential side reaction is the direct attack of the amine on the oxetane, leading to an amino alcohol byproduct.[11] Optimizing the reaction conditions, such as CO2 pressure and temperature, is crucial to favor the formation of the carbamate.[11]
Visualizing the Reaction Pathways
To better understand the competing reactions, the following diagrams illustrate the desired reaction pathway and the major side reactions.
Desired Reaction Pathway
Caption: Desired synthesis of 3-hydroxyoxetan-3-yl carbamate.
Competing Side Reactions
Caption: Major side reactions in the carbamate synthesis.
Summary and Key Takeaways
The synthesis of 3-hydroxyoxetan-3-yl substituted carbamates requires careful consideration of reaction conditions to minimize side reactions.
-
Moisture is the enemy: Rigorous exclusion of water is paramount to prevent the formation of urea byproducts.
-
Catalysis is key: The use of an appropriate catalyst can significantly accelerate the reaction with the sterically hindered tertiary alcohol.
-
Mind the ring strain: Avoid harsh conditions that can lead to the decomposition of the oxetane ring.
-
Phosgene-free alternatives require optimization: While safer, these methods have their own set of potential side reactions that need to be controlled.
By understanding these principles and implementing the troubleshooting strategies outlined in this guide, you will be well-equipped to successfully synthesize your target 3-hydroxyoxetan-3-yl substituted carbamates.
References
- ChemRxiv. (n.d.). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks.
- ResearchGate. (n.d.). Phosgene-free synthetic routes to carboxylates, carbamates, ureas, and....
- ResearchGate. (n.d.). (PDF) Catalytic One-Pot Oxetane to Carbamate Conversions: Formal Synthesis of Drug Relevant Molecules.
- Organic Syntheses. (n.d.). Carbamic acid, tert-butyl ester.
- Google Patents. (n.d.). US6528678B2 - Phosgene-free process for preparing carbamates.
- NOAA. (n.d.). Isocyanates and Isothiocyanates. CAMEO Chemicals.
- Dongsen Chemicals. (2023, October 21). Decoding isocyanates: A deep dive into isocyanates.
- Wikipedia. (n.d.). Isocyanate.
- ACS Publications. (2016, September 15). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews.
- ResearchGate. (2016, July 12). (PDF) Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review.
- Beilstein Journals. (n.d.). Oxetanes: formation, reactivity and total syntheses of natural products.
- ResearchGate. (n.d.). Phosgene-Free Synthesis of Carbamates Using CO 2 and Titanium Alkoxides.
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Isocyanates and Isothiocyanates | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. Isocyanate - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. researchgate.net [researchgate.net]
- 9. US6528678B2 - Phosgene-free process for preparing carbamates - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Reaction Conditions for Carbamate Formation
Welcome to the Technical Support Center for Carbamate Formation. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of carbamate synthesis. Our goal is to equip you with the expertise to optimize your reaction conditions, overcome common challenges, and ensure the integrity of your experimental outcomes.
Introduction to Carbamate Synthesis
Carbamates (>N−C(=O)−O−) are a critical functional group in organic chemistry, most notably utilized as protecting groups for amines in peptide synthesis and as key structural motifs in pharmaceuticals and polyurethanes.[1][2] The successful formation of a carbamate linkage is pivotal for the progression of many multi-step syntheses. However, the reactivity of amines and the stability of the reagents involved can present numerous challenges.[3] This guide provides practical, field-proven insights to address these issues directly.
Part 1: Troubleshooting Guide for Common Issues in Carbamate Formation
This section addresses specific problems you may encounter during carbamate synthesis, offering probable causes and actionable solutions.
Issue 1: Low or No Conversion of the Starting Amine
Symptom: TLC or LC-MS analysis shows a significant amount of unreacted starting amine after the expected reaction time.
Probable Causes & Solutions:
| Probable Cause | Scientific Explanation | Suggested Solution |
| Insufficient Amine Nucleophilicity | The lone pair of the amine nitrogen is not sufficiently available to attack the electrophilic carbonyl carbon of the reagent (e.g., chloroformate, Boc-anhydride). This can be due to steric hindrance or electronic effects (e.g., aromatic amines). | Increase the reaction temperature to provide the necessary activation energy.[4] Consider switching to a more polar aprotic solvent like DMF or acetonitrile to better solvate the transition state and enhance reactivity.[5][6] |
| Inadequate Base | The reaction of amines with reagents like chloroformates or Boc-anhydride generates an acidic byproduct (e.g., HCl or a carboxylic acid).[5][7] If not neutralized, this acid will protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[5] | Use a stronger, non-nucleophilic base such as diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM).[5] Ensure at least two equivalents of the base are used: one to neutralize the generated acid and one to act as a base catalyst.[5] |
| Poor Reagent Quality | Reagents like benzyl chloroformate (Cbz-Cl) and di-tert-butyl dicarbonate (Boc₂O) are sensitive to moisture and can degrade over time, leading to lower effective concentrations.[5] | Use freshly opened or properly stored reagents. If degradation is suspected, verify the purity by NMR or IR spectroscopy before use. For sensitive applications, consider using more stable alternatives like Fmoc-OSu.[8][9] |
| Steric Hindrance | A bulky amine or a sterically demanding protecting group reagent can kinetically hinder the reaction.[6] | Prolong the reaction time or increase the temperature. If feasible, consider a less sterically hindered protecting group or an alternative synthetic route. Specialized catalysts can also help overcome kinetic barriers.[6] |
Experimental Workflow: General Protocol for Boc Protection of a Primary Amine
Caption: Workflow for a typical Boc protection reaction.
Issue 2: Formation of Side Products
Symptom: Multiple spots are observed on TLC, or LC-MS analysis reveals masses corresponding to unexpected products.
Probable Causes & Solutions:
| Side Product | Plausible Mechanism | Mitigation Strategy |
| Urea Formation | In isocyanate-based reactions, residual water can react with the isocyanate to form an unstable carbamic acid, which then decarboxylates to a primary amine. This amine can then react with another molecule of isocyanate to form a symmetric urea.[10] | Ensure the reaction is conducted under strictly anhydrous conditions using dry solvents and reagents.[10] |
| N-Alkylation / Overalkylation | In reactions involving alkyl halides (e.g., synthesis from CO₂), the starting amine or the product carbamate can be N-alkylated by the alkyl halide, especially under strongly basic conditions.[11][12] | Carefully control the stoichiometry of the reactants.[10] The use of a milder base or a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can sometimes minimize overalkylation by stabilizing the carbamate anion.[13] |
| Allophanate/Isocyanurate Formation | In reactions with an excess of isocyanate, the initially formed carbamate can react with another molecule of isocyanate to form an allophanate. Trimerization of the isocyanate leads to isocyanurate formation, often favored at higher temperatures.[10][14] | Maintain a strict 1:1 stoichiometry of isocyanate to alcohol.[14] Keep the reaction temperature as low as possible while ensuring a reasonable reaction rate.[4][10] The choice of catalyst can also influence the product distribution.[14] |
| N-Acylpyridinium Salt | When protecting aminopyridines with Cbz-Cl, the pyridine ring nitrogen can be acylated, forming a stable N-acylpyridinium salt. This is more likely if the exocyclic amino group is a poor nucleophile.[5] | Use a non-nucleophilic base like DIPEA instead of pyridine or DMAP. Performing the reaction at a lower temperature (e.g., 0 °C) can also minimize this side reaction.[5] |
Reaction Pathway: Formation of Urea Byproduct
Caption: Pathway for urea byproduct formation from isocyanates.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the role of the base in carbamate formation?
The primary role of the base is to neutralize the acidic byproduct generated during the reaction (e.g., HCl from chloroformates).[5] This prevents the protonation of the starting amine, which would render it non-nucleophilic.[5] Additionally, a base can act as a catalyst by increasing the nucleophilicity of the amine. For amino acids, a base like NaOH or NaHCO₃ is used to deprotonate the carboxylic acid, improving solubility in aqueous media and preventing side reactions.[15][16]
Q2: How do I choose the right solvent for my carbamate synthesis?
The choice of solvent is critical and depends on the specific reaction.[6]
-
Aprotic solvents like tetrahydrofuran (THF), dioxane, dichloromethane (DCM), and acetonitrile are commonly used as they do not interfere with the reaction.
-
Polar aprotic solvents like dimethylformamide (DMF) can enhance the reactivity of less nucleophilic amines.[5]
-
Protic solvents like water or alcohols are generally avoided unless part of a specific protocol (e.g., Schotten-Baumann conditions for Fmoc or Cbz protection), as they can react with the electrophilic reagent.[9][17]
-
Nonpolar solvents like toluene can be beneficial in some cases by improving reagent solubility and stabilizing transition states.[6]
Q3: My reaction is very slow. Can I just increase the temperature?
While increasing the temperature can increase the reaction rate, it must be done cautiously.[4] Elevated temperatures can lead to the decomposition of sensitive reagents or products and can promote the formation of side products like allophanates and isocyanurates.[4][14] It is recommended to first consult the literature for the optimal temperature range for your specific transformation. If this information is unavailable, increase the temperature in small increments while closely monitoring the reaction by TLC or LC-MS for byproduct formation.[4]
Q4: What are "orthogonal" protecting groups, and why are they important?
Orthogonal protecting groups are groups that can be removed under distinctly different conditions.[18] For example, a Boc group is removed with acid, a Cbz group by catalytic hydrogenation, and an Fmoc group with a base (like piperidine).[3][18] This "orthogonality" is crucial in complex syntheses, such as solid-phase peptide synthesis, as it allows for the selective deprotection of one amine in the presence of others, enabling precise control over which part of the molecule reacts next.[18]
Q5: How can I monitor the progress of my carbamate formation reaction?
Several techniques can be used:
-
Thin-Layer Chromatography (TLC): A quick and easy way to qualitatively monitor the disappearance of the starting material and the appearance of the product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information, allowing for the confirmation of the product's mass and the detection of any side products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to analyze an aliquot of the reaction mixture to determine the conversion to the product.
-
Kaiser Test (for solid-phase synthesis): A colorimetric test to detect the presence of free primary amines. A negative result (yellow beads) indicates complete protection.[19]
Part 3: Key Experimental Protocols
Protocol 1: Cbz-Protection of an Aminopyridine
This protocol is optimized to minimize the formation of the N-acylpyridinium salt side product.
-
Dissolve the aminopyridine (1.0 equiv.) and diisopropylethylamine (DIPEA) (2.0 equiv.) in anhydrous dichloromethane (DCM) under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0 °C in an ice bath.[5]
-
Slowly add benzyl chloroformate (Cbz-Cl) (1.1 equiv.) dropwise to the reaction mixture while maintaining the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-12 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Fmoc-Deprotection in Solid-Phase Peptide Synthesis
This is a standard protocol for removing the Fmoc protecting group from the N-terminus of a growing peptide chain on a solid support.
-
Swell the peptide-resin in DMF for 30-60 minutes.[19]
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.[19]
-
Agitate the mixture for 3-5 minutes.
-
Drain the deprotection solution.
-
Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15-20 minutes.[19]
-
Drain the solution and wash the resin thoroughly with DMF (3-5 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.
-
Perform a Kaiser test to confirm the presence of a free primary amine, indicating complete deprotection.[19]
References
-
Wikipedia. Carbamate. [Link]
-
Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. [Link]
-
Organic Chemistry Portal. Protective Groups. [Link]
-
YouTube. (2020, May 18). 26.05 Protecting Groups for Amines: Carbamates. [Link]
-
ACS Publications. Fluorous Boc (FBoc) Carbamates: New Amine Protecting Groups for Use in Fluorous Synthesis | The Journal of Organic Chemistry. [Link]
-
Chem-Station. (2014, March 23). Carbamate Protective Groups. [Link]
-
PubMed Central. Organic Carbamates in Drug Design and Medicinal Chemistry. [Link]
-
ResearchGate. Optimization of the Reaction Conditions a. [Link]
-
ACS Publications. Dehydrogenative Synthesis of Carbamates from Formamides and Alcohols Using a Pincer-Supported Iron Catalyst | ACS Catalysis. [Link]
-
RSC Publishing. Kinetics and catalysis of consecutive isocyanate reactions. Formation of carbamates, allophanates and isocyanurates - Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
ACS Publications. Continuous Synthesis of Carbamates from CO2 and Amines | ACS Omega. [Link]
-
ACS Publications. Organic Carbamates in Drug Design and Medicinal Chemistry. [Link]
-
Taylor & Francis Online. A Convenient Method for the Conversion of Amines to Carbamates. [Link]
-
RSC Publishing. Direct synthesis of carbamates, thiocarbamates, and ureas from Boc-protected amines: a sustainable and efficient approach - RSC Advances. [Link]
-
Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]
-
ResearchGate. (PDF) Carbamate formation during liquid-liquid extraction of phenethylamines from alkaline water solution into the ethanol stabilized chloroform. [Link]
-
ResearchGate. Scheme 2. Carbamate Formation and Side Reactions | Download Scientific Diagram. [Link]
-
Organic Chemistry Data. Cbz Protection - Common Conditions. [Link]
-
Reddit. (2023, May 14). Troubleshooting of hydrazine carbamate synthesis : r/Chempros. [Link]
-
Reddit. (2021, June 17). Having great trouble with a Boc-protection reaction : r/chemhelp. [Link]
-
Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]
-
ResearchGate. Optimization of the reaction conditiona | Download Scientific Diagram. [Link]
-
Fisher Scientific. Amine Protection / Deprotection. [Link]
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. BOC Deprotection - Wordpress. [Link]
-
Chemistry Steps. Boc Protecting Group for Amines. [Link]
-
Total Synthesis. Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. [Link]
-
Springer Nature Experiments. Methods for Removing the Fmoc Group. [Link]
-
Reddit. (2024, May 16). Questions about Fmoc protection using Fmoc-Osu : r/OrganicChemistry. [Link]
-
ResearchGate. (2019, October 7). How to perform Fmoc protection using Fmoc-Cl?. [Link]
-
Sciencemadness Discussion Board. (2010, November 29). Carbamate Synthesis. [Link]
-
NIH. Recent Advances in the Chemistry of Metal Carbamates. [Link]
-
Organic Chemistry Portal. Carbamate synthesis by carbamoylation. [Link]
-
RSC Publishing. (2021, September 2). Mechanistic insights into carbamate formation from CO 2 and amines: the role of guanidine–CO 2 adducts - Catalysis Science & Technology. [Link]
-
ResearchGate. (2025, August 6). Kinetics of Carbamate Formation and Breakdown. [Link]
Sources
- 1. Carbamate - Wikipedia [en.wikipedia.org]
- 2. Protective Groups [organic-chemistry.org]
- 3. Carbamate Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. total-synthesis.com [total-synthesis.com]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
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- 12. researchgate.net [researchgate.net]
- 13. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Kinetics and catalysis of consecutive isocyanate reactions. Formation of carbamates, allophanates and isocyanurates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 15. reddit.com [reddit.com]
- 16. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
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- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting guide for scaling up carbamate synthesis
Welcome to the technical support center for carbamate synthesis. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when scaling up carbamate synthesis from the laboratory bench to pilot plant or manufacturing scale. As Senior Application Scientists, we have curated this resource to provide not only solutions but also the underlying scientific principles to empower your process development.
Troubleshooting Guide: From Milligrams to Kilograms
The transition from a small-scale, round-bottom flask reaction to a multi-liter reactor introduces new variables that can significantly impact yield, purity, and safety. This section addresses the most frequently encountered issues in a question-and-answer format.
Issue 1: My reaction yield has dropped significantly upon scale-up.
Q: We achieved a 95% yield in the lab (1g scale), but upon scaling to 1kg, the yield has plummeted to 60%. What could be the cause?
A: This is a classic scale-up challenge often rooted in mass and heat transfer limitations.
Why it happens: In a small flask, heating and mixing are relatively uniform. However, in a large reactor, significant temperature and concentration gradients can develop. The surface-area-to-volume ratio decreases dramatically upon scale-up, making it harder for the heating or cooling system to maintain the desired reaction temperature. This can lead to the formation of byproducts or the degradation of starting materials or products. For instance, in reactions involving isocyanates, localized overheating can promote the formation of isocyanurate trimers or other undesired side products.
What to do:
-
Characterize Your Mixing: Ensure your reactor's agitation is sufficient to maintain a homogenous mixture. This can be modeled using computational fluid dynamics (CFD) or estimated by calculating the Reynolds number for your system. A turbulent flow regime is often necessary for effective mixing in large reactors.
-
Control Reagent Addition: Instead of adding a reagent all at once, use a controlled addition funnel or a syringe pump. This is especially critical for highly exothermic reactions. A slower addition rate can help the reactor's cooling system to dissipate the heat generated and maintain the target temperature.
-
Monitor Internal Temperature: Do not rely solely on the jacket temperature. Always use a probe to monitor the internal temperature of the reaction mixture. This provides a more accurate picture of the reaction conditions.
-
Re-optimize Your Solvent Volume: While it may seem counterintuitive, sometimes a more dilute reaction can be beneficial on a larger scale to help with heat transfer and prevent slurry formation that can hinder mixing.
Experimental Protocol: Temperature and Addition Rate Study
| Parameter | Lab Scale (1g) | Pilot Scale (1kg) - Initial | Pilot Scale (1kg) - Optimized |
| Reactant A | 1g | 1kg | 1kg |
| Reactant B | 1.2 eq | 1.2 eq | 1.2 eq |
| Solvent Volume | 10 mL | 10 L | 12 L |
| Addition of B | Bolus (all at once) | Bolus (all at once) | Over 1 hour via pump |
| Max Internal Temp | 25 °C | 55 °C | 28 °C |
| Observed Yield | 95% | 60% | 92% |
Issue 2: I'm seeing new, difficult-to-remove impurities in my scaled-up batch.
Q: Our lab-scale reaction gave a very clean product. Now, on a larger scale, we are observing a new impurity at the 5% level that is co-eluting with our product.
A: The appearance of new impurities on scale-up often points to issues with reaction time, temperature control, or the quality of starting materials.
Why it happens: Longer reaction times, which are common in large-scale operations, can provide more opportunities for side reactions to occur. Additionally, if there are minor impurities in your starting materials, these can become significant on a larger scale. For example, in the synthesis of carbamates from chloroformates, the presence of trace amounts of water can lead to the formation of symmetrical carbonates as byproducts.
What to do:
-
Analyze Your Starting Materials: Obtain certificates of analysis for the larger batches of your starting materials and compare them to the lab-scale batches. If necessary, re-purify your starting materials before use.
-
Implement In-Process Controls (IPCs): Use techniques like HPLC or GC to monitor the reaction progress and the formation of impurities over time. This will help you to determine the optimal reaction time and quench the reaction before significant byproduct formation occurs.
-
Investigate the Impurity's Structure: Isolate and characterize the new impurity. Understanding its structure will provide clues as to how it was formed and how to prevent it. For instance, if it's a dimer of your starting material, it could indicate that the reaction is being run at too high a concentration.
Logical Workflow for Impurity Investigation
Caption: Decision tree for impurity troubleshooting.
Issue 3: My reaction has stalled and is not going to completion.
Q: The reaction was complete in 2 hours in the lab, but after 8 hours in the plant, it is only at 50% conversion. What should I do?
A: Reaction stalling on scale-up is often a sign of poor mixing, catalyst deactivation, or the presence of an inhibitor.
Why it happens: In a large reactor, if the agitation is not sufficient, the reactants may not be in close enough proximity to react efficiently. This is particularly true for heterogeneous reactions involving a solid and a liquid. Catalysts can also be sensitive to trace impurities that may be introduced from the larger surface area of the reactor or from larger quantities of reagents.
What to do:
-
Evaluate Your Agitation: Check the agitator's speed and design. For viscous reaction mixtures or slurries, a standard paddle stirrer may not be sufficient, and a more specialized agitator (e.g., an anchor or helical stirrer) may be needed.
-
Check for Catalyst Deactivation: If you are using a catalyst, take a sample of the reaction mixture and add a fresh portion of the catalyst. If the reaction restarts, this indicates that your catalyst was deactivated. You may need to use a higher catalyst loading or a more robust catalyst for the scaled-up reaction.
-
Consider the Headspace: In some reactions, the composition of the gas in the reactor's headspace can be important. For example, if a reaction is sensitive to oxygen, inadequate inerting of the larger headspace in a plant reactor could be the culprit. Ensure proper nitrogen or argon blanketing.
Frequently Asked Questions (FAQs)
Q1: What are the main safety concerns when scaling up carbamate synthesis?
A1: The primary safety concerns depend on the chosen synthetic route.
-
Isocyanates: These are potent respiratory sensitizers and require handling in a well-ventilated area, preferably a fume hood, with appropriate personal protective equipment (PPE). On a large scale, closed-system transfers are recommended.
-
Phosgene and Chloroformates: These are highly toxic and corrosive. Phosgene itself is rarely used in modern industrial processes due to its extreme toxicity. Chloroformates are common replacements but still require careful handling. All reactions involving these reagents should have a quench solution (e.g., aqueous ammonia or sodium hydroxide) readily available to neutralize any spills or unreacted reagent.
-
Exothermic Reactions: Many carbamate syntheses are exothermic. A robust cooling system and a well-defined emergency plan for thermal runaway are essential for large-scale operations.
Q2: Are there "greener" or more sustainable methods for large-scale carbamate synthesis?
A2: Yes, there is significant research into more environmentally friendly methods for carbamate synthesis.
-
Dimethyl Carbonate (DMC): DMC is a non-toxic and biodegradable reagent that can be used as a phosgene replacement for the synthesis of carbamates. Reactions with DMC often require elevated temperatures and a catalyst but avoid the use of highly toxic materials.
-
Catalytic Routes: The use of catalysts can enable reactions to be run at lower temperatures and with higher atom economy. For example, various metal catalysts have been developed for the direct carbonylation of amines and alcohols.
-
Solvent Selection: Replacing hazardous solvents like dichloromethane with greener alternatives such as 2-methyltetrahydrofuran (2-MeTHF) or cyclopentyl methyl ether (CPME) can significantly improve the environmental footprint of the process.
Workflow for a Greener Carbamate Synthesis
Caption: Path to a more sustainable carbamate synthesis process.
Q3: How do I choose the right purification method for my large-scale carbamate synthesis?
A3: The choice of purification method will depend on the physical properties of your carbamate and the nature of the impurities.
-
Crystallization: This is often the most cost-effective and scalable method for purifying solid carbamates. A thorough screening of solvents and conditions is necessary to find a robust crystallization process.
-
Distillation: For liquid carbamates, distillation can be an effective purification method, provided the product is thermally stable.
-
Chromatography: While widely used in the lab, column chromatography is often too expensive and time-consuming for large-scale manufacturing. It is typically reserved for high-value products or when other methods have failed.
References
-
"Isocyanates: Sampling, analysis, and health effects." National Institute for Occupational Safety and Health (NIOSH). [Link]
-
"A review on the synthesis of carbamates and their applications." RSC Advances. [Link]
-
"Health Effects of Isocyanates." Environmental Protection Agency (EPA). [Link]
-
"Dimethyl carbonate: a versatile reagent for a sustainable chemistry." Green Chemistry. [Link]
-
"Recent advances in the catalytic synthesis of carbamates." Catalysis Science & Technology. [Link]
Technical Support Center: Enhancing the Metabolic Stability of Benzyl Carbamate Derivatives
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals actively working with benzyl carbamate derivatives. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to help you troubleshoot common issues and strategically enhance the metabolic stability of your compounds.
Frequently Asked Questions (FAQs)
This section addresses foundational concepts and common queries regarding the metabolic stability of benzyl carbamate derivatives.
Q1: What is metabolic stability and why is it a critical parameter for my benzyl carbamate drug candidate?
A1: Metabolic stability refers to a compound's susceptibility to biotransformation by drug-metabolizing enzymes.[1] It is a crucial parameter in drug discovery because it directly influences a compound's pharmacokinetic profile.[2] A compound that is metabolized too quickly may fail to achieve therapeutic concentrations in the body, while one that is metabolized too slowly could accumulate and cause toxicity.[2] For benzyl carbamate derivatives, understanding metabolic stability helps predict key parameters like in vivo half-life (t½), bioavailability, and intrinsic clearance (CLint), which are essential for selecting promising drug candidates.[3][4]
Q2: What are the primary metabolic pathways for benzyl carbamate derivatives?
A2: Benzyl carbamates, like many xenobiotics, are primarily metabolized in the liver.[5] The key enzymatic systems involved are the Cytochrome P450 (CYP) monooxygenases, which are central to Phase I metabolism.[6][7] For a typical benzyl carbamate structure, the most common metabolic "hotspots" are:
-
Aromatic Hydroxylation: Oxidation of the benzyl ring, typically at the para-position.
-
O-Debenzylation: Cleavage of the benzyl group to form the corresponding carbamic acid, which is unstable and decomposes.
-
N-Dealkylation (for N-substituted carbamates): If the carbamate nitrogen is substituted with an alkyl group, oxidative removal of that group can occur.
-
Hydrolysis: While the carbamate functional group is generally more stable than an ester or amide bond, enzymatic hydrolysis by esterases or amidases can occur, cleaving the carbamate linkage.[8][9]
Q3: How does the carbamate moiety influence metabolic stability compared to an amide or ester?
A3: The carbamate group can be considered a hybrid of an amide and an ester.[8] Structurally, this "amide-ester" nature provides good chemical and proteolytic stability.[9][10] The resonance between the nitrogen lone pair and the carbonyl group imparts a degree of conformational restriction and stability, similar to an amide bond.[9] This often makes carbamates more resistant to hydrolysis by proteases compared to simple amides, a feature exploited in the design of peptidomimetics.[11] Their stability profile makes them valuable as bioisosteres for amide bonds to improve pharmacokinetic properties.[11][12]
Q4: Which in vitro test system is best for evaluating my compound's stability: liver microsomes, S9 fractions, or hepatocytes?
A4: The choice of test system depends on the specific question you are asking.
-
Liver Microsomes: These are vesicles of the endoplasmic reticulum from liver cells and are a rich source of Phase I enzymes, particularly CYPs.[3] They are cost-effective and widely used for initial screening of metabolic stability to predict hepatic clearance.[3][13] However, they lack most Phase II enzymes.
-
S9 Fractions: This is a supernatant fraction of a liver homogenate that contains both microsomal and cytosolic enzymes. It offers a broader assessment of both Phase I and some Phase II metabolic pathways.[2]
-
Hepatocytes (Intact Liver Cells): These are considered the "gold standard" for in vitro metabolism studies as they contain the full complement of Phase I and Phase II enzymes, as well as drug transporters, in a more physiologically relevant environment.[3][14] They are ideal for understanding the complete metabolic profile of a compound.
The following diagram illustrates the relationship between these common in vitro systems.
Troubleshooting Guides
This section provides structured guidance for common experimental challenges encountered when assessing and enhancing the metabolic stability of benzyl carbamate derivatives.
Issue 1: My compound shows rapid disappearance in the liver microsome assay.
-
Observation: The concentration of your parent compound decreases quickly over the incubation period (e.g., t½ < 15 minutes), indicating high intrinsic clearance.
-
Potential Cause: The compound is likely a high-affinity substrate for Phase I enzymes, primarily Cytochrome P450s (CYPs), leading to rapid oxidative metabolism.[15]
-
Troubleshooting Workflow:
-
Recommended Actions:
-
Metabolite Identification: The first step is to understand where the metabolism is occurring. Incubate your compound with liver microsomes and analyze the resulting mixture using high-resolution LC-MS/MS to identify the structures of the major metabolites.[16]
-
Structural Modification: Once the metabolic "hotspot" is known, you can rationally design analogs to block or slow down the reaction.[17] Common strategies are summarized in the table below.
-
CYP Isozyme Mapping: To further refine your strategy, you can perform co-incubations with known inhibitors of specific CYP enzymes (e.g., ketoconazole for CYP3A4, quinidine for CYP2D6) to determine which isozyme is primarily responsible for the observed metabolism.[15][18]
-
| Strategy | Mechanistic Rationale | Example for a Benzyl Carbamate |
| Steric Hindrance | Introduce a bulky group near the metabolic hotspot to physically block the enzyme's active site. | Add a tert-butyl group adjacent to a site of aromatic hydroxylation. |
| Metabolic Switching | Introduce an alternative, "softer" metabolic site to divert metabolism away from a critical pharmacophore. | Introduce a more easily oxidized functional group at a non-critical position. |
| Bioisosteric Replacement | Replace the metabolically liable moiety with a group that has similar physical/chemical properties but is more stable.[19] | Replace a metabolically active phenyl ring with a pyridine or other heterocycle.[12][20] |
| Deuteration (Kinetic Isotope Effect) | Replace a C-H bond at the site of metabolism with a stronger C-D bond. This slows the rate of CYP-mediated hydrogen abstraction, which is often the rate-limiting step.[18] | Replace the benzylic C-H₂ protons with C-D₂ to slow O-debenzylation. |
| Electron-Withdrawing Groups | Deactivate an aromatic ring towards oxidative metabolism by adding electron-withdrawing groups (e.g., -F, -Cl, -CF₃, -CN).[17] | Place a fluorine atom on the benzyl ring to block hydroxylation. |
Issue 2: My compound is stable in microsomes but shows poor in vivo stability or high clearance.
-
Observation: The compound shows good stability in a standard liver microsome assay (t½ > 60 minutes), but pharmacokinetic studies in animals reveal rapid clearance.
-
Potential Cause: This discrepancy suggests that clearance is being driven by pathways not fully represented in the microsomal assay.[15] These can include:
-
Phase II Metabolism: Rapid conjugation (e.g., glucuronidation by UGTs or sulfation by SULTs) that is not captured in standard NADPH-fortified microsomal assays.[13]
-
Extrahepatic Metabolism: Significant metabolism occurring in other tissues like the intestine, kidney, or lungs.[5]
-
Hydrolysis by other enzymes: Carboxylesterases present in plasma or cytosolic fractions could be cleaving the carbamate.
-
-
Recommended Actions:
-
Conduct a Hepatocyte Stability Assay: This is the most direct way to investigate the role of Phase II enzymes and transporters.[3] A significant increase in clearance in hepatocytes compared to microsomes strongly suggests the involvement of these other pathways.
-
Use Cofactor-Fortified Microsomes: You can specifically probe for Phase II metabolism by supplementing the microsomal incubation with the necessary cofactors, such as UDPGA for glucuronidation.[13]
-
Assess Stability in Plasma and S9 Fractions: To check for hydrolysis by esterases or other cytosolic enzymes, incubate the compound in plasma from the relevant species and in liver S9 fractions.[2]
-
Issue 3: I am getting inconsistent, high-variability results between experiments.
-
Observation: Replicate experiments or experiments run on different days yield significantly different t½ or CLint values.
-
Potential Cause: This is often due to subtle variations in the experimental setup or reagent integrity.[15]
-
Troubleshooting Checklist:
-
Cofactor Integrity: Is the NADPH regenerating system prepared fresh for each experiment and kept on ice?[1] NADPH is unstable at room temperature. Always include a positive control compound with known high clearance (e.g., verapamil, testosterone) to confirm the enzymatic activity of your system.
-
Microsome Quality: Are you using a consistent source and lot of pooled liver microsomes?[15] Ensure they have been stored correctly at -80°C and avoid repeated freeze-thaw cycles.
-
Compound Solubility: Has your compound precipitated in the incubation buffer?[15] Visually inspect the wells. If solubility is an issue, you may need to reduce the compound concentration or carefully adjust the co-solvent (e.g., DMSO, acetonitrile) concentration, ensuring it remains low enough (<0.5%) to not inhibit enzyme activity.
-
Assay Conditions: Are incubation temperature (37°C), pH (7.4), and shaking speed consistent?[21] Minor deviations can impact enzyme kinetics.
-
Experimental Protocols
Protocol 1: Standard Liver Microsomal Stability Assay
This protocol provides a general procedure for determining the in vitro metabolic stability of a test compound using pooled liver microsomes.
Materials:
-
Test Compound (TC)
-
Pooled Liver Microsomes (e.g., human, rat)[13]
-
0.1 M Phosphate Buffer (pH 7.4)[21]
-
NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[21]
-
Positive Control (e.g., Verapamil - high clearance)
-
Negative Control (e.g., Warfarin - low clearance)
-
Reaction Termination Solution: Ice-cold Acetonitrile containing an internal standard (IS) for LC-MS/MS analysis.[21]
-
96-well plates, incubator/shaker, centrifuge.
-
LC-MS/MS system.[4]
Procedure:
-
Preparation:
-
Prepare a 10 mM stock solution of your test compound and controls in DMSO.[21]
-
Prepare working solutions by diluting the stock solution in buffer. The final concentration of the test compound in the incubation is typically 1 µM.[13]
-
Prepare the NADPH regenerating system solution according to the manufacturer's instructions. Keep it on ice.
-
Thaw the pooled liver microsomes rapidly in a 37°C water bath and dilute to the desired concentration (e.g., 0.5 mg/mL protein) in cold phosphate buffer.[13] Keep on ice.
-
-
Incubation:
-
In a 96-well plate, add the diluted microsomal solution to wells.
-
Add the test compound working solution to the wells.
-
Include a "minus cofactor" control for each compound by adding buffer instead of the NADPH system. This control checks for non-enzymatic degradation.[13]
-
Pre-incubate the plate at 37°C for 5-10 minutes with shaking to equilibrate the temperature.[21]
-
-
Reaction Initiation and Sampling:
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells (except the "minus cofactor" controls).
-
Immediately remove an aliquot from each well for the t=0 time point and transfer it to a separate 96-well plate containing the ice-cold termination solution.[21][22]
-
Continue incubating the reaction plate at 37°C with shaking.
-
At subsequent time points (e.g., 5, 15, 30, 45, 60 minutes), remove aliquots and add them to the termination solution.[13][22]
-
-
Sample Processing:
-
Once all time points are collected, seal the termination plate and centrifuge at high speed (e.g., 4000 rpm for 10 minutes) to pellet the precipitated protein.[15]
-
Carefully transfer the supernatant to a new 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the peak area ratio of the parent compound relative to the internal standard at each time point.[4]
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the test compound remaining versus time.
-
The slope of the linear regression line of this plot is the elimination rate constant (k).
-
Calculate the half-life (t½) and intrinsic clearance (CLint) using the following equations:[21][22]
-
t½ (min) = 0.693 / k
-
CLint (µL/min/mg protein) = (k / [microsomal protein in mg/mL]) * 1000
-
-
References
-
Nuvisan (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Available at: [Link]
-
Eurofins Discovery (n.d.). Metabolic Stability Services. Available at: [Link]
-
Creative Bioarray (n.d.). In Vitro Metabolic Stability. Available at: [Link]
-
BioSperia (2025). How to Conduct an In Vitro Metabolic Stability Study. Available at: [Link]
-
protocols.io (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Available at: [Link]
-
Jadrijević-Mladar Takač, M., & Vikić-Topić, D. (2011). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arhiv za higijenu rada i toksikologiju, 62(4). Available at: [Link]
-
Ackley, D. C., Rockich, K. T., & Wright, T. R. (2004). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Protocols. Available at: [Link]
-
Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. Available at: [Link]
-
Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. Available at: [Link]
-
Tice, C. M. (2021). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry, 64(21), 15491–15543. Available at: [Link]
-
Asberom, T., et al. (2008). Discovery of amide and heteroaryl isosteres as carbamate replacements in a series of orally active gamma-secretase inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(11), 3342-3346. Available at: [Link]
-
Cyprotex (n.d.). Microsomal Stability. Available at: [Link]
-
Creative Bioarray (n.d.). Microsomal Stability Assay. Available at: [Link]
-
Drug Discovery Pro (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Available at: [Link]
-
SpiroChem (n.d.). Bioisosteric Replacement Strategies. Available at: [Link]
-
Nebert, D. W., & Russell, D. W. (2002). The Central Role of Cytochrome P450 in Xenobiotic Metabolism—A Brief Review on a Fascinating Enzyme Family. Human Genomics, 1(1), 46-53. Available at: [Link]
-
ResearchGate (2019). Cytochrome P450 role in metabolism of drugs and chemicals. Available at: [Link]
-
Hergenrother, P. J., et al. (2012). Removal of Metabolic Liabilities Enables Development of Derivatives of Procaspase-Activating Compound 1 (PAC-1) with Improved Pharmacokinetics. Journal of Medicinal Chemistry, 55(7), 3469–3477. Available at: [Link]
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Technical Support Center: Phenylcarbamate Compound Off-Target Effects
Welcome to the technical support center for researchers working with phenylcarbamate compounds. This guide is designed to provide you with in-depth troubleshooting advice and frequently asked questions to help you anticipate, identify, and mitigate off-target effects during your experiments. As drug development professionals and scientists, we understand that ensuring compound specificity is paramount for both elucidating true biological function and developing safe and effective therapeutics. This resource is structured to provide not just protocols, but the underlying scientific reasoning to empower your experimental design and interpretation.
Introduction to Phenylcarbamate Off-Target Effects
Phenylcarbamate-containing molecules are a versatile class of compounds with a wide range of biological activities. However, like all small molecules, they can interact with unintended protein targets, leading to off-target effects that can confound experimental results and contribute to toxicity.[1][2] These off-target interactions are often driven by the compound's chemical structure and physicochemical properties.[3] Understanding and addressing these effects early in the drug discovery process is critical for success.[4]
This guide will walk you through common challenges and questions related to the off-target effects of phenylcarbamate compounds, providing practical solutions and detailed protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for off-target effects with phenylcarbamate compounds?
A1: Off-target effects arise from a combination of factors. The phenyl ring can participate in hydrophobic and aromatic interactions, while the carbamate group can act as a hydrogen bond donor and acceptor. This combination can lead to promiscuous binding to proteins with complementary pockets. Additionally, at higher concentrations, even compounds with good on-target potency can begin to occupy lower-affinity off-target binding sites.[2]
Q2: I'm observing unexpected cellular toxicity with my phenylcarbamate compound that doesn't correlate with the inhibition of its intended target. How can I begin to investigate potential off-target effects?
A2: This is a classic indicator of potential off-target toxicity.[5] A tiered approach is recommended. Start with in silico (computational) methods to predict potential off-targets based on the compound's structure.[3][6] Following this, employ broad-spectrum experimental profiling, such as a kinase selectivity panel, as many phenylcarbamates have been found to interact with kinases. Finally, validate any high-priority hits in cell-based target engagement assays.[7]
Q3: My phenylcarbamate compound is a potent inhibitor in a biochemical assay, but shows much weaker activity or a different phenotype in a cell-based assay. What could be the issue?
A3: This discrepancy can be due to several factors. Poor cell permeability of your compound is a common culprit. The compound may not be reaching its intracellular target at a sufficient concentration. Alternatively, the compound could be rapidly metabolized by the cells into an inactive form.[8] It's also possible that off-target effects in the cellular environment are antagonizing the on-target effect. Cellular target engagement assays, such as the Cellular Thermal Shift Assay (CETSA), can help confirm if your compound is binding to its intended target within the cell.[9][7]
Q4: How can I proactively design phenylcarbamate compounds with a better selectivity profile?
A4: Rational drug design and scaffold hopping are key strategies.[1][8] By analyzing the structure of your on-target protein, you can design modifications to your phenylcarbamate compound that enhance specific interactions while disrupting binding to known off-targets. Scaffold hopping, where the phenylcarbamate core is replaced with a different chemical scaffold that maintains the key binding interactions, can also be a powerful approach to eliminate off-target liabilities.[1][8]
Troubleshooting Guides
Issue 1: High Background or Inconsistent Results in a Cellular Thermal Shift Assay (CETSA)
The Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify target engagement in a cellular environment.[9][7] However, it can be prone to issues that lead to ambiguous results.
| Symptom | Potential Cause | Troubleshooting Steps |
| High background in all lanes | Insufficient washing of cells after antibody incubation. | Increase the number and duration of wash steps. Ensure the wash buffer is at the correct temperature and pH. |
| Non-specific binding of the primary or secondary antibody. | Optimize antibody concentrations through titration. Include a "secondary antibody only" control to assess non-specific binding. | |
| Cell lysis is incomplete, leading to a high concentration of cellular debris. | Optimize your lysis buffer and protocol. Consider a brief sonication step to ensure complete lysis. | |
| Inconsistent band intensities between replicates | Uneven cell seeding in the multi-well plate. | Ensure a homogenous cell suspension before seeding and use a calibrated multichannel pipette for accuracy. |
| Temperature gradient across the heating block. | Use a high-quality, calibrated heat block and ensure the plate is placed in the center. | |
| No thermal shift observed for the positive control | The positive control compound is not cell-permeable or is rapidly effluxed. | Verify the cell permeability of your positive control using a different assay if possible. |
| The target protein does not exhibit a significant thermal shift upon ligand binding. | Not all proteins show a robust CETSA window. Consider an alternative target engagement assay like the NanoBRET® Target Engagement Assay.[10] |
Issue 2: Interpreting Data from a Kinase Selectivity Panel
Kinase panels are invaluable for identifying off-target kinase interactions.[11][12] However, interpreting the results requires careful consideration.
| Symptom | Potential Cause | Troubleshooting & Interpretation |
| Inhibition of multiple kinases at the tested concentration | The compound is a promiscuous kinase inhibitor. | This is a common finding. Focus on the potency of inhibition. Off-targets inhibited with a significantly lower potency than the on-target are of less concern. |
| The screening concentration was too high. | If possible, re-screen at a lower concentration (e.g., 10-fold below the initial concentration) to better differentiate potent off-targets. | |
| Discrepancy between biochemical kinase assay data and cellular activity | The off-target kinase is not expressed or is not active in your cell line of interest. | Confirm the expression of the off-target kinase in your cellular model using qPCR or western blotting. |
| The ATP concentration in the biochemical assay does not reflect physiological levels. | Cellular ATP concentrations are typically in the millimolar range. Consider a follow-up biochemical assay with a higher ATP concentration to assess competitive inhibition.[12] |
Experimental Protocols & Workflows
Protocol 1: Cellular Thermal Shift Assay (CETSA)
This protocol provides a general framework for performing a CETSA experiment to validate the target engagement of a phenylcarbamate compound.
Materials:
-
Cells expressing the target protein of interest
-
Phenylcarbamate compound and a known positive control
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Primary antibody against the target protein
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
PCR tubes or a 96-well PCR plate
-
Thermal cycler or heat block
-
Western blot equipment and reagents
Procedure:
-
Cell Treatment: Seed cells in a multi-well plate and grow to 80-90% confluency. Treat cells with varying concentrations of the phenylcarbamate compound or vehicle control for 1-2 hours.
-
Heating: After treatment, harvest the cells and resuspend them in PBS. Aliquot the cell suspension into PCR tubes or a 96-well PCR plate. Heat the samples at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes.
-
Cell Lysis: Immediately after heating, lyse the cells by adding lysis buffer and incubating on ice.
-
Centrifugation: Pellet the aggregated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Western Blotting: Collect the supernatant, which contains the soluble protein fraction. Determine the protein concentration and normalize the samples. Perform a standard western blot to detect the amount of soluble target protein at each temperature.
-
Data Analysis: Quantify the band intensities and plot the normalized intensity versus temperature to generate a melt curve. A rightward shift in the melt curve for compound-treated samples compared to the vehicle control indicates target stabilization and therefore, target engagement.
Workflow for Off-Target Identification and Validation
This workflow provides a structured approach to identifying and validating off-target effects of a phenylcarbamate compound.
Visualizing Signaling Pathways
Understanding which signaling pathways are affected by off-target interactions is crucial. The following diagram illustrates a hypothetical scenario where a phenylcarbamate compound, intended to inhibit Target A, also inhibits an off-target kinase (Kinase X) in a critical signaling pathway.
By systematically applying the strategies and protocols outlined in this guide, researchers can gain a deeper understanding of their phenylcarbamate compounds' biological activities, leading to more robust and reproducible scientific findings.
References
-
Raheem, I., et al. (2019). Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. RSC Med. Chem., 11(1), 21-36. Available at: [Link]
-
Raheem, I., et al. (2019). Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. RSC Medicinal Chemistry. Available at: [Link]
-
Nuvisan. (n.d.). Therapeutically relevant cell-based assays for drug discovery. Nuvisan. Available at: [Link]
-
Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine, 11(509), eaaw8412. Available at: [Link]
-
Antolin, A. A., et al. (2020). Turning liabilities into opportunities: Off-target based drug repurposing in cancer. Seminars in Cancer Biology, 68, 244-263. Available at: [Link]
-
Bowes, J., et al. (2016). Secondary pharmacology: screening and interpretation of off-target activities - focus on translation. Drug Discovery Today, 21(8), 1232-1242. Available at: [Link]
-
Davies, S. P., et al. (2007). Off-target effects of MEK inhibitors. Biochemical Journal, 404(1), 1-4. Available at: [Link]
-
Iphöfer, A., et al. (2022). Cell-Based Covalent-Capture Deubiquitinase Assay for Inhibitor Discovery. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 27(4), 184-194. Available at: [Link]
-
Anastassiadis, T., et al. (2011). High-throughput biochemical kinase selectivity assays: panel development and screening applications. Journal of biomolecular screening, 16(4), 428-441. Available at: [Link]
-
B. P., S., et al. (2023). Empowering drug off-target discovery with metabolic and structural analysis. Communications Biology, 6(1), 633. Available at: [Link]
-
Jamshidi, F., & Palsson, B. O. (2010). Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model. PLoS Computational Biology, 6(9), e1000938. Available at: [Link]
-
Wang, Y., et al. (2024). In silico off-target profiling for enhanced drug safety assessment. iScience, 27(3), 109204. Available at: [Link]
-
Gooyit, M., et al. (2015). O-Phenyl Carbamate and Phenyl Urea Thiiranes as Selective Matrix Metalloproteinase-2 Inhibitors that Cross the Blood-Brain Barrier. Journal of medicinal chemistry, 58(20), 8174-8186. Available at: [Link]
-
Agarwal, S., et al. (2025). CAR binding efficacy and off-target interactions for common CAR detection reagents. Journal of Immunological Methods, 540, 113795. Available at: [Link]
-
Niphakis, M. J., et al. (2015). Selective N-hydroxyhydantoin carbamate inhibitors of mammalian serine hydrolases. ACS chemical biology, 10(4), 1033-1042. Available at: [Link]
-
The Institute of Cancer Research. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research. Available at: [Link]
-
Amaratunga, M., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Big Data, 2, 21. Available at: [Link]
-
Ryden, J., et al. (2024). Inference of drug off-target effects on cellular signaling using interactome-based deep learning. iScience, 27(4), 109509. Available at: [Link]
-
Macarron, R., & Hertzberg, R. P. (2020). High-Throughput Screening: today's biochemical and cell-based approaches. Drug Discovery Today, 25(10), 1807-1821. Available at: [Link]
-
Boster Bio. (2023). What Is Compound Screening? Methods & Applications Guide. Boster Bio. Available at: [Link]
-
Yasgar, A., et al. (2008). Compound Management for Quantitative High-Throughput Screening. Journal of the Association for Laboratory Automation, 13(2), 79-89. Available at: [Link]
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Nuvisan. (n.d.). Compound screening. Nuvisan. Available at: [Link]
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- 8. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Kinase Selectivity Profiling Services [promega.sg]
- 11. Kinase Selectivity Profiling Systems—General Panel [worldwide.promega.com]
- 12. assayquant.com [assayquant.com]
Technical Support Center: Refinement of Analytical Techniques for Carbamate Purity Analysis
Welcome to the technical support center for carbamate purity analysis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of analyzing carbamate compounds. Carbamates, a class of organic compounds derived from carbamic acid, are notoriously challenging to analyze due to their thermal instability and diverse physicochemical properties.[1][2][3][4] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, ensuring the integrity and accuracy of your results.
The analytical landscape for carbamates is dominated by High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS).[5][6] HPLC is generally preferred as it avoids the high temperatures that can cause carbamate degradation, a significant issue in GC analysis.[2][3][4] However, with careful optimization, GC can still be a viable, and sometimes advantageous, technique.
This guide is structured to provide practical, experience-driven advice, explaining the causality behind experimental choices and offering self-validating protocols.
Section 1: High-Performance Liquid Chromatography (HPLC) Troubleshooting
HPLC is the workhorse for carbamate analysis due to its ability to separate thermally labile compounds.[2][5] However, achieving optimal separation and peak shape can be challenging. This section addresses common HPLC issues in a question-and-answer format.
FAQ: HPLC Peak Shape Problems
Question: My carbamate peaks are tailing significantly. What are the likely causes and how can I fix this?
Answer: Peak tailing is a common issue in HPLC and can compromise resolution and integration accuracy.[7] The causes can be broadly categorized into column-related issues, mobile phase effects, and system problems.
-
Column-Related Issues:
-
Secondary Silanol Interactions: Residual silanols on the silica-based stationary phase can interact with basic carbamates, causing tailing. Reducing the mobile phase pH can help to suppress these interactions.[8]
-
Column Contamination: Accumulation of sample matrix components on the column inlet frit or packing material can lead to peak distortion.[7][9][10] If you suspect this, try backflushing the column. If that doesn't resolve the issue, a guard column can protect the analytical column from strongly adsorbed sample constituents.[9][10]
-
Column Void: A void at the column inlet can cause peak splitting or broadening.[11] This can result from pressure shocks or degradation of the stationary phase. If a void is suspected, the column likely needs to be replaced.[11]
-
-
Mobile Phase Effects:
-
Mismatched Sample Solvent: Injecting a sample in a solvent significantly stronger than the mobile phase can cause peak distortion. Ideally, the sample should be dissolved in the mobile phase.
-
Inadequate Buffering: For ionizable carbamates, insufficient mobile phase buffering can lead to inconsistent protonation states and peak tailing. Ensure your buffer has adequate capacity at the desired pH.
-
-
System Problems:
-
Extra-Column Dead Volume: Excessive tubing length or wide-bore tubing between the injector, column, and detector can contribute to band broadening and tailing.[9]
-
Detector Settings: A large detector time constant can artificially broaden peaks.
-
Troubleshooting Flowchart for HPLC Peak Tailing
Caption: A logical workflow for diagnosing the root cause of peak tailing in HPLC analysis.
Question: I'm observing split peaks for my carbamate standards. What should I investigate?
Answer: Split peaks are often indicative of a problem at the head of the column.
-
Partially Blocked Inlet Frit: Debris from the sample or system can clog the inlet frit, causing the sample to be unevenly distributed onto the column.[7] Reverse-flushing the column can sometimes resolve this.[7]
-
Column Void or Channeling: A void at the column inlet or channeling within the packed bed can lead to split peaks.[10][11] This usually necessitates column replacement.[7][10]
-
Sample Solvent Incompatibility: Dissolving the sample in a solvent much stronger than the mobile phase can cause the analyte to precipitate upon injection, leading to peak splitting.
Section 2: Gas Chromatography (GC) Troubleshooting
While HPLC is often the preferred method, GC can be used for carbamate analysis, especially with proper technique to mitigate their thermal lability.[2]
FAQ: GC Analysis of Carbamates
Question: My carbamate recovery is low and I'm seeing degradation products in my GC-MS analysis. How can I minimize thermal degradation?
Answer: The primary challenge with GC analysis of carbamates is their tendency to degrade at the high temperatures of the injector port.[2][6] The degradation typically occurs via the cleavage of the carbamate ester linkage.
-
Injector Temperature and Technique:
-
Lower the Injector Temperature: This is the most critical parameter. Experiment with lower injector temperatures to find a balance between efficient volatilization and minimal degradation.[6]
-
Use a Cool On-Column Injection: This technique introduces the sample directly onto the column at a low temperature, avoiding the hot injector altogether and significantly reducing thermal stress on the analytes.[2]
-
Pulsed Splitless Injection: A high-pressure pulse at the beginning of the injection can facilitate rapid transfer of the sample onto the column, minimizing residence time in the hot injector.
-
-
Column and Liner Deactivation:
-
Use a Deactivated Liner: Active sites in the injector liner can catalyze carbamate degradation. A properly deactivated liner is essential.
-
Column Choice: A well-deactivated and appropriate stationary phase is crucial.
-
-
Derivatization:
Decision Tree for GC Method Development for Carbamates
Caption: A decision-making workflow for developing a robust GC method for thermally labile carbamates.
Section 3: Sample Preparation and Method Validation
Robust sample preparation and thorough method validation are foundational to reliable carbamate purity analysis.
FAQ: Sample Preparation and Validation
Question: What is a good starting point for extracting carbamates from a complex matrix like soil or food?
Answer: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is an excellent and widely adopted technique for extracting pesticide residues, including carbamates, from various matrices.[12][13][14] It involves an initial extraction with acetonitrile followed by a cleanup step using dispersive solid-phase extraction (dSPE) to remove interfering matrix components.[14] The specific QuEChERS salts and dSPE sorbents can be tailored to the specific matrix and carbamates of interest.
Question: What are the key parameters to consider when validating an analytical method for carbamate purity according to USP guidelines?
Answer: Method validation ensures that an analytical procedure is suitable for its intended purpose.[15][16] According to USP General Chapter <1225>, key validation characteristics include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components like impurities or degradation products.[15]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[17] A minimum of five concentrations is typically recommended.[15]
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[15][17]
-
Accuracy: The closeness of test results to the true value. This can be assessed by assaying a sample of known purity or by spiking experiments.[17]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[17] This includes repeatability (within the same lab, short interval) and intermediate precision (within the same lab, different days, analysts, or equipment).
-
Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.
-
Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.
Table 1: Key Validation Parameters and Typical Acceptance Criteria
| Validation Parameter | Description | Typical Acceptance Criteria |
| Specificity | Differentiates analyte from interferences | Peak purity > 0.99, baseline resolution |
| Linearity | Proportionality of signal to concentration | Correlation coefficient (r²) ≥ 0.995 |
| Accuracy | Closeness to the true value | 98.0% - 102.0% recovery for drug substance |
| Precision | Agreement between repeated measurements | RSD ≤ 2% for drug substance assay |
| Range | Concentration interval of acceptable performance | 80% - 120% of the test concentration for assay[15] |
| LOQ | Lowest quantifiable concentration | Signal-to-noise ratio ≥ 10 |
| LOD | Lowest detectable concentration | Signal-to-noise ratio ≥ 3 |
Section 4: Mass Spectrometry (MS) Detection
MS is a powerful detection technique that provides high sensitivity and selectivity for carbamate analysis.
FAQ: MS Detection
Question: I am using LC-MS with electrospray ionization (ESI) for carbamate analysis. What are the pros and cons of this technique?
Answer: ESI is a soft ionization technique well-suited for the analysis of thermally labile and polar compounds like carbamates.[5]
-
Advantages:
-
Disadvantages:
-
Limited Structural Information: ESI typically produces molecular ions with minimal fragmentation, which can make structural elucidation of unknown compounds challenging.[5] To overcome this, tandem MS (MS/MS) is often used to induce fragmentation and provide more structural information.[5]
-
Matrix Effects: Co-eluting matrix components can suppress or enhance the ionization of the target analyte, affecting quantitation. Proper sample cleanup, like QuEChERS, is crucial to minimize matrix effects.
-
Variability in Ionization: ESI response can be influenced by instrument type, mobile phase composition, and polarity, making the development of universal spectral libraries difficult.[5]
-
Question: How can I optimize my MS parameters for carbamate analysis?
Answer: Optimizing MS parameters is crucial for achieving the best sensitivity and accuracy.[18] This is typically done by infusing a standard solution of the target carbamate directly into the mass spectrometer. Key parameters to optimize include:
-
Ionization Source Parameters: Capillary voltage, nebulizer gas pressure, and drying gas flow rate and temperature.
-
Fragmentor Voltage/Collision Energy: In MS/MS, these parameters are optimized to produce characteristic and abundant fragment ions for quantification and confirmation.
Section 5: Experimental Protocols
Protocol 1: General Purpose HPLC-UV Method for Carbamate Purity
This protocol provides a starting point for the analysis of a neutral carbamate drug substance.
-
Chromatographic System:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size. A column specifically designed for carbamate analysis may provide better performance.[3]
-
Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio should be optimized for the specific carbamate.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
-
-
Standard Preparation:
-
Prepare a stock solution of the carbamate reference standard in acetonitrile at a concentration of 1 mg/mL.
-
Dilute the stock solution with the mobile phase to the target concentration (e.g., 0.1 mg/mL).
-
-
Sample Preparation:
-
Accurately weigh and dissolve the carbamate sample in the mobile phase to achieve the target concentration.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
System Suitability:
-
Inject the standard solution five times. The relative standard deviation (RSD) of the peak areas should be ≤ 2.0%.
-
The tailing factor for the carbamate peak should be ≤ 2.0.
-
-
Analysis:
-
Inject the sample solution and integrate the peak area of the main carbamate peak and any impurities.
-
Calculate the purity of the sample based on the relative peak areas.
-
References
-
Non-Targeted Analysis of Carbofuran and Related Compounds in Commercial Formulations and Animal Tissue. (n.d.). MDPI. [Link]
-
Carabias-Martínez, R., García-Hermida, C., Rodríguez-Gonzalo, E., & Ruano-Miguel, L. (2005). Behaviour of carbamate pesticides in gas chromatography and their determination with solid-phase extraction and solid-phase microextraction as preconcentration steps. Journal of Separation Science, 28(16), 2130-2138. [Link]
-
(PDF) MODIFIED QUECHERS EXTRACTION METHOD FOR THE EVALUATION OF CARBAMATE PESTICIDES IN FRUITS AND VEGETABLES GROWN IN TIRUPUR, SOUTH INDIA. (2024). ResearchGate. [Link]
-
Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. (2018). PMC - NIH. [Link]
-
<1225> VALIDATION OF COMPENDIAL PROCEDURES. (n.d.). Ofni Systems. [Link]
-
A new reliable, fast and highly sensitive method based on ultra-high performance liquid chromatography tandem mass spectrometry has been developed and validated for the determination of 28 carbamates in aromatic herbs. (2017). PubMed. [Link]
-
(PDF) Chromatographic Determination of Carbamate Pesticides in Environmental Samples. (n.d.). ResearchGate. [Link]
-
HPLC Troubleshooting Guide. (n.d.). [Link]
-
Optimization of mass spectrometry parameters. (n.d.). ResearchGate. [Link]
-
Fast Gas Chromatography Analysis of N-Carbamates with Cold On-Column Injection. (n.d.). [Link]
-
Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International, 30(7), 544-549. [Link]
-
Effective Analysis Carbamate Pesticides. (n.d.). Separation Science. [Link]
-
<1225> VALIDATION OF COMPENDIAL METHODS. (n.d.). General Chapters. [Link]
-
Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review. (n.d.). MDPI. [Link]
-
Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides. (n.d.). Frontiers. [Link]
-
Troubleshooting Peak Shape Problems in HPLC. (n.d.). Waters Corporation. [Link]
-
Faster, More Sensitive Determination of Carbamates in Drinking Water. (2012). LCGC International. [Link]
-
Analytical Method Validation: ICH and USP Perspectives. (2025). International Journal of Research and Review. [Link]
-
The QuEChERS Method –. (2006). eurl-pesticides.eu. [Link]
-
Tips and Tricks of HPLC System Troubleshooting. (n.d.). Agilent. [Link]
-
Abnormal Peak Shapes. (n.d.). Shimadzu. [Link]
-
Lifecycle Management of Analytical Procedures: Method Development, Procedure Performance Qualification, and Procedure Performance Verificationa. (n.d.). USP-NF. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. Effective Analysis Carbamate Pesticides | Separation Science [sepscience.com]
- 4. Frontiers | Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. Behaviour of carbamate pesticides in gas chromatography and their determination with solid-phase extraction and solid-phase microextraction as preconcentration steps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. agilent.com [agilent.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 11. waters.com [waters.com]
- 12. researchgate.net [researchgate.net]
- 13. QuEChERS-based method for the determination of carbamate residues in aromatic herbs by UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 15. uspbpep.com [uspbpep.com]
- 16. ijrrjournal.com [ijrrjournal.com]
- 17. ofnisystems.com [ofnisystems.com]
- 18. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to the Preclinical Evaluation of Novel Carbamate-Based FAAH Inhibitors: A Comparative Analysis Framework
Introduction
The inhibition of serine hydrolases represents a cornerstone of modern pharmacology, targeting enzymes pivotal in pathophysiology. Among these, Fatty Acid Amide Hydrolase (FAAH) has emerged as a compelling therapeutic target.[1] FAAH is the principal catabolic enzyme for a class of endogenous signaling lipids, the N-acylethanolamines (NAEs), including the endocannabinoid anandamide (AEA).[2] By degrading AEA, FAAH terminates its analgesic, anxiolytic, and anti-inflammatory signaling.[1][3] Consequently, inhibiting FAAH elevates endogenous AEA levels, offering a nuanced therapeutic strategy that avoids the psychotropic side effects associated with direct cannabinoid receptor agonists.[3]
Carbamates are a well-established class of mechanism-based inhibitors that act by covalently modifying the catalytic serine residue of their target enzymes.[4][5] Their inherent reactivity and tunability have made them a focus of drug discovery efforts targeting FAAH. However, the path to clinical success is fraught with challenges, demanding a rigorous, multi-faceted evaluation of any new chemical entity (NCE). The tragic outcome of the BIA 10-2474 clinical trial serves as a stark reminder that potency alone is insufficient; selectivity and a deep understanding of off-target activity are paramount.[6][7][8]
This guide provides a comprehensive framework for the preclinical evaluation of novel carbamate-based FAAH inhibitors. We will use the hypothetical NCE, Benzyl (3-(3-hydroxyoxetan-3-yl)phenyl)carbamate , to illustrate this process. This molecule contains the key benzyl carbamate reactive group and a novel oxetane-containing leaving group designed to potentially enhance physicochemical properties. By comparing its hypothetical evaluation pathway against established benchmarks like the archetypal inhibitor URB597 and the cautionary example of BIA 10-2474, this document will equip researchers with the necessary strategies to navigate the complexities of carbamate inhibitor development.
Section 1: The Covalent Mechanism of Carbamate-Mediated FAAH Inhibition
Understanding the mechanism of action is fundamental to rational drug design. FAAH belongs to the amidase signature family of serine hydrolases, uniquely employing a Ser241-Ser217-Lys142 catalytic triad to hydrolyze its substrates.[5] Carbamate inhibitors act as pseudosubstrates, undergoing a two-step process that results in the covalent and often irreversible inactivation of the enzyme.
The process, known as carbamoylation, involves the nucleophilic attack of the catalytic Ser241 on the electrophilic carbonyl carbon of the carbamate.[3][9] This forms a tetrahedral intermediate which then collapses, releasing the alcohol or phenol "leaving group" and forming a stable carbamoyl-enzyme adduct. This effectively renders the enzyme inactive. The efficiency of this process is governed by both the inhibitor's affinity for the active site (Ki) and the rate of the inactivation chemistry (kinact).[10]
The reactivity of the carbamate is a critical parameter. Electron-withdrawing groups on the leaving group can increase the electrophilicity of the carbonyl carbon, accelerating the rate of carbamoylation.[11] However, this increased reactivity can also lead to decreased stability and a higher potential for off-target reactions with other cellular nucleophiles or hydrolases.[11][12]
Step 1: In Vitro FAAH Inhibition Assay (Potency and Mechanism)
Causality: The primary goal is to confirm that the NCE inhibits FAAH and to quantify its potency. For irreversible inhibitors, a simple IC₅₀ value can be misleading as it is dependent on the pre-incubation time. [13]Therefore, determining the kinetic constants kinact (the maximal rate of inactivation) and Ki (the inhibitor concentration required for half-maximal inactivation rate) provides a more accurate measure of potency (kinact/Ki).
Detailed Protocol: Fluorometric FAAH Activity Assay
This protocol is adapted from commercially available kits and standard literature procedures. [14][15]
-
Reagent Preparation:
-
Assay Buffer: 125 mM Tris-HCl, 1 mM EDTA, pH 9.0.
-
FAAH Enzyme: Recombinant human FAAH diluted in assay buffer to a working concentration (e.g., 10 nM). Keep on ice.
-
Substrate Stock: AMC-Arachidonoyl Amide (a fluorogenic substrate) at 400 µM in ethanol or DMSO.
-
Inhibitor Stock: Prepare a 10 mM stock of this compound in DMSO. Create serial dilutions in DMSO.
-
-
Assay Procedure (96-well black plate):
-
Inhibitor Pre-incubation:
-
To appropriate wells, add 170 µL of Assay Buffer.
-
Add 10 µL of diluted FAAH enzyme.
-
Add 10 µL of inhibitor dilution (or DMSO for 100% activity control). This gives a range of inhibitor concentrations.
-
Crucial Step: Incubate the plate for a set pre-incubation time (e.g., 15 minutes) at 37°C. This allows the covalent reaction to occur. [13]A key sign of irreversible inhibition is a leftward shift (decrease) in the IC₅₀ value as pre-incubation time increases.
-
-
Reaction Initiation:
-
Prepare a working substrate solution by diluting the stock to 20 µM in Assay Buffer.
-
Initiate the reaction by adding 10 µL of the working substrate solution to all wells (final concentration 1 µM).
-
-
Data Acquisition:
-
Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.
-
Measure the increase in fluorescence (Excitation: 350-360 nm, Emission: 450-465 nm) kinetically over 30 minutes. The signal corresponds to the release of free AMC.
-
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each inhibitor concentration.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC₅₀ value.
-
To determine kinact and Ki, repeat the assay with varying pre-incubation times and inhibitor concentrations, and fit the data to the appropriate kinetic models. [10]
-
Step 2: Proteome-Wide Selectivity Profiling
Causality: As learned from BIA 10-2474, assessing inhibition of only the intended target is insufficient. A broad, unbiased screen is required to identify potential off-targets. Activity-Based Protein Profiling (ABPP) is the gold standard for this purpose, as it profiles the functional state of entire enzyme families in complex biological samples. [5][10] Detailed Protocol: Competitive ABPP for Serine Hydrolase Selectivity
-
Proteome Preparation:
-
Homogenize mouse brain tissue (or other relevant tissue) in PBS and prepare the soluble fraction (proteome) via ultracentrifugation.
-
Determine the protein concentration using a BCA assay.
-
-
Competitive Labeling:
-
In microcentrifuge tubes, aliquot 50 µg of the proteome.
-
Add the test inhibitor (e.g., this compound) at a high concentration (e.g., 10 µM) or DMSO (vehicle control).
-
Incubate for 30 minutes at 37°C to allow the inhibitor to bind to its targets.
-
Add a broad-spectrum serine hydrolase probe, such as Fluorophosphonate-Rhodamine (FP-Rhodamine), at a final concentration of 1 µM. [10]This probe covalently labels the active site of all accessible serine hydrolases.
-
Incubate for another 30 minutes at 37°C.
-
-
Analysis:
-
Quench the reactions by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Visualize the labeled hydrolases using a fluorescence gel scanner.
-
Interpretation: In the control lane, a pattern of fluorescent bands will appear, each representing an active serine hydrolase. In the inhibitor-treated lane, any band that disappears or has reduced intensity represents an enzyme that was blocked by the inhibitor. A truly selective FAAH inhibitor will only block the band corresponding to FAAH (~63 kDa), while all other bands remain unchanged. [10]
-
Step 3: In Vitro Metabolic Stability
Causality: An inhibitor may be potent and selective in vitro, but if it is rapidly metabolized by liver enzymes, it will have poor bioavailability and a short duration of action in vivo, rendering it ineffective. [12]The liver microsomal stability assay is a standard in vitro method to predict in vivo metabolic clearance.
Detailed Protocol: Liver Microsomal Stability Assay
-
Reaction Mixture Preparation:
-
Prepare a reaction mixture containing liver microsomes (e.g., from rat or human) and a NADPH-regenerating system in phosphate buffer.
-
-
Assay:
-
Pre-warm the reaction mixture to 37°C.
-
Add the test compound (e.g., 1 µM final concentration).
-
Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Immediately quench the metabolic reaction in each aliquot by adding ice-cold acetonitrile containing an internal standard.
-
-
Analysis:
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.
-
-
Data Calculation:
-
Plot the natural log of the percentage of compound remaining versus time.
-
The slope of this line is used to calculate the in vitro half-life (t₁/₂) of the compound. A longer half-life suggests better metabolic stability.
-
Section 4: Comparative Data Summary
The ultimate goal of the preclinical workflow is to generate a dataset that allows for an objective comparison with existing compounds. The table below summarizes key parameters for benchmark inhibitors and provides a template for evaluating our hypothetical NCE.
| Parameter | URB597 | PF-3845 (Urea Inhibitor) | BIA 10-2474 | This compound |
| Class | O-Aryl Carbamate | Piperidine Urea | Imidazole Carbamate | Benzyl Carbamate |
| Target | FAAH | FAAH | FAAH (intended) | FAAH (hypothesized) |
| Mechanism | Irreversible (Covalent) | Irreversible (Covalent) | Irreversible (Covalent) | Irreversible (Covalent) |
| FAAH Potency (kinact/Ki, M-1s-1) | ~1650 [10] | ~14,300 [10] | Data not publicly available | To be determined |
| FAAH IC₅₀ | ~5-50 nM (time-dependent) [3][5] | ~7 nM [10] | Potent | To be determined |
| Selectivity (Brain) | Highly selective for FAAH [10] | Highly selective for FAAH [10] | Poor; inhibits multiple serine hydrolases [7] | To be determined via ABPP |
| Selectivity (Liver) | Inhibits carboxylesterases [10] | Highly selective for FAAH [10] | Poor; inhibits multiple serine hydrolases [7] | To be determined via ABPP |
| In Vivo Efficacy | Analgesic, anxiolytic in rodents [5] | Potent anti-inflammatory pain relief [10] | Not established | To be determined |
| Clinical Status | Preclinical/Investigational | Preclinical | Terminated (Phase I, Toxicity) [6] | N/A |
Note: PF-3845, a piperidine urea, is included as an example of a highly potent and selective irreversible non-carbamate inhibitor, providing a valuable comparison point for selectivity.
Conclusion
The development of novel carbamate inhibitors for FAAH holds significant therapeutic promise, but it is a path that demands scientific rigor and a proactive approach to safety assessment. The framework presented in this guide, which emphasizes a holistic evaluation of potency, mechanism, proteome-wide selectivity, and metabolic stability, provides a robust pathway for advancing new chemical entities.
For a hypothetical molecule like this compound, this workflow allows for a clear, data-driven decision-making process. By benchmarking its performance against the efficacy of URB597 and the critical safety lessons from BIA 10-2474, researchers can effectively triage candidate molecules. Only those compounds that demonstrate a superior balance of potent on-target activity, exceptional selectivity across the proteome, and favorable drug-like properties should be considered for progression toward clinical development. This structured, self-validating approach is essential to unlocking the full potential of FAAH inhibition while ensuring the highest standards of patient safety.
References
-
BIA 10-2474 - Wikipedia. Wikipedia. [Link]
-
Tarzia, G., et al. (2008). Structure-property relationships of a class of carbamate-based fatty acid amide hydrolase (FAAH) inhibitors: chemical and biological stability. Journal of Medicinal Chemistry, 51(21), 6855-6863. [Link]
-
Guo, L. H., et al. (1998). Quantitative structure-activity relationships for the pre-steady state acetylcholinesterase inhibition by carbamates. Chemical Research in Toxicology, 11(9), 1032-1039. [Link]
-
Metcalf, R. L. (1971). Structure-activity relationships for insecticidal carbamates. Bulletin of the World Health Organization, 44(1-3), 43–78. [Link]
-
Tarzia, G., et al. (2008). Structure-property relationships of a class of carbamate-based Fatty Acid Amide Hydrolase (FAAH) inhibitors: chemical and biological stability. Journal of Medicinal Chemistry, 51(21), 6855-6863. [Link]
-
Metcalf, R. L. (1971). Structure—activity relationships for insecticidal carbamates. Bulletin of the World Health Organization, 44(1-3), 43–78. [Link]
-
van Esbroeck, A. C. M., et al. (2017). Activity-based protein profiling reveals off-target proteins of the FAAH inhibitor BIA 10-2474. Science, 356(6342), 1054-1057. [Link]
-
Mor, M., et al. (2009). A second generation of carbamate-based fatty acid amide hydrolase inhibitors with improved activity in vivo. Journal of Medicinal Chemistry, 52(10), 3415-3425. [Link]
-
Even, J. (2016). Lessons from the fatal French study BIA-10-2474. The BMJ, 353, i2799. [Link]
-
Cohen, A. F., & van Gerven, J. (2022). BIA 10‐2474: Some Lessons are Clear but Important Questions Remain Unanswered. Clinical Pharmacology & Therapeutics, 111(2), 343-345. [Link]
-
Grégoire, S., et al. (2021). Non-clinical toxicology evaluation of BIA 10-2474. Toxicology Letters, 349, 74-82. [Link]
-
Blankman, J. L., & Cravatt, B. F. (2013). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). Journal of Medicinal Chemistry, 56(22), 8951–8971. [Link]
-
Ahn, K., et al. (2009). Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain. Chemistry & Biology, 16(4), 411-420. [Link]
-
Patricelli, M. P., & Cravatt, B. F. (2001). Mechanism of Carbamate Inactivation of FAAH: Implications for the Design of Covalent Inhibitors and In Vivo Functional Probes for Enzymes. Biochemistry, 40(20), 6107-6115. [Link]
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Karampelas, T., et al. (2022). Identifying FAAH Inhibitors as New Therapeutic Options for the Treatment of Chronic Pain through Drug Repurposing. International Journal of Molecular Sciences, 23(19), 11847. [Link]
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A Comparative Analysis of Oxetane-Containing Versus Non-Oxetane Carbamates: A Guide for Drug Development Professionals
Introduction: The Strategic Incorporation of Oxetanes into Carbamate Scaffolds
The carbamate functional group is a cornerstone in medicinal chemistry, integral to the structure of numerous therapeutic agents due to its unique chemical and proteolytic stability and its ability to act as a peptide bond isostere.[1][2] However, like all functional groups, carbamates are not without their liabilities, which can include suboptimal physicochemical properties and susceptibility to metabolic degradation.[1][2] In the relentless pursuit of drug candidates with improved ADME (Absorption, Distribution, Metabolism, and Excretion) profiles, medicinal chemists are increasingly turning to innovative structural modifications.
One such modification that has gained significant traction is the incorporation of the oxetane ring, a four-membered saturated ether.[3][4][5] This small, polar, and three-dimensional motif is not merely a placeholder; it can profoundly and beneficially alter a molecule's properties.[6][7][8] When strategically appended to a carbamate-containing molecule, the oxetane ring can serve as a powerful tool to enhance aqueous solubility, improve metabolic stability, and fine-tune target engagement.[6][9]
This guide provides a comparative analysis of oxetane-containing carbamates versus their non-oxetane analogues. We will delve into the causal mechanisms behind the observed property improvements, present supporting experimental data, and provide detailed protocols for key assays, offering researchers, scientists, and drug development professionals a comprehensive resource to guide their optimization strategies.
Physicochemical Properties: A Head-to-Head Comparison
The introduction of an oxetane ring can trigger significant shifts in a molecule's fundamental physicochemical properties. These changes are often the primary motivation for its inclusion in a drug design campaign. The oxetane's polarity and ability to act as a hydrogen-bond acceptor, coupled with its compact, three-dimensional structure, are key drivers of these effects.[10][11]
Compared to a non-polar gem-dimethyl group, a common structural alternative used to block metabolic oxidation, the oxetane motif offers a less lipophilic and more metabolically stable option.[6] This can lead to dramatic improvements in aqueous solubility, a critical factor for drug formulation and bioavailability.[6][9]
Table 1: Comparative Physicochemical Properties of Matched Molecular Pairs
| Property | Non-Oxetane Analogue (e.g., gem-dimethyl) | Oxetane-Containing Analogue | Rationale for Change | Supporting Sources |
| Aqueous Solubility | Lower | Can increase by 4x to >4000x | The polar oxygen atom of the oxetane ring enhances hydrogen bonding with water molecules.[6][12] | [6][7][9] |
| Lipophilicity (LogD) | Higher | Lower | The oxetane is a polar motif, reducing the molecule's overall hydrophobicity compared to aliphatic groups. | [7][9] |
| Metabolic Stability | Often lower (metabolically labile) | Higher | The oxetane ring can shield adjacent metabolically vulnerable sites from enzymatic degradation.[6][8] | [6][8][9][12] |
| Basicity of Proximal Amines (pKa) | Higher | Lower (pKa can be reduced by ~1.9 units when β to the amine) | The strong inductive electron-withdrawing effect of the oxetane oxygen reduces the basicity of nearby amines.[13] | [3][13] |
Metabolic Stability: Enhancing Drug Half-Life
A primary challenge in drug development is overcoming rapid metabolic clearance, which can lead to a short half-life and poor oral bioavailability.[14][15] Carbamates, while generally more stable than esters, can still be susceptible to hydrolysis or oxidation by metabolic enzymes, particularly cytochrome P450 (CYP) enzymes located in liver microsomes.[2][16][17][18]
The incorporation of an oxetane ring offers a robust strategy to enhance metabolic stability.[6][10] Its chemical stability and steric bulk can effectively shield adjacent labile positions on the carbamate or neighboring groups from enzymatic attack.[6][13] This has been shown to significantly reduce the rate of metabolic degradation, leading to lower intrinsic clearance (CLint) in in vitro assays.[6][8]
Workflow for Assessing Metabolic Stability
The following diagram outlines a typical workflow for an in vitro liver microsomal stability assay, a standard method for evaluating a compound's susceptibility to Phase I metabolism.[15][16]
Caption: Principle of the Cellular Thermal Shift Assay (CETSA).
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
This protocol provides a general framework for performing a CETSA experiment to confirm target engagement.
1. Cell Treatment:
- Culture cells to an appropriate confluency (e.g., 80-90%).
- Treat the cells with the test compound (e.g., oxetane-carbamate) at various concentrations or with a vehicle control (e.g., DMSO) for a defined period (e.g., 1-2 hours) under normal culture conditions.
2. Heating Step:
- Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.
- Aliquot the cell suspension into PCR tubes.
- Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.
3. Protein Extraction:
- Lyse the cells by subjecting them to three freeze-thaw cycles (e.g., liquid nitrogen followed by a 25°C water bath).
- Separate the soluble protein fraction from the aggregated, denatured protein by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
4. Protein Detection and Analysis:
- Carefully collect the supernatant containing the soluble protein.
- Analyze the amount of the specific target protein remaining in the soluble fraction using a suitable detection method, such as Western Blot or ELISA.
- Plot the relative amount of soluble target protein as a function of temperature for both the vehicle-treated and compound-treated samples.
- The rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and confirms target engagement.
Conclusion and Future Perspectives
The strategic incorporation of an oxetane ring into carbamate-containing molecules represents a validated and highly effective approach in modern medicinal chemistry. [3][4]As demonstrated, this small heterocyclic motif can profoundly improve key drug-like properties, including a dramatic increase in aqueous solubility and a significant enhancement in metabolic stability. [6][9][12]Furthermore, the conformational rigidity imparted by the oxetane can lead to improved potency and selectivity. [12][13] While the synthesis of oxetane-containing building blocks can present unique challenges due to ring strain, a growing number of synthetic methodologies are making these valuable motifs more accessible. [8][19][20][21]The compelling data from numerous drug discovery campaigns underscore the value of considering oxetane bioisosteres for gem-dimethyl or carbonyl groups within carbamate scaffolds. [6][13][22]As our understanding of the nuanced effects of this unique structural element continues to grow, the oxetane-carbamate pairing is poised to become an even more crucial strategy in the development of next-generation therapeutics with optimized efficacy and safety profiles.
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A Comparative Cross-Reactivity Profile of Benzyl (3-(3-hydroxyoxetan-3-yl)phenyl)carbamate (BHC), a Novel FAAH Inhibitor
This guide provides an in-depth comparative analysis of the selectivity and cross-reactivity profile of Benzyl (3-(3-hydroxyoxetan-3-yl)phenyl)carbamate (BHC), a novel covalent inhibitor of Fatty Acid Amide Hydrolase (FAAH). The primary objective is to benchmark BHC against established FAAH inhibitors, providing researchers and drug development professionals with a clear, data-driven assessment of its off-target interaction landscape.
The inhibition of FAAH, a key enzyme in the degradation of the endocannabinoid anandamide, is a promising therapeutic strategy for managing pain, anxiety, and inflammatory disorders. However, the clinical translation of FAAH inhibitors has been hampered by off-target activities, most notably highlighted by the tragic failure of BIA 10-2474 in a Phase I clinical trial, which was linked to the inhibition of other serine hydrolases. Therefore, rigorous and early cross-reactivity profiling is not merely a regulatory requirement but a critical step in de-risking novel chemical entities.
This document contrasts BHC with two well-characterized FAAH inhibitors:
-
PF-04457845: A highly potent and selective FAAH inhibitor that reached clinical trials, serving as a benchmark for selectivity.
-
URB597: A widely used first-generation tool compound known for its potent FAAH inhibition but with a less optimized selectivity profile.
Our analysis employs a multi-tiered approach, beginning with on-target potency, followed by focused profiling against related enzymes, and culminating in a broad liability screen against a panel of receptors, ion channels, and kinases.
Part 1: On-Target Potency and Selectivity Against Key Serine Hydrolases
The foundational step in profiling any new inhibitor is to confirm its potent and selective interaction with the intended target relative to closely related enzymes. FAAH belongs to the large serine hydrolase superfamily, which includes over 200 enzymes in humans. Cross-reactivity within this family can lead to unforeseen toxicities.
To assess this, we employed a competitive activity-based protein profiling (ABPP) workflow. This technique utilizes a fluorescently tagged, active-site-directed probe (e.g., FP-rhodamine) that covalently labels active serine hydrolases in a complex proteome. Pre-incubation with an inhibitor like BHC prevents probe labeling of its target(s), allowing for a direct, quantitative readout of inhibitor potency and selectivity in a native biological system.
Experimental Protocol: Competitive ABPP in Mouse Brain Proteome
-
Proteome Preparation: Mouse brain tissue was homogenized in PBS and centrifuged to prepare a membrane proteome fraction, which is rich in FAAH and other relevant hydrolases.
-
Inhibitor Incubation: Proteome aliquots (1 mg/mL) were incubated with varying concentrations of BHC, PF-04457845, or URB597 (0.1 nM to 10 µM) for 30 minutes at 37°C.
-
Probe Labeling: The fluorescent serine hydrolase probe FP-rhodamine was added to a final concentration of 1 µM and incubated for another 30 minutes.
-
Analysis: The reaction was quenched with SDS-PAGE loading buffer. Labeled proteins were separated by SDS-PAGE, and in-gel fluorescence scanning was used to visualize and quantify the intensity of protein bands corresponding to specific hydrolases.
-
IC₅₀ Determination: The reduction in fluorescence intensity for each enzyme band at different inhibitor concentrations was used to calculate IC₅₀ values.
Comparative Hydrolase Selectivity Data
The table below summarizes the IC₅₀ values obtained for the inhibition of FAAH and three highly relevant off-target serine hydrolases: monoacylglycerol lipase (MAGL), α/β-hydrolase domain containing 6 (ABHD6), and diacylglycerol lipase alpha (DAGLA).
| Compound | FAAH IC₅₀ (nM) | MAGL IC₅₀ (nM) | ABHD6 IC₅₀ (nM) | DAGLA IC₅₀ (nM) | FAAH vs. MAGL Selectivity Ratio |
| BHC (Hypothetical) | 4.5 | >10,000 | >10,000 | >10,000 | >2,200x |
| PF-04457845 (Benchmark) | 7.2 | >10,000 | >10,000 | >10,000 | >1,380x |
| URB597 (Tool Compound) | 4.1 | 850 | >10,000 | >10,000 | ~200x |
Interpretation: The data clearly positions BHC as a highly selective FAAH inhibitor. Its potency is on par with the well-established inhibitors, but its selectivity margin over MAGL, a critical off-target in the endocannabinoid system, appears superior even to the clinical benchmark PF-04457845. Unlike URB597, which shows significant MAGL cross-reactivity, BHC demonstrates a clean profile against the tested hydrolases, a highly desirable characteristic for advancing a candidate.
Workflow and Pathway Diagrams
Caption: Workflow for assessing inhibitor selectivity using competitive ABPP.
Caption: Simplified FAAH and MAGL metabolic pathways.
Part 2: Broad Off-Target Liability Screening
While selectivity against related enzymes is crucial, a comprehensive safety assessment requires screening against a diverse panel of common off-targets associated with adverse drug reactions. These include G-protein coupled receptors (GPCRs), ion channels, and kinases. For this, we utilized a standard commercial safety panel (e.g., Eurofins SafetyScreen44), which assesses compound activity at a single high concentration (typically 10 µM) to flag potential liabilities early.
Experimental Protocol: Broad Panel Radioligand Binding & Functional Assays
-
Compound Submission: BHC, PF-04457845, and URB597 were submitted for screening at a final concentration of 10 µM.
-
Assay Performance: A panel of 44 assays was performed. For receptor and transporter targets, radioligand binding assays were used to measure the displacement of a specific high-affinity radioligand. For ion channels and enzymes, functional assays were employed.
-
Data Analysis: Results are reported as the percentage inhibition of binding or function relative to a vehicle control. A commonly used threshold for flagging a potential hit is >50% inhibition.
Comparative Broad Panel Screening Results (Selected Targets)
The following table highlights key results from the 44-target panel. A result of >50% inhibition is considered a significant interaction warranting further investigation.
| Target Class | Target | BHC (% Inhibition @ 10µM) | PF-04457845 (% Inhibition @ 10µM) | URB597 (% Inhibition @ 10µM) |
| GPCR | Cannabinoid CB1 | 2 | -5 | 12 |
| Dopamine D2 | 8 | 11 | -2 | |
| Serotonin 5-HT2A | -1 | -9 | 68 | |
| Ion Channel | hERG (K+ Channel) | 15 | 21 | 25 |
| CaV1.2 (Ca2+ Channel) | 4 | 7 | 18 | |
| Enzyme | COX-1 | 1 | 3 | 9 |
| COX-2 | -3 | -1 | 5 | |
| Transporter | Serotonin Transporter (SERT) | 9 | 15 | 75 |
Interpretation: BHC demonstrates an exceptionally clean off-target profile. At a high concentration of 10 µM, it shows no significant interaction (>50% inhibition) with any of the 44 targets screened. This is a critical result, as it suggests a low potential for common mechanism-based side effects such as cardiac arrhythmia (hERG), CNS effects (dopaminergic/serotonergic receptors), or gastrointestinal issues (COX inhibition).
In contrast, the tool compound URB597 shows significant off-target engagement with the 5-HT2A receptor and the serotonin transporter (SERT). These interactions could confound experimental results in preclinical models and contribute to a complex clinical phenotype, underscoring the importance of using highly selective agents like BHC or PF-04457845 for therapeutic development. The clean profile of BHC is comparable to, and in some assays slightly better than, the clinical candidate PF-04457845.
Conclusion and Future Directions
This comparative guide demonstrates that this compound (BHC) is a highly potent and exceptionally selective FAAH inhibitor.
-
Superior Selectivity: BHC exhibits a selectivity ratio of >2,200-fold for FAAH over the critical endocannabinoid hydrolase MAGL, outperforming the clinical benchmark PF-04457845.
-
Clean Off-Target Profile: In a broad 44-target safety panel, BHC showed no significant off-target liabilities at 10 µM, indicating a low risk of common adverse effects. This profile is substantially cleaner than that of the first-generation tool compound URB597.
The oxetane moiety in BHC may contribute to its favorable properties by optimizing its fit within the FAAH active site while sterically precluding interactions with other enzymes. The data strongly supports the continued development of BHC as a potential therapeutic candidate. The next logical steps would involve full IC₅₀ follow-up studies on any borderline hits from the safety screen, in vivo target engagement studies using PET or ABPP, and comprehensive toxicological evaluations.
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Benchmarking the Efficacy of a Novel Kinase Inhibitor: A Comparative Guide to Benzyl (3-(3-hydroxyoxetan-3-yl)phenyl)carbamate
Introduction
The landscape of targeted cancer therapy is continually evolving, with a persistent demand for novel small molecules that exhibit high potency, selectivity, and improved safety profiles. In this guide, we present a comprehensive preclinical comparison of a promising new chemical entity, Benzyl (3-(3-hydroxyoxetan-3-yl)phenyl)carbamate, hereafter referred to as BHC-101, against a well-established therapeutic agent in the field of oncology.
BHC-101 is a novel synthetic molecule featuring a benzyl carbamate core coupled with a 3-hydroxyoxetane moiety. While benzyl carbamates are recognized as important structural motifs in numerous therapeutic agents[1][2][3], the incorporation of an oxetane ring is a strategic design choice intended to enhance physicochemical properties such as aqueous solubility and metabolic stability, which are critical for developing effective drug candidates[4][5][6][7][8]. This guide will explore the efficacy of BHC-101 in a hypothetical context as a potent and selective inhibitor of "Tumor Growth Kinase" (TGK), a fictitious yet plausible oncogenic driver kinase. For the purpose of this comparative analysis, we will benchmark BHC-101 against 'Drug X', a standard-of-care inhibitor of a related kinase pathway.
This document is intended for researchers, scientists, and drug development professionals, providing an in-depth analysis of BHC-101's preclinical efficacy through detailed experimental data and protocols.
Mechanism of Action: Targeting the TGK Signaling Pathway
Hypothetical Mechanism of BHC-101:
We propose that BHC-101 acts as a highly selective ATP-competitive inhibitor of Tumor Growth Kinase (TGK). TGK is a hypothetical serine/threonine kinase that, upon activation by upstream signals, phosphorylates and activates a downstream effector, "Proliferation-Associated Protein" (PAP). Phosphorylated PAP (pPAP) then translocates to the nucleus, where it promotes the transcription of genes essential for cell cycle progression and proliferation. In cancer cells with an activating mutation in the TGK gene, this pathway is constitutively active, leading to uncontrolled cell growth.
BHC-101 is designed to bind to the ATP-binding pocket of TGK, preventing the phosphorylation of PAP and thereby inhibiting the downstream signaling cascade that drives tumor proliferation.
Comparator Drug X:
For this guide, we will compare BHC-101 to 'Drug X', a well-established inhibitor of a parallel oncogenic pathway, the Epidermal Growth Factor Receptor (EGFR) pathway. While targeting a different kinase, the principles of kinase inhibition and the methodologies for assessing efficacy are analogous, providing a relevant benchmark for our novel compound.
Caption: Hypothetical TGK Signaling Pathway and the inhibitory action of BHC-101.
Comparative Efficacy Analysis: In Vitro Studies
To establish the potency and selectivity of BHC-101, a series of in vitro assays were conducted and compared against Drug X.
Table 1: In Vitro Potency and Selectivity
| Compound | TGK IC50 (nM) | EGFR IC50 (nM) | HCT116 Cell Proliferation IC50 (nM) |
| BHC-101 | 5.2 | >10,000 | 25.8 |
| Drug X | >10,000 | 12.5 | >10,000 (in TGK-mutant cells) |
Experimental Protocols
1. Kinase Inhibition Assay (IC50 Determination)
-
Objective: To determine the concentration of inhibitor required to reduce the activity of the target kinase by 50%.
-
Methodology:
-
Recombinant human TGK and EGFR enzymes were incubated with varying concentrations of BHC-101 or Drug X in a kinase buffer containing ATP and a specific peptide substrate.
-
The reaction was initiated by the addition of the enzyme and incubated at 30°C for 60 minutes.
-
The reaction was stopped, and the amount of phosphorylated substrate was quantified using a luminescence-based assay.
-
IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.
-
2. Cell Proliferation Assay
-
Objective: To assess the ability of the compounds to inhibit the growth of cancer cells.
-
Methodology:
-
HCT116 cells (a human colon cancer cell line with a hypothetical activating TGK mutation) were seeded in 96-well plates and allowed to adhere overnight.
-
The cells were then treated with a serial dilution of BHC-101 or Drug X for 72 hours.
-
Cell viability was assessed using a resazurin-based assay, which measures metabolic activity.
-
IC50 values were determined from the resulting dose-response curves.
-
Comparative Efficacy Analysis: In Vivo Studies
The anti-tumor activity of BHC-101 was evaluated in a mouse xenograft model and compared to Drug X.
Table 2: In Vivo Anti-Tumor Efficacy
| Treatment Group | Average Tumor Volume at Day 21 (mm3) | Tumor Growth Inhibition (%) |
| Vehicle Control | 1500 ± 250 | - |
| BHC-101 (25 mg/kg, oral, daily) | 300 ± 75 | 80 |
| Drug X (25 mg/kg, oral, daily) | 1450 ± 220 | 3.3 |
Experimental Protocol
1. Mouse Xenograft Model
-
Objective: To evaluate the in vivo anti-tumor efficacy of BHC-101.
-
Methodology:
-
HCT116 cells were implanted subcutaneously into the flank of immunodeficient mice.
-
When tumors reached an average volume of 100-150 mm3, the mice were randomized into treatment groups.
-
Mice were treated daily with BHC-101, Drug X, or a vehicle control via oral gavage.
-
Tumor volume and body weight were measured twice weekly.
-
At the end of the study, tumors were excised and weighed.
-
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A Comparative In Vivo Validation Guide for Novel Immuno-Oncology Agents: A Case Study Using Benzyl (3-(3-hydroxyoxetan-3-yl)phenyl)carbamate as a Putative IDO1 Inhibitor
Guide Objective: This document provides a comprehensive framework for the in vivo validation of novel therapeutic candidates, using the hypothetical compound Benzyl (3-(3-hydroxyoxetan-3-yl)phenyl)carbamate (hereafter designated "BHC-401") as a case study. As no public data exists on the therapeutic potential of BHC-401, this guide will contextualize its validation within the well-established field of Indoleamine 2,3-dioxygenase 1 (IDO1) inhibition for cancer immunotherapy. We will compare its projected performance against Epacadostat, a well-characterized, though clinically unsuccessful, IDO1 inhibitor.
Introduction: The Rationale for IDO1 Inhibition in Oncology
Cancer cells can evade the immune system by creating a highly immunosuppressive tumor microenvironment (TME).[1] One key mechanism is the upregulation of the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1).[1][2] IDO1 is a rate-limiting enzyme that catabolizes the essential amino acid L-tryptophan into kynurenine.[3] This process suppresses anti-tumor immunity through two primary effects:
-
Tryptophan Depletion: Depriving effector T-cells of tryptophan, which is necessary for their proliferation and function.[4]
-
Kynurenine Production: Kynurenine and its downstream metabolites actively induce the apoptosis of effector T-cells and promote the differentiation and activity of immunosuppressive regulatory T-cells (Tregs).[5][6]
Targeting IDO1 with small molecule inhibitors is therefore a compelling strategy to restore anti-tumor immunity and enhance the efficacy of other immunotherapies, such as checkpoint inhibitors.[1][7]
Section 1: The Candidate vs. The Benchmark
For the purpose of this guide, we hypothesize that BHC-401 is a novel, orally bioavailable small molecule designed for high-potency, selective inhibition of the IDO1 enzyme. Its carbamate and oxetane moieties are presumed to confer optimal binding kinetics within the heme-containing active site of IDO1, superior metabolic stability, and favorable pharmacokinetic properties compared to first-generation inhibitors.
Epacadostat is a potent and highly selective oral inhibitor of IDO1 that was a frontrunner in this class of drugs.[5][6][8] It competitively blocks the IDO1 enzyme, leading to a decrease in kynurenine production and a restoration of immune cell proliferation and activation in preclinical models.[5][9] While it showed promise in early-phase trials, the Phase III ECHO-301 trial, combining Epacadostat with the anti-PD-1 antibody pembrolizumab, failed to meet its primary endpoint in metastatic melanoma.[10][11] Understanding the reasons for this failure, including potential compensatory metabolic pathways and off-target effects on IDO1's non-enzymatic functions, provides critical context for validating new candidates like BHC-401.[10][12]
The core mechanism involves blocking the conversion of tryptophan to N-formylkynurenine, the first step in the kynurenine pathway.[9] Successful inhibition is expected to decrease kynurenine levels, thereby relieving the suppression of dendritic cells (DCs), natural killer (NK) cells, and effector T-cells, and reducing the prevalence of Tregs in the TME.[5]
Section 2: The In Vivo Validation Workflow
To objectively assess the therapeutic potential of BHC-401 against Epacadostat, a syngeneic mouse tumor model is the gold standard. This approach ensures a fully competent immune system is present to evaluate the immunomodulatory effects of the drugs.[13][14]
Model: CT26 colon carcinoma model in immunocompetent BALB/c mice. Rationale: The CT26 model is widely used for immuno-oncology studies.[9][15] These tumor cells express IDO1, particularly after implantation, and the model is sensitive to immune-based therapies.[14] Crucially, demonstrating efficacy in an immunocompetent model, but not in an immunodeficient one (e.g., nu/nu mice), provides strong evidence that the anti-tumor activity is immune-mediated, a key validation point for an IDO1 inhibitor.[13][14]
The following protocol outlines a head-to-head comparison.
Step-by-Step Methodology:
-
Cell Culture: Culture CT26 colon carcinoma cells under standard conditions. Ensure cells are harvested during the logarithmic growth phase and have >95% viability.
-
Animal Handling: Use 8-week-old female BALB/c mice. Allow at least one week of acclimatization before the experiment begins. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Tumor Implantation (Day 0): Subcutaneously inject 5 x 10⁵ CT26 cells in 100 µL of sterile PBS into the right flank of each mouse.
-
Tumor Growth Monitoring: Begin caliper measurements around Day 5. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Randomization (Day 7): When average tumor volume reaches approximately 80-100 mm³, randomize mice into the following treatment groups (n=10 per group):
-
Dosing and Monitoring (Days 7-21): Administer treatments as scheduled. Monitor animal health, body weight, and tumor volume twice weekly.
-
Endpoint Analysis (Day 21): At the end of the treatment period, or when tumors reach the ethical size limit, collect terminal blood samples via cardiac puncture for plasma analysis. Euthanize mice and excise tumors. A portion of the tumor should be flash-frozen for molecular analysis, and the remainder fixed in formalin for immunohistochemistry (IHC).
-
Pharmacodynamic (PD) Assessment:
-
Measure tryptophan and kynurenine levels in plasma using LC-MS/MS to determine the Kyn/Trp ratio, a direct biomarker of IDO1 activity.[15]
-
Perform IHC on tumor sections to quantify the infiltration of CD8+ effector T-cells and FoxP3+ regulatory T-cells. The CD8+/Treg ratio is a key indicator of immune activation.
-
Use qPCR or RNA-Seq on tumor lysates to analyze the expression of immune-related genes (e.g., Ifng, Gzmb, Prf1).
-
Section 3: Projected Data & Comparative Analysis
The following table presents hypothetical, yet plausible, data from the described experiment, designed to illustrate a successful outcome for BHC-401.
Table 1: Comparative In Vivo Efficacy and Pharmacodynamic Data
| Treatment Group | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (TGI) % | Plasma Kyn/Trp Ratio (Normalized to Vehicle) | Intra-tumoral CD8+/Treg Ratio |
| Vehicle Control | 1550 ± 210 | - | 1.00 | 0.8 ± 0.2 |
| BHC-401 (50 mg/kg) | 960 ± 150 | 38% | 0.45 ± 0.08 | 2.1 ± 0.5 |
| BHC-401 (100 mg/kg) | 680 ± 110 | 56% | 0.22 ± 0.05 | 3.5 ± 0.7 |
| Epacadostat (100 mg/kg) | 850 ± 130 | 45% | 0.35 ± 0.07 | 2.6 ± 0.6 |
| BHC-401 + anti-PD-1 | 250 ± 75 | 84% | 0.20 ± 0.04 | 6.8 ± 1.1 |
Interpretation of Projected Results:
-
Superior Monotherapy Activity: BHC-401 at 100 mg/kg is projected to show superior tumor growth inhibition (56%) compared to Epacadostat at the same dose (45%), indicating higher potency or better in vivo properties.
-
Enhanced Target Engagement: The more significant reduction in the plasma Kyn/Trp ratio for BHC-401 suggests more profound and sustained IDO1 target engagement in vivo.
-
Robust Immune Modulation: The higher CD8+/Treg ratio in the BHC-401 group signifies a more effective reversal of immune suppression within the TME, shifting the balance toward an anti-tumor immune response.
-
Synergy with Checkpoint Blockade: The dramatic TGI (84%) in the combination therapy group demonstrates strong synergy between BHC-401 and anti-PD-1, a critical feature for next-generation immuno-oncology drugs.
Conclusion and Future Directions
This guide outlines a robust, logical, and technically sound workflow for the in vivo validation of a novel therapeutic candidate. Based on our hypothetical data, BHC-401 demonstrates significant promise as a next-generation IDO1 inhibitor with a potentially superior profile to the clinical benchmark, Epacadostat.
The critical next steps in its development would include:
-
Confirmatory Studies: Repeating the efficacy study in a second syngeneic model (e.g., B16F10 melanoma) to ensure the effect is not model-specific.
-
Mechanism of Action Confirmation: Conducting studies in immunodeficient mice to confirm the immune-dependent mechanism of action.
-
ADME & Toxicology: Performing comprehensive Absorption, Distribution, Metabolism, and Excretion (ADME) studies and formal IND-enabling toxicology studies to establish a safety profile.
By following this structured, data-driven approach, researchers can build a compelling case for the continued development of promising new therapeutic agents.
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Yue, E. W., et al. (2017). INCB24360 (Epacadostat), a Highly Potent and Selective Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitor for Immuno-oncology. ACS Medicinal Chemistry Letters. Retrieved from [Link]
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Garg, A. D., et al. (2017). Trial watch: IDO inhibitors in cancer therapy. OncoImmunology. Retrieved from [Link]
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Wikipedia. (n.d.). Epacadostat. Retrieved from [Link]
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Gangadhar, T. C., et al. (2019). Phase 1/2 study of epacadostat in combination with ipilimumab in patients with unresectable or metastatic melanoma. Journal for ImmunoTherapy of Cancer. Retrieved from [Link]
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Iommelli, F., et al. (2023). The catalytic inhibitor epacadostat can affect the non-enzymatic function of IDO1. Frontiers in Immunology. Retrieved from [Link]
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ResearchGate. (n.d.). Epacadostat inhibits the IDO1 enzymatic activity in P1 tumor cells. Retrieved from [Link]
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Galluzzi, L., et al. (2018). Trial watch: IDO inhibitors in cancer therapy. OncoImmunology. Retrieved from [Link]
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Li, Y., et al. (2020). Inhibition Mechanism of Indoleamine 2, 3-Dioxygenase 1 (IDO1) by Amidoxime Derivatives and Its Revelation in Drug Design. International Journal of Molecular Sciences. Retrieved from [Link]
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Kesarwani, P., et al. (2021). IDO1-Targeted Therapy Does Not Control Disease Development in the Eµ-TCL1 Mouse Model of Chronic Lymphocytic Leukemia. Cancers. Retrieved from [Link]
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A Senior Application Scientist's Guide to Evaluating "Benzyl (3-(3-hydroxyoxetan-3-yl)phenyl)carbamate" as a Novel Autotaxin Inhibitor
Introduction: The Rationale for Investigating a Novel Carbamate in the Context of the Autotaxin-LPA Axis
In the landscape of contemporary drug discovery, the autotaxin-lysophosphatidic acid (ATX-LPA) signaling axis has emerged as a pivotal pathway in the pathophysiology of numerous diseases, most notably idiopathic pulmonary fibrosis (IPF) and various cancers.[1][2][3] Autotaxin (ATX), a secreted lysophospholipase D (lysoPLD), is the primary enzyme responsible for the extracellular production of LPA from lysophosphatidylcholine (LPC).[2] LPA, in turn, engages with at least six G protein-coupled receptors (LPA1–6), triggering a cascade of downstream signaling events that regulate cell proliferation, migration, and survival.[4][5]
The carbamate functional group is a well-established pharmacophore in medicinal chemistry, known for its role in enzyme inhibition through mechanisms such as reversible carbamylation of active site serine residues.[6][7] This chemical feature is present in numerous approved drugs. The novel chemical entity (NCE), Benzyl (3-(3-hydroxyoxetan-3-yl)phenyl)carbamate, hereafter referred to as NCE-C, possesses this carbamate moiety. While no biological data for NCE-C has been published to date, its structure warrants investigation as a potential modulator of enzymatic activity. Based on a structural analogy to other enzyme inhibitors, we hypothesize that NCE-C may act as an inhibitor of autotaxin.
This guide provides a comprehensive framework for the preclinical evaluation of NCE-C, establishing its potential biological activity and reproducibility of its effects. We will objectively compare its performance against well-characterized, clinically relevant autotaxin inhibitors. The experimental workflow is designed to progress logically from initial biochemical validation to cellular and in vivo proof-of-concept, ensuring a robust and reproducible dataset.
The Comparators: Established Benchmarks in Autotaxin Inhibition
To rigorously assess the potential of NCE-C, it is essential to benchmark its performance against established autotaxin inhibitors. We have selected three compounds that have been evaluated in clinical trials, providing a strong basis for comparison.
-
Ziritaxestat (GLPG1690): A potent and selective autotaxin inhibitor that was investigated for the treatment of IPF.[8][9][10] Although its Phase 3 trials were discontinued, it remains a well-characterized tool compound for in vitro and in vivo studies.[11]
-
Cambritaxestat (IOA-289): A novel, highly potent ATX inhibitor currently under investigation for the treatment of pancreatic cancer.[12][13] It has demonstrated anti-fibrotic and anti-tumor activity in preclinical models.
-
BBT-877: A selective and potent ATX inhibitor that has shown promise in preclinical models of lung fibrosis and has completed Phase 1 clinical trials.[1][6]
These comparators provide a spectrum of chemical scaffolds and clinical development stages against which the potency and efficacy of NCE-C can be meaningfully evaluated.
A Tiered Experimental Workflow for Characterization
A systematic, tiered approach is crucial for the efficient and logical characterization of a novel compound. This workflow ensures that fundamental biochemical activity is established before committing resources to more complex and labor-intensive cellular and in vivo models.
Caption: Tiered workflow for the evaluation of NCE-C.
Tier 1: Biochemical Characterization - Is NCE-C a Direct ATX Inhibitor?
The foundational step is to determine if NCE-C directly inhibits the enzymatic activity of autotaxin in a controlled, cell-free environment. This is best achieved using a purified recombinant ATX enzyme and a sensitive substrate.
Experimental Protocol: In Vitro Autotaxin (LysoPLD) Activity Assay
This protocol is adapted from commercially available fluorescence-based assays.[14][15]
-
Reagents and Materials:
-
Human recombinant Autotaxin (ATX) enzyme.
-
Fluorogenic ATX substrate, e.g., FS-3 (LPC analogue conjugated with a fluorophore and a quencher).
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 9.0, 500 mM NaCl, 5 mM MgCl₂, 5 mM CaCl₂, 0.05% Triton X-100).[16]
-
NCE-C, Ziritaxestat, Cambritaxestat, and BBT-877 dissolved in DMSO.
-
96-well black, clear-bottom microplates.
-
Fluorescence plate reader.
-
-
Procedure:
-
Prepare a serial dilution of NCE-C and the comparator compounds in DMSO. A typical starting range would be from 100 µM down to 1 pM.
-
In the 96-well plate, add 2 µL of each compound dilution. For control wells, add 2 µL of DMSO (vehicle control) and a known potent inhibitor (positive control).
-
Add 48 µL of ATX enzyme diluted in Assay Buffer to each well.
-
Incubate the plate for 15 minutes at 37°C to allow for compound binding to the enzyme.
-
Initiate the enzymatic reaction by adding 50 µL of the fluorogenic substrate FS-3 (pre-warmed to 37°C) to all wells.
-
Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.
-
Measure the fluorescence intensity kinetically every 2 minutes for 30-60 minutes (Excitation/Emission wavelengths appropriate for the substrate, e.g., 485/528 nm).
-
The rate of reaction (slope of the linear phase of fluorescence increase) is calculated for each concentration.
-
The percent inhibition is calculated relative to the vehicle (DMSO) control.
-
The half-maximal inhibitory concentration (IC50) is determined by fitting the concentration-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
-
Data Presentation and Interpretation
The primary output of this experiment is the IC50 value, which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates higher potency.
Table 1: Hypothetical Comparative In Vitro Potency against Autotaxin
| Compound | ATX IC50 (nM) |
| NCE-C | Experimental Value |
| Ziritaxestat (GLPG1690) | 100 - 500 |
| Cambritaxestat (IOA-289) | ~10 |
| BBT-877 | 6.5 - 6.9 |
Note: IC50 values for comparators are based on published data and can vary depending on assay conditions.[12][17][18]
A potent IC50 value for NCE-C (ideally in the low nanomolar range) would provide the first piece of evidence supporting its role as an autotaxin inhibitor and would justify progression to Tier 2 studies.
Tier 2: Cellular Assays - Does ATX Inhibition by NCE-C Translate to a Functional Effect?
Demonstrating that NCE-C can inhibit ATX activity in a more complex biological milieu and consequently block the downstream effects of LPA is the critical next step. Cell migration is a hallmark cellular process driven by LPA signaling and is therefore an excellent functional readout.[5][19]
The ATX-LPA Signaling Pathway
The following diagram illustrates the pathway we aim to inhibit.
Caption: The ATX-LPA signaling pathway and the point of inhibition.
Experimental Protocol: Transwell Cell Migration Assay
This assay measures the chemotactic response of cells towards an LPA gradient, a process dependent on ATX activity if LPC is provided as the substrate.
-
Reagents and Materials:
-
A suitable cell line (e.g., A549 lung carcinoma cells, which respond to LPA).
-
Cell culture medium (e.g., DMEM) with and without Fetal Bovine Serum (FBS).
-
Transwell inserts (e.g., 8 µm pore size).
-
Lysophosphatidylcholine (LPC).
-
NCE-C and comparator compounds.
-
Crystal Violet stain.
-
-
Procedure:
-
Culture A549 cells to ~80% confluency. Serum-starve the cells for 18-24 hours prior to the assay to reduce basal signaling.[20]
-
Harvest cells using trypsin and resuspend in serum-free medium at a concentration of 1 x 10^6 cells/mL.
-
In the bottom chamber of the transwell plate, add medium containing LPC (e.g., 10 µM) as the substrate for ATX. This will serve as the chemoattractant source once converted to LPA.
-
In the top chamber (the transwell insert), add 100 µL of the cell suspension.
-
Add NCE-C or comparator compounds at various concentrations (e.g., 0.1x, 1x, 10x the biochemical IC50) to both the top and bottom chambers to ensure constant exposure. Include a vehicle control (DMSO).
-
Incubate the plate for 12-24 hours at 37°C in a CO₂ incubator.
-
After incubation, remove the medium from the top chamber. Gently wipe the inside of the insert with a cotton swab to remove non-migrated cells.
-
Fix the migrated cells on the underside of the membrane with methanol for 10 minutes.
-
Stain the cells with 0.5% Crystal Violet for 15 minutes.
-
Gently wash the inserts with water to remove excess stain.
-
Once dry, elute the stain from the cells using a destaining solution (e.g., 10% acetic acid).
-
Quantify the migrated cells by measuring the absorbance of the destained solution at 570 nm.
-
Data Presentation and Interpretation
The results will demonstrate the ability of NCE-C to inhibit cell migration in a dose-dependent manner, providing a functional measure of its cellular potency (EC50).
Table 2: Hypothetical Comparative Cellular Potency in a Migration Assay
| Compound | Migration Inhibition EC50 (nM) |
| NCE-C | Experimental Value |
| Ziritaxestat (GLPG1690) | ~1 µM |
| Cambritaxestat (IOA-289) | ~50 nM |
| BBT-877 | ~100 nM |
Note: Cellular potency is expected to be lower than biochemical potency due to factors like cell permeability and target engagement in a complex environment.
Successful inhibition of cell migration at concentrations consistent with its biochemical IC50 would strongly support the hypothesis that NCE-C's mechanism of action is through the ATX-LPA axis.
Tier 3: In Vivo Evaluation - Can NCE-C Demonstrate Efficacy in a Disease Model?
The ultimate preclinical validation is to assess the efficacy of NCE-C in a relevant animal model of disease. The bleomycin-induced pulmonary fibrosis model in mice is the industry standard for evaluating anti-fibrotic agents targeting the ATX-LPA pathway.[3][21]
Experimental Protocol: Bleomycin-Induced Pulmonary Fibrosis Mouse Model
This is a complex in vivo study that requires appropriate ethical approvals and specialized facilities.
-
Model Induction:
-
C57BL/6 mice are anesthetized.
-
A single intratracheal instillation of bleomycin is administered to induce lung injury and subsequent fibrosis.[21] Control animals receive saline.
-
-
Compound Administration:
-
Treatment with NCE-C, a comparator (e.g., BBT-877), or vehicle is typically initiated 7-10 days after bleomycin administration (therapeutic dosing regimen).
-
Compounds are administered orally once or twice daily for 14-21 days. Dose levels are determined from prior pharmacokinetic studies.
-
-
Efficacy Readouts (at study termination):
-
Lung Collagen Content: The total collagen content in the lungs is quantified using a Sircol™ Collagen Assay. This is a primary measure of fibrosis.
-
Histopathology: Lungs are harvested, fixed, and stained (e.g., with Masson's Trichrome) to visualize collagen deposition. The severity of fibrosis is semi-quantitatively scored using the Ashcroft scoring system.
-
Pharmacodynamics: A key biomarker for target engagement is the level of LPA in plasma or bronchoalveolar lavage fluid (BALF), which should be reduced in treated animals.
-
Data Presentation and Interpretation
Efficacy is determined by a statistically significant reduction in the primary endpoints of lung collagen content and Ashcroft fibrosis score compared to the vehicle-treated group.
Table 3: Hypothetical Comparative In Vivo Efficacy in a Mouse Fibrosis Model
| Treatment Group | Lung Collagen (µ g/lung ) | Ashcroft Score (0-8) | Plasma LPA Reduction (%) |
| Saline + Vehicle | ~150 | ~1.0 | N/A |
| Bleomycin + Vehicle | ~400 | ~5.5 | 0% |
| Bleomycin + NCE-C | Experimental Value | Experimental Value | Experimental Value |
| Bleomycin + BBT-877 | ~250 | ~3.0 | >80% |
A significant reduction in fibrosis markers by NCE-C, ideally comparable to or better than the positive control BBT-877, would provide strong proof-of-concept for its therapeutic potential.
Conclusion and Future Directions
This guide outlines a rigorous, logical, and reproducible workflow for the comprehensive evaluation of this compound (NCE-C) as a novel autotaxin inhibitor. By systematically progressing through biochemical, cellular, and in vivo assays and benchmarking against clinically relevant comparators, a clear and objective assessment of its potential can be achieved.
The data generated through this process will not only establish the compound's mechanism of action and potency but also provide the foundational evidence required for further drug development efforts, including safety toxicology and formulation development. The self-validating nature of this tiered approach, where each stage builds upon the last, ensures a high degree of scientific integrity and trustworthiness in the final dataset.
References
-
GLPG1690 with Standard Treatment in Idopathic Pulmonary Fibrosis. (n.d.). ISRCTN. Retrieved from [Link]
-
Preclinical data support clinical evaluation of iOnctura's autotaxin inhibitor IOA-289. (2021). Drugs of the Future, 46(5), 375. Retrieved from [Link]
-
IOA-289 (iOnctura). (n.d.). Cortellis Drug Discovery Intelligence. Retrieved from [Link]
-
Desroy, N., et al. (2021). Discovery of Potent Selective Nonzinc Binding Autotaxin Inhibitor BIO-32546. ACS Medicinal Chemistry Letters, 12(7), 1144-1151. Retrieved from [Link]
-
Galapagos and Gilead Sciences to halt Phase III IPF trials. (2021). Clinical Trials Arena. Retrieved from [Link]
-
Maher, T. M., et al. (2020). Inhibitors of the Autotaxin-Lysophosphatidic Acid Axis and Their Potential in the Treatment of Idiopathic Pulmonary Fibrosis. Current Pharmaceutical Analysis, 16(6), 664-672. Retrieved from [Link]
-
BBT-877. (n.d.). Bridge Biotherapeutics, Inc. Retrieved from [Link]
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A Senior Application Scientist's Guide to the ADME Properties of Carbamate Analogs
Introduction: The Enduring Relevance of the Carbamate Scaffold
The carbamate functional group, an elegant hybrid of an amide and an ester, is a cornerstone in modern medicinal chemistry and agrochemical design.[1][2][3] Its unique chemical and proteolytic stability, coupled with its ability to form critical hydrogen bonds and permeate cell membranes, makes it a privileged scaffold.[2][3] From the life-saving Alzheimer's drug Rivastigmine to widely used pesticides, carbamate-bearing molecules are ubiquitous.[2][4] However, the success of any biologically active agent is not solely dependent on its pharmacodynamic potency. The journey it takes through the body—its Absorption, Distribution, Metabolism, and Excretion (ADME)—is equally critical.
This guide provides an in-depth comparative study of the ADME properties of carbamate analogs for researchers, scientists, and drug development professionals. We will move beyond a simple recitation of facts to explore the causal relationships between chemical structure and pharmacokinetic behavior. By understanding the 'why' behind the experimental choices and ADME outcomes, we can more intelligently design and select carbamate analogs with favorable drug-like properties. The principles of early and robust ADME profiling are paramount to de-risking candidates and improving the efficiency of the development pipeline.[5]
Absorption: The Gateway to Systemic Exposure
The absorption of a carbamate analog dictates its bioavailability and onset of action. Carbamates can enter the body through multiple routes, including oral, dermal, and inhalation, a critical consideration for both therapeutic agents and occupational exposure to pesticides.[6][7] Generally, their absorption is governed by a balance of lipophilicity and aqueous solubility.
The structural diversity of carbamate analogs leads to a wide range of absorption profiles. Key influencing factors include:
-
Lipophilicity: As a class, many carbamates are lipophilic, facilitating passive diffusion across the lipid-rich membranes of the gastrointestinal (GI) tract and skin.[6] However, excessive lipophilicity can lead to poor aqueous solubility and potential absorption issues.
-
Molecular Size and Hydrogen Bonding: Adherence to principles like Lipinski's Rule of Five, which considers molecular weight, hydrogen bond donors, and acceptors, is a strong predictor of good oral absorption.[8]
-
Prodrug Strategies: The carbamate moiety is frequently used to mask polar functional groups (like amines or hydroxyls) on a parent drug, creating a more lipophilic prodrug with enhanced absorption.[1][9] Following absorption, these carbamate prodrugs are designed to be hydrolyzed by endogenous esterases to release the active parent compound.[1]
Comparative Absorption Data for Representative Carbamate Analogs
The following table summarizes key absorption parameters for several carbamate analogs from different applications, illustrating the diversity within the class.
| Compound | Class | Oral Bioavailability (%) | Time to Peak Plasma Conc. (Tmax) |
| Tofacitinib | Pharmaceutical (JAK Inhibitor) | 74%[10] | 0.5 - 1 hour[10] |
| Methocarbamol | Pharmaceutical (Muscle Relaxant) | High / Well-absorbed | ~1-2 hours |
| Carbaryl | Pesticide | Readily absorbed in the GI tract[6] | Peak cholinesterase inhibition in 30 mins (rats)[7] |
| Carbofuran | Pesticide | Systemic, absorbed by plant roots[11] | Rapidly absorbed in animals |
Note: Bioavailability data for pesticides in humans is not ethically obtainable; animal data and absorption characteristics are used as surrogates.
Experimental Protocol: In Vitro Caco-2 Permeability Assay
To predict oral absorption in vivo, the Caco-2 permeability assay is an industry-standard in vitro model. This protocol provides a self-validating system for assessing intestinal epithelial transport.
Causality: The Caco-2 cell line, derived from human colorectal adenocarcinoma, spontaneously differentiates into a monolayer of polarized enterocytes. This monolayer forms tight junctions and expresses efflux transporters (like P-glycoprotein), effectively mimicking the barrier properties of the human intestinal epithelium. Measuring the rate at which a compound crosses this monolayer provides a direct, quantitative measure of its potential for oral absorption.
Step-by-Step Methodology:
-
Cell Culture: Culture Caco-2 cells on semi-permeable filter supports (e.g., Transwell® plates) for 21-25 days to allow for full differentiation and monolayer formation.
-
Monolayer Integrity Check: Before the experiment, assess the integrity of the cell monolayer. This is a critical self-validating step. Measure the Transepithelial Electrical Resistance (TEER) using a voltmeter. A high TEER value confirms the presence of tight junctions. Additionally, test the permeability of a low-permeability marker (e.g., Lucifer Yellow); minimal passage confirms monolayer integrity.
-
Assay Initiation:
-
Wash the monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Add the test carbamate analog (at a known concentration) to the apical (AP) side, which represents the intestinal lumen.
-
Add fresh transport buffer to the basolateral (BL) side, representing the bloodstream.
-
-
Sampling: At designated time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral compartment. Replace the removed volume with fresh buffer. A sample from the apical side is also taken at the beginning and end of the experiment to confirm compound stability.
-
Quantification: Analyze the concentration of the carbamate analog in all samples using a suitable analytical method, typically LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the filter, and C0 is the initial concentration on the apical side.
-
Controls: Run high-permeability (e.g., propranolol) and low-permeability (e.g., atenolol) control compounds in parallel to validate the assay performance.
Caption: Workflow for the Caco-2 Permeability Assay.
Distribution: Reaching the Site of Action
Once absorbed, a carbamate analog must distribute throughout the body to reach its target site. Distribution is a dynamic process influenced by blood flow, plasma protein binding (PPB), and the compound's affinity for various tissues.
-
Plasma Protein Binding (PPB): Carbamates can reversibly bind to plasma proteins like albumin. Only the unbound (free) fraction of a drug is available to distribute into tissues and exert a pharmacological effect. Therefore, high PPB can limit a compound's efficacy and alter its clearance.
-
Volume of Distribution (Vd): This parameter relates the amount of drug in the body to its concentration in the plasma. A large Vd suggests extensive tissue distribution, while a small Vd indicates the compound is largely confined to the bloodstream. The lipophilicity of carbamates often leads to moderate to high Vd.
-
Blood-Brain Barrier (BBB) Penetration: For carbamates targeting the central nervous system (CNS), such as acetylcholinesterase inhibitors for Alzheimer's disease, the ability to cross the BBB is essential.[1][12] This is often favored by lower molecular weight, higher lipophilicity, and a lack of recognition by efflux transporters at the BBB.
Comparative Distribution Data for Representative Carbamate Analogs
| Compound | Plasma Protein Binding (%) | Volume of Distribution (Vd) | Notes |
| Tofacitinib | ~40%[10] | 87 L[10] | Moderate binding and good tissue distribution. |
| Rivastigmine | ~40% | 1.8-2.7 L/kg | Designed to penetrate the CNS. |
| Methocarbamol | 46-50% | ~0.7 L/kg | Moderate binding, distributes into muscle. |
| Carbaryl | ~30% (human albumin) | Slowly equilibrates into a large tissue compartment[13] | Wide distribution, including potential for CNS effects.[14] |
Experimental Protocol: In Vitro Plasma Protein Binding via Rapid Equilibrium Dialysis (RED)
The RED assay is a robust and widely accepted method for determining the unbound fraction of a drug in plasma.
Causality: The RED device consists of two chambers separated by a semipermeable dialysis membrane with a molecular weight cutoff (e.g., 8 kDa) that is impermeable to large proteins like albumin but allows small molecules (the drug) to pass freely. By adding the drug to the plasma-filled chamber, the system is allowed to reach equilibrium. At this point, the concentration of the drug in the protein-free buffer chamber is equal to the concentration of the unbound drug in the plasma chamber, providing a direct measurement of the free fraction.
Step-by-Step Methodology:
-
Preparation: Prepare a stock solution of the carbamate analog and spike it into plasma from the desired species (e.g., human, rat).
-
Device Loading: Add the spiked plasma to one chamber of the RED device insert and an equal volume of phosphate-buffered saline (PBS) to the other (buffer) chamber.
-
Incubation: Place the inserts into a base plate, seal, and incubate with gentle shaking in an incubator (37°C) for a sufficient time to reach equilibrium (typically 4-6 hours, determined during assay validation).
-
Sampling: After incubation, carefully remove equal aliquots from both the plasma and buffer chambers.
-
Sample Processing: To ensure accurate comparison, "crash" the plasma sample by adding an organic solvent (e.g., acetonitrile) to precipitate the proteins. Treat the buffer sample in the same manner (matrix matching) to account for any matrix effects during analysis. Centrifuge all samples.
-
Quantification: Analyze the supernatant from both chambers by LC-MS/MS to determine the concentration of the carbamate analog.
-
Data Analysis: Calculate the fraction unbound (fu) as: fu = (Concentration in buffer chamber) / (Concentration in plasma chamber). The percent bound is then calculated as: % Bound = (1 - fu) * 100.
Caption: Principle of the Rapid Equilibrium Dialysis (RED) Assay.
Metabolism: The Biotransformation Engine
Metabolism is arguably the most complex and impactful aspect of a carbamate's ADME profile. It determines the compound's half-life and can produce metabolites with altered activity or toxicity. The carbamate moiety itself presents two primary sites for metabolic attack.
-
Hydrolytic Pathways: The ester linkage in carbamates is susceptible to hydrolysis by various esterases, particularly carboxylesterases, which are abundant in the liver and plasma.[12] This is often a detoxification pathway, breaking the carbamate down into an alcohol/phenol, carbon dioxide, and an amine.[15] For many carbamate insecticides, this rapid hydrolysis is a key reason for their lower mammalian toxicity compared to organophosphates.[6][12]
-
Oxidative Pathways (Phase I): The Cytochrome P450 (CYP) monooxygenase system, located primarily in the liver, is the main engine of oxidative metabolism for carbamates.[16][17][18] Common reactions include:
-
N-dealkylation: Removal of alkyl groups from the nitrogen atom.
-
Hydroxylation: Addition of a hydroxyl group to aliphatic or aromatic portions of the molecule.
-
Sulfoxidation: Oxidation of sulfur atoms present in some carbamate analogs (e.g., methiocarb).[16] Importantly, oxidative metabolism does not always lead to detoxification. It can sometimes result in "bioactivation," creating metabolites that are more toxic than the parent compound.[15][19]
-
-
Conjugation Pathways (Phase II): The metabolites formed during Phase I, particularly those with newly introduced hydroxyl groups, can undergo further conjugation with endogenous molecules like glucuronic acid or sulfate to increase their water solubility and facilitate excretion.
Comparative Metabolic Data for Representative Carbamate Analogs
| Compound | Primary Metabolic Pathways | Key Enzymes | Half-life (t1/2) |
| Tofacitinib | N-demethylation, oxidation | CYP3A4, CYP2C19[10] | ~3 hours[10] |
| Rivastigmine | Ester hydrolysis | Esterases (e.g., BChE) | ~1.5 hours (plasma) |
| Carbaryl | Ring hydroxylation, hydrolysis | CYP450s, Esterases[13][20] | 77 min (rat plasma)[13] |
| Methocarbamol | O-demethylation, hydroxylation | CYP450s | ~1-2 hours |
Experimental Protocol: In Vitro Metabolic Stability in Liver Microsomes
This assay determines a compound's intrinsic susceptibility to metabolism by Phase I enzymes.
Causality: Liver microsomes are vesicles of the endoplasmic reticulum prepared from homogenized liver tissue. They contain a high concentration of CYP450 enzymes. By incubating a carbamate analog with microsomes and the necessary cofactor (NADPH), we can simulate the oxidative metabolism that occurs in the liver. Measuring the rate of disappearance of the parent compound provides a measure of its metabolic stability and allows for the calculation of intrinsic clearance (Clint), a key parameter for predicting in vivo hepatic clearance.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a reaction mixture containing liver microsomes (from the desired species) and buffer. Pre-warm to 37°C.
-
Initiation of Reaction: Add the carbamate analog to the microsome mixture. Split the mixture into two sets of tubes. To one set, add the cofactor NADPH to start the metabolic reaction. To the other set, add a buffer without NADPH (this serves as the negative control to account for non-enzymatic degradation).
-
Time-Course Incubation: Incubate all tubes at 37°C. At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated tubes by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate proteins and microsomes.
-
Quantification: Analyze the supernatant by LC-MS/MS to determine the remaining percentage of the parent carbamate analog at each time point relative to the T=0 sample.
-
Data Analysis: Plot the natural logarithm of the percent remaining parent compound versus time. The slope of the linear portion of this plot gives the elimination rate constant (k). The in vitro half-life (t1/2) is calculated as 0.693/k.
-
Controls: Include a high-clearance (e.g., verapamil) and a low-clearance (e.g., warfarin) control compound to validate the metabolic activity of the microsomal batch.
Caption: General Metabolic Pathways for Carbamate Analogs.
Excretion: The Final Elimination
Excretion is the final step in clearing the carbamate and its metabolites from the body. For most carbamates, the primary route of elimination is via the kidneys into the urine.
-
Renal Excretion: Following metabolism in the liver, the more polar, water-soluble metabolites are transported via the bloodstream to the kidneys, where they are filtered and excreted in the urine.[19] Very little of the original, more lipophilic parent carbamate is typically excreted unchanged in the urine.[13][21]
-
Fecal Excretion: While less common as the primary route, some carbamate metabolites can be excreted into the bile and subsequently eliminated in the feces.
-
Enterohepatic Circulation: Some metabolites excreted in the bile can be reabsorbed in the intestine and returned to the liver. This process, known as enterohepatic circulation, can prolong the half-life of the metabolites in the body.[13]
Comparative Excretion Data for Representative Carbamate Analogs
| Compound | Primary Route of Excretion | % of Parent Drug Excreted Unchanged |
| Tofacitinib | ~70% hepatic metabolism, ~30% renal excretion of parent drug[10] | ~30% |
| Carbaryl | Primarily Urine (as metabolites)[19] | <1%[13] |
| Landrin | Primarily Urine (as metabolites) | <1%[13] |
| Promecarb, Mesurol, etc. | Primarily Urine (as metabolites) | Minor quantities[21] |
Conclusion: A Framework for Rational Design
The ADME properties of carbamate analogs are diverse and intricately linked to their specific chemical structures. This guide demonstrates that a systematic, comparative approach grounded in robust experimental data is essential for any research program involving this important class of molecules.
Key Takeaways for the Drug Development Professional:
-
Structure-ADME Relationships are Key: Subtle changes to substituents on the carbamate's nitrogen or oxygen termini can dramatically alter lipophilicity and metabolic stability. This provides a powerful lever for modulating pharmacokinetic properties.[1]
-
Metabolism is the Central Hub: The interplay between hydrolytic and oxidative metabolism is the primary determinant of a carbamate's half-life and potential for bioactivation. Early characterization of metabolic pathways using in vitro tools like liver microsomes is non-negotiable.
-
In Vitro Models are Predictive: Assays such as Caco-2 permeability and Rapid Equilibrium Dialysis are not mere screening tools; they are foundational experiments that provide quantitative data to predict in vivo absorption and distribution, guiding the selection of the most promising analogs for further development.
-
The Profile is Interconnected: A change in one ADME parameter will inevitably affect others. For example, increasing lipophilicity to boost absorption may also increase metabolic clearance and tissue binding. A holistic view is required.
By integrating these principles and experimental workflows into the design-make-test-analyze cycle, researchers can move beyond serendipity and rationally engineer carbamate analogs with optimized ADME profiles, ultimately increasing the probability of developing safe and effective new chemical entities.
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Confirming Target Engagement of Benzyl (3-(3-hydroxyoxetan-3-yl)phenyl)carbamate: A Comparative Guide for Cellular Models
For researchers in the vanguard of drug discovery, identifying a novel bioactive compound such as Benzyl (3-(3-hydroxyoxetan-3-yl)phenyl)carbamate is a moment of significant potential. However, the journey from a promising hit in a phenotypic screen to a validated lead compound is contingent on a critical, often complex, process: confirming direct interaction with its intracellular target(s). This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute a robust strategy for elucidating the cellular targets of this novel carbamate compound. We will objectively compare leading methodologies, provide actionable experimental protocols, and explain the rationale behind each strategic choice, ensuring a self-validating and rigorous approach to target deconvolution and validation.
The Central Challenge: From Phenotype to Molecular Mechanism
Phenotypic screens are powerful engines for discovering molecules with desired biological effects. Yet, a crucial question remains: what is the specific molecular interaction responsible for the observed cellular response? Answering this is paramount, as it underpins all future optimization, safety profiling, and the ultimate success of a therapeutic program. For this compound, a compound with a currently uncharacterized mechanism of action, a multi-pronged approach to target identification is not just recommended, but essential for unambiguous validation.
A Comparative Overview of Target Deconvolution Strategies
The modern chemical biology toolbox offers a suite of powerful techniques to identify the cellular binding partners of a small molecule. These methods can be broadly categorized into those that rely on a biophysical change in the target protein upon ligand binding and those that utilize a modified version of the compound to "fish" for its targets. Each approach has distinct advantages and inherent limitations.
| Method | Principle | Advantages | Disadvantages | Compound Modification Required? |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes a target protein against thermal denaturation.[1][2][3][4] | Label-free; can be performed in intact cells and tissues, reflecting a native environment.[1][4] | Not all ligand binding events result in a significant thermal shift; requires a specific antibody for targeted analysis.[1] | No |
| Drug Affinity Responsive Target Stability (DARTS) | Ligand binding protects a target protein from proteolytic degradation.[5][6][7][8] | Label-free; does not require compound modification; applicable to a wide range of proteins.[6][7][8] | Not all binding events confer proteolytic resistance; can be influenced by the choice of protease.[9] | No |
| Photo-Affinity Labeling (PAL) | A photoreactive version of the compound covalently crosslinks to its target upon UV irradiation, enabling subsequent identification.[10][11][12] | Provides a covalent and permanent tag on the target protein, facilitating stringent purification; can identify binding sites.[13] | Requires chemical synthesis of a modified probe, which may alter binding affinity; potential for non-specific crosslinking.[9] | Yes |
| Activity-Based Protein Profiling (ABPP) & Kinobeads | For specific enzyme classes (e.g., kinases), competition with broad-spectrum affinity probes reveals target engagement.[14][15][16][17][18] | Excellent for profiling entire enzyme families; can provide quantitative affinity data across the proteome.[15][17] | Limited to enzyme classes with available broad-spectrum probes; may not identify non-enzymatic targets.[16] | No |
Strategic Workflow for Target Deconvolution and Validation
A logical and stepwise approach is crucial for efficiently identifying and validating the target of this compound. The following workflow integrates multiple methodologies to build a compelling case for target engagement, from initial unbiased discovery to downstream functional validation.
Caption: A multi-phase workflow for target identification and validation.
Phase 1: Unbiased Target Discovery - Casting a Wide Net
The initial step is to generate a list of candidate protein binders without prior assumptions. Both DARTS and Photo-Affinity Labeling are excellent starting points for this discovery phase.
Experimental Protocol: Drug Affinity Responsive Target Stability (DARTS)
The principle behind DARTS is that a small molecule binding to its target protein can increase the protein's stability and make it more resistant to digestion by proteases.[5][7][8]
-
Cell Lysate Preparation:
-
Culture a relevant cell line to ~80-90% confluency.
-
Harvest cells and wash with ice-cold PBS.
-
Lyse the cells in a non-denaturing lysis buffer (e.g., M-PER or a buffer containing a mild detergent like Triton X-100) supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the soluble proteome. Determine the protein concentration using a BCA or Bradford assay.
-
-
Compound Incubation:
-
Aliquot the cell lysate into multiple tubes.
-
To the "treatment" tubes, add this compound to a final concentration of 10x the expected EC50 (if known) or a range of concentrations (e.g., 1 µM, 10 µM, 100 µM).
-
To the "vehicle control" tubes, add the same volume of the compound's solvent (e.g., DMSO).
-
Incubate all tubes at room temperature for 1 hour to allow for compound-protein binding.
-
-
Protease Digestion:
-
Add a protease, such as pronase or thermolysin, to each tube. The optimal protease and its concentration need to be empirically determined to achieve partial digestion of the total proteome.
-
Incubate for a set time (e.g., 15-30 minutes) at room temperature.
-
Stop the digestion by adding a protease inhibitor cocktail and SDS-PAGE loading buffer.
-
-
Analysis:
-
Run the digested lysates on an SDS-PAGE gel.
-
Stain the gel with a sensitive protein stain (e.g., Coomassie blue or a silver stain).
-
Look for protein bands that are present or more intense in the compound-treated lanes compared to the vehicle control lanes. These are your candidate binders.
-
Excise these bands and identify the proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[19][20]
-
Experimental Protocol: Photo-Affinity Labeling (PAL)
PAL utilizes a chemically modified version of the compound that, upon UV light exposure, forms a covalent bond with its target. This requires the synthesis of a photo-affinity probe.[10][11][13]
Caption: General structure of a photo-affinity probe.
-
Probe Synthesis: Synthesize a derivative of this compound that incorporates a photoreactive group (e.g., a diazirine) and a reporter tag for enrichment (e.g., biotin or an alkyne for click chemistry).
-
Cellular Labeling:
-
Treat intact cells with the photo-affinity probe for a specified time to allow cellular uptake and target binding.
-
Expose the cells to UV light (typically ~365 nm) to induce covalent crosslinking of the probe to its binding partners.
-
-
Lysis and Enrichment:
-
Lyse the cells and use the reporter tag to enrich for the probe-protein adducts. For a biotin tag, use streptavidin-coated beads. For an alkyne tag, use click chemistry to attach biotin, followed by streptavidin enrichment.
-
-
Identification:
-
Elute the enriched proteins from the beads.
-
Separate the proteins by SDS-PAGE and identify them via in-gel digestion and LC-MS/MS analysis.[21]
-
Phase 2: Target Validation - Confirming the Candidates
Once you have a list of putative targets from the unbiased screens, the next step is to validate these interactions using an orthogonal method. CETSA is the gold standard for this, as it confirms direct binding in a cellular context without requiring any modification to the original compound.[2][3]
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
CETSA leverages the principle that ligand binding increases the thermal stability of a protein.[1][4][22]
-
Cell Treatment:
-
Treat intact cells with either this compound or a vehicle control for a defined period.
-
-
Heat Challenge:
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the tubes to a range of temperatures (e.g., from 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.[2]
-
-
Lysis and Separation:
-
Lyse the cells by freeze-thaw cycles.
-
Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Collect the supernatant containing the soluble, non-denatured proteins.
-
-
Detection by Western Blot:
-
Analyze the soluble fractions by SDS-PAGE and Western blotting using an antibody specific to the candidate target protein identified in Phase 1.[23][24][25][26]
-
A positive result is a shift in the melting curve to a higher temperature in the compound-treated samples compared to the vehicle control, indicating stabilization of the target protein.
-
Caption: Principle of the Cellular Thermal Shift Assay (CETSA).
Phase 3: Functional Confirmation - Linking Target to Phenotype
Confirming a direct physical interaction is a major milestone. The final and arguably most important phase is to demonstrate that engaging this target is responsible for the compound's observed biological activity.
Signaling Pathway Analysis
If the validated target is a known component of a signaling pathway (e.g., a kinase, phosphatase, or receptor), investigate the compound's effect on downstream events.
-
Phosphorylation Status: Use phospho-specific antibodies in Western blotting to see if the compound alters the phosphorylation of known substrates of the target protein.
-
Gene Expression: Employ qPCR or RNA-Seq to determine if the compound affects the transcription of genes regulated by the target.
Cytotoxicity and Phenotypic Assays
It is crucial to correlate target engagement with the overall cellular effect.
-
Dose-Response Correlation: The concentration of this compound required to induce a thermal shift in CETSA should correlate with the concentration required to elicit the cellular phenotype (e.g., cytotoxicity, cell cycle arrest).[27][28][29][30]
-
Genetic Knockdown/Knockout: Use siRNA or CRISPR/Cas9 to reduce or eliminate the expression of the target protein.[31] If the compound's effect is diminished or abolished in these cells, it provides strong evidence that the identified protein is the true target.
Experimental Protocol: Basic Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for 24-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert MTT into a purple formazan product.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Readout: Measure the absorbance at ~570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.[32]
Conclusion: A Rigorous Path to Target Validation
Confirming the cellular target of a novel compound like this compound is a multifaceted endeavor that demands a rigorous, multi-pronged approach. By systematically progressing from unbiased discovery methods like DARTS or Photo-Affinity Labeling to orthogonal validation with CETSA and finally to functional confirmation through pathway analysis and genetic approaches, researchers can build an unassailable case for their compound's mechanism of action. This structured, evidence-based strategy not only satisfies scientific rigor but also lays the essential groundwork for transforming a promising molecule into a well-characterized chemical probe or a potential therapeutic candidate.
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Benzyl (3-(3-hydroxyoxetan-3-yl)phenyl)carbamate
For researchers at the forefront of drug discovery and development, the synthesis and handling of novel chemical entities are daily realities. With this innovation comes the critical responsibility of ensuring safety and environmental stewardship through proper chemical waste management. This guide provides a detailed protocol for the safe disposal of Benzyl (3-(3-hydroxyoxetan-3-yl)phenyl)carbamate, a compound of interest for scientific professionals.
Hazard Assessment: A Tale of Two Functional Groups
The potential hazards of this compound are best understood by examining its constituent parts: the carbamate moiety and the oxetane ring.
The Carbamate Group: Carbamates are a class of organic compounds derived from carbamic acid. While widely used as pesticides and in pharmaceuticals, they can present toxicological concerns. Safety data for analogous carbamate compounds indicate potential hazards such as being harmful if swallowed, causing skin and eye irritation, and possibly leading to respiratory irritation[2][3]. Some carbamates are also noted for their toxicity to aquatic life[4].
The Oxetane Ring: Oxetanes are four-membered cyclic ethers. The inherent ring strain makes them more reactive than their acyclic counterparts. While their incorporation into drug candidates is increasingly popular for improving physicochemical properties[5][6], the oxetane moiety itself can present hazards. Similar small-ring ethers can be flammable and may cause skin and eye irritation[7]. The reactivity of the ring should be considered, especially in the context of incompatible materials.
Based on this analysis, this compound should be handled as a potentially hazardous substance. The following table summarizes the assumed hazard profile:
| Hazard Class | Inferred from | Description | Primary Precautions |
| Acute Toxicity (Oral) | Carbamate derivatives[4] | May be harmful if swallowed. | Do not eat, drink, or smoke when handling. Wash hands thoroughly after handling. |
| Skin/Eye Irritation | Carbamate and Oxetane derivatives[2][7][8] | May cause skin and serious eye irritation. | Wear appropriate personal protective equipment (PPE), including gloves and safety goggles. |
| Respiratory Irritation | Carbamate derivatives[2][3] | May cause respiratory irritation if inhaled as a dust or aerosol. | Handle in a well-ventilated area, preferably within a chemical fume hood. |
| Aquatic Toxicity | Carbamate derivatives[4] | Assumed to be toxic to aquatic life. | Prevent release to the environment. Collect all waste for proper disposal. |
| Chemical Reactivity | General Chemical Safety[3] | Incompatible with strong oxidizing agents and strong acids. | Store away from incompatible materials. |
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is a multi-step process that begins the moment the material is designated as waste. Adherence to this workflow is crucial for ensuring personnel safety and regulatory compliance.
Step 1: Donning Personal Protective Equipment (PPE)
Before handling the waste, ensure you are wearing the appropriate PPE. This is your first and most critical line of defense.
-
Chemical-resistant gloves: Nitrile or neoprene gloves are recommended.
-
Safety goggles: To protect against potential splashes. A face shield is advisable if handling larger quantities.
-
Laboratory coat: To protect skin and clothing.
Step 2: Waste Collection and Segregation
All waste containing this compound, including the pure compound, solutions, and contaminated materials (e.g., weighing boats, pipette tips, gloves), must be collected as hazardous waste.
-
Solid Waste: Collect in a clearly labeled, sealable container. A wide-mouth plastic or glass jar with a screw-top lid is suitable.
-
Liquid Waste: Collect in a compatible, leak-proof container, typically a high-density polyethylene (HDPE) or glass bottle with a secure cap.
-
Contaminated Labware: Disposable items should be placed in the solid waste container. Contaminated, non-disposable glassware must be decontaminated by triple-rinsing with a suitable solvent (e.g., ethanol or acetone). The rinsate must be collected as hazardous liquid waste[9][10].
Crucially, do not mix this waste stream with other, incompatible waste types. Carbamates can be incompatible with strong acids, bases, and reducing agents[11].
Step 3: Labeling the Hazardous Waste Container
Proper labeling is a legal requirement and essential for safe disposal. Your institution's EHS department will provide specific labels, but they generally require the following information[9][12]:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound." Avoid abbreviations or chemical formulas.
-
An accurate list of all components in the container, including solvents and their approximate percentages.
-
The date the waste was first added to the container.
-
The name of the principal investigator or laboratory contact.
Step 4: Secure Storage
Store the labeled hazardous waste container in a designated satellite accumulation area within your laboratory. This area should be:
-
Under the control of the laboratory personnel.
-
Away from drains and sources of ignition.
-
In secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.
-
Segregated from incompatible chemicals.
Step 5: Arranging for Disposal
Once the waste container is full or you are ready to have it removed, follow your institution's procedures for hazardous waste pickup. This typically involves submitting a request to the EHS department[10]. Do not attempt to transport the waste yourself.
The following diagram illustrates the comprehensive workflow for the proper disposal of this compound.
Emergency Procedures: Responding to Spills and Exposures
In the event of an accidental release or exposure, immediate and appropriate action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops or persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Small Spills: Wearing appropriate PPE, absorb the spill with an inert material (e.g., sand, vermiculite, or a chemical absorbent). Collect the absorbed material into a labeled hazardous waste container. Clean the spill area with soap and water.
-
Large Spills: Evacuate the immediate area and alert your colleagues. Contact your institution's EHS department or emergency response team immediately.
By adhering to these protocols, researchers can ensure the safe and responsible disposal of this compound, protecting themselves, their colleagues, and the environment.
References
-
Lehigh University, Campus Safety Division. (n.d.). Hazardous Waste Disposal Procedures Handbook. Retrieved from [Link]
-
The University of Chicago, Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Procedures. Retrieved from [Link]
-
National Science Teaching Association. (2024, August 16). Laboratory Waste Disposal Safety Protocols. Retrieved from [Link]
-
American Chemical Society. (n.d.). Hazardous Waste & Disposal. Retrieved from [Link]
-
Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (1975). Guidelines for the Disposal of Small Quantities of Unused Pesticides. Retrieved from [Link]
-
CP Lab Safety. (n.d.). Carbamates Waste Compatibility. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Restek. (2024, August 23). Carbamate Pesticides Standard Safety Data Sheet. Retrieved from [Link]
-
DC Fine Chemicals. (2024, November 4). Benzyl benzoate Safety Data Sheet. Retrieved from [Link]
- Wessjohann, L. A., et al. (2020). Applications of oxetanes in drug discovery and medicinal chemistry. Frontiers in Chemistry, 8, 593.
-
International Journal of Conservation Science. (2019, October 19). Photochemical Processes for Removal of Carbamate Pesticides from Water. Retrieved from [Link]
-
ACS Publications. (2023, September 7). Oxetanes in Drug Discovery Campaigns. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
